1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17400. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
|---|---|---|
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InChI |
InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKWSZYTOCEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064452 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |
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Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-46-1 | |
| Record name | 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,4,4-Tetramethyltetralin | |
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| Record name | 6683-46-1 | |
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| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |
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| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |
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| Record name | 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,1,4,4-TETRAMETHYLTETRALIN | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU41EDL5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene CAS number
An In-depth Technical Guide to 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It delves into the core chemical and physical properties, synthesis, analytical characterization, and applications of this unique polycyclic aromatic hydrocarbon.
Core Chemical Identity
This compound, also known as 1,1,4,4-tetramethyltetralin, is a substituted derivative of tetrahydronaphthalene. Its structure is characterized by a naphthalene core with one of the rings being saturated and bearing four methyl groups at the 1 and 4 positions. This specific arrangement of gem-dimethyl groups imparts significant steric hindrance and influences its chemical reactivity and biological activity.[1]
The unique identification for this compound is its CAS Number: 6683-46-1 .[1][2][3][4]
Structural and Physicochemical Properties
A summary of the key properties of this compound is presented below:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ | [1][4] |
| Molecular Weight | 188.31 g/mol | [1][3][4] |
| Physical Appearance | Colorless oil | [1][2] |
| InChI Key | CCQKWSZYTOCEIB-UHFFFAOYSA-N | [3] |
| Solubility | Negligible in water (<0.1 mg/L at 25°C); highly miscible in organic solvents like dichloromethane, ethanol, and hexane. | [3] |
| Octanol-Water Partition Coefficient (log P) | Estimated at 4.8 | [3] |
The structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Synthesis Methodology: A Mechanistic Perspective
The most common and efficient synthesis of this compound is achieved through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst.
General Synthesis Protocol
A typical laboratory-scale synthesis involves the reaction of 2,5-dichloro-2,5-dimethylhexane with benzene using anhydrous aluminum trichloride (AlCl₃) as the catalyst.[2][5]
Step-by-Step Protocol:
-
Dissolve 2,5-dichloro-2,5-dimethylhexane (1 equivalent) in dry benzene (solvent).
-
Add anhydrous aluminum trichloride (0.1 equivalents) to the solution.
-
Stir the reaction mixture under reflux conditions for approximately 16 hours.
-
Upon completion, quench the reaction by carefully adding 3M hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as hexane.
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under vacuum.
-
Purify the crude product by flash column chromatography using 100% hexane as the eluent to yield this compound as a colorless oil.[2]
The rationale behind this choice of reagents and conditions lies in the generation of a stable tertiary carbocation from 2,5-dichloro-2,5-dimethylhexane, which then acts as the electrophile in the subsequent alkylation of the benzene ring. The reflux condition provides the necessary activation energy for the reaction to proceed to completion.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Accurate characterization of this compound is crucial for ensuring its purity and confirming its identity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet at approximately δ 1.33 ppm corresponding to the 12 protons of the four methyl groups, a singlet at δ 1.74 ppm for the 4 protons of the two methylene groups in the saturated ring, and multiplets in the aromatic region (δ 7.16-7.36 ppm) for the 4 protons on the benzene ring.[2]
-
¹³C NMR (500 MHz, CDCl₃): The carbon NMR spectrum will display characteristic peaks for the methyl carbons (δ ~31.9 ppm), the quaternary carbons (δ ~34.2 ppm), the methylene carbons (δ ~35.1 ppm), and the aromatic carbons (δ ~125.5, 126.5, and 144.8 ppm).[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separation and identification. The mass spectrum of this compound will show a molecular ion peak at m/z 188.3, corresponding to its molecular weight.[3] Common fragmentation patterns include the loss of a methyl group (m/z 173.3).[3]
Applications in Research and Development
This compound serves as a valuable building block and intermediate in various fields of chemical research and drug discovery.
Intermediate in Organic Synthesis
This compound is a precursor for the synthesis of a variety of other organic molecules.[3][4] It can undergo reactions such as oxidation to form ketones or alcohols, reduction to more saturated hydrocarbons, and substitution reactions like halogenation and nitration to introduce functional groups onto the aromatic ring.[3] These derivatized compounds, such as 6-iodo-, 6-bromo-, and 6-nitro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, are useful intermediates in further synthetic pathways.[2]
Role in Medicinal Chemistry
The rigid, sterically hindered scaffold of this compound has made it an attractive core structure in medicinal chemistry. It serves as a foundational material in the development of synthetic retinoids, which are investigated for their potential in stem cell differentiation and anticancer research.[3] Its derivatives have also been explored as potent T/L-type calcium channel blockers, which may have therapeutic applications in cardiovascular diseases.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is also harmful if it comes into contact with the skin or is inhaled.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[6]
-
Handling: Use only in a well-ventilated area and avoid breathing vapors or mist.[6] Keep away from open flames, hot surfaces, and sources of ignition.[6][7]
-
Storage: Store in a well-ventilated place with the container tightly closed.[6] It is recommended to store it in a refrigerator.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
Conclusion
This compound is a versatile chemical compound with a unique structural framework. Its well-established synthesis and the potential for a wide range of chemical modifications make it a valuable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- 1. This compound (6683-46-1) for sale [vulcanchem.com]
- 2. This compound | 6683-46-1 [chemicalbook.com]
- 3. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to the Physical Properties of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Introduction
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, also known as tetramethyltetralin, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₂₀.[1][2] Its unique molecular architecture, featuring a fused benzene ring and a fully substituted cyclohexyl ring, imparts distinct physical and chemical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Understanding these properties is paramount for its application as a synthetic intermediate, a building block in medicinal chemistry, and a component in various industrial formulations.[1][3]
This document delves into the experimentally determined and theoretically calculated physical parameters of this compound, providing not just data, but also the context of the methodologies employed in their determination.
Caption: 2D representation of the molecular structure.
Core Physical Properties: A Tabulated Summary
For ease of reference, the key physical properties of this compound are summarized in the table below. Subsequent sections will elaborate on the determination and significance of each property.
| Physical Property | Value | Conditions | Source(s) |
| Molecular Formula | C₁₄H₂₀ | - | [1][2][4] |
| Molecular Weight | 188.31 g/mol | - | [1][2][4] |
| Physical State | Colorless to light yellow liquid/oil | Ambient | [3][4][5] |
| Melting Point | 115-120 °C | - | [1][6] |
| Boiling Point | 63 - 65 °C | @ 0.5 mmHg | [5] |
| Density | 0.9482 g/cm³ | @ 27 °C | [6] |
| Solubility in Water | <0.1 mg/L (negligible) | @ 25 °C | [1][7] |
| Solubility in Organic Solvents | High miscibility | - | [1] |
| >50 g/100 mL in Dichloromethane | - | [1] | |
| 35-40 g/100 mL in Ethanol | - | [1] | |
| 20-25 g/100 mL in Hexane | - | [1] | |
| Octanol-Water Partition Coefficient (log P) | 4.8 (estimated) | - | [1] |
Detailed Analysis of Physical Properties
Molecular Weight and Formula
The molecular formula of this compound is C₁₄H₂₀, corresponding to a molecular weight of 188.31 g/mol .[1][2][4] This fundamental property is crucial for stoichiometric calculations in chemical synthesis and for the interpretation of mass spectrometry data.
Physical State and Appearance
At ambient temperature and pressure, this compound exists as a colorless to light yellow, oily liquid.[3][4][5] The presence of the aromatic ring and the bulky tetramethyl substitution on the saturated ring contribute to its relatively high viscosity and low volatility under standard conditions.
Melting and Boiling Points
The melting point of this compound is reported to be in the range of 115-120 °C.[1][6] The boiling point has been determined to be between 63 and 65 °C under reduced pressure (0.5 mmHg).[5] The significant energy input required to transition from the solid to the liquid phase, as indicated by the relatively high melting point for a hydrocarbon of this molecular weight, is a consequence of the molecule's rigid, fused-ring structure which allows for efficient crystal packing. The boiling point at reduced pressure is a critical parameter for purification via vacuum distillation, a common technique for compounds that may decompose at their atmospheric boiling point.
Experimental Protocol: Melting Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of the crystalline solid is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).
-
Heating: The Thiele tube is gently heated at the side arm to ensure uniform heat distribution via convection.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Density
The density of this compound has been measured to be 0.9482 g/cm³ at 27 °C.[6] This value, being less than that of water, indicates that the compound will form the upper layer in an immiscible mixture with water. Density is an important parameter for solvent selection and for calculations involving mass-to-volume conversions.
Solubility Profile
Reflecting its hydrocarbon nature, this compound is highly lipophilic and exhibits negligible solubility in water (<0.1 mg/L at 25 °C).[1][7] Conversely, it is highly miscible with a range of organic solvents, including dichloromethane (>50 g/100 mL), ethanol (35-40 g/100 mL), and hexane (20-25 g/100 mL).[1] This solubility profile is critical for its use in organic synthesis, where it can act as a reactant or a non-polar solvent. The estimated octanol-water partition coefficient (log P) of 4.8 further underscores its strong hydrophobicity.[1]
Spectroscopic Properties
Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
-
¹H NMR (500 MHz, CDCl₃):
-
δ 1.33 (s, 12H): This singlet corresponds to the twelve protons of the four equivalent methyl groups.
-
δ 1.74 (s, 4H): This singlet is assigned to the four protons of the two methylene groups in the saturated ring.
-
δ 7.16-7.19 (m, 2H) and δ 7.34-7.36 (m, 2H): These multiplets arise from the four protons of the aromatic ring.[3]
-
-
¹³C NMR (500 MHz, CDCl₃):
-
δ 31.9, 34.2, 35.1: These signals correspond to the carbon atoms of the methyl and methylene groups in the aliphatic portion of the molecule.
-
δ 125.5, 126.5, 144.8: These signals are attributed to the carbon atoms of the aromatic ring.[3]
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a molecular ion peak at m/z 188.3, which is consistent with the calculated molecular weight for C₁₄H₂₀.[1] The fragmentation pattern typically shows the loss of methyl groups (m/z 173.3) and further cleavage of the aliphatic ring, providing confirmatory structural evidence.[1]
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is considered hazardous.[5] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5] It is also harmful if it comes into contact with the skin or is inhaled.[5] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area.[5]
Conclusion
The physical properties of this compound are a direct reflection of its distinct molecular structure. Its lipophilicity, thermal stability, and characteristic spectroscopic signatures are key parameters that inform its synthesis, purification, and application in various scientific and industrial domains. This guide provides a foundational understanding of these properties, empowering researchers to utilize this versatile compound effectively and safely.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 6683-46-1 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 6683-46-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl naphthalene, 6683-46-1 [thegoodscentscompany.com]
An In-Depth Technical Guide to 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, a key scaffold in synthetic organic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricacies of its synthesis, detailed spectral analysis, physicochemical properties, and its emerging role in the design of novel therapeutics.
Introduction: Unveiling a Versatile Molecular Scaffold
This compound, also known as tetramethyltetralin, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₂₀.[1] Its unique structure, featuring a tetrahydronaphthalene core with four methyl groups at the 1 and 4 positions, imparts significant steric hindrance and lipophilicity.[2] This distinct molecular architecture makes it a valuable precursor in the synthesis of a variety of organic compounds, including synthetic retinoids for stem cell differentiation and anticancer research.[3]
This guide will provide a detailed exploration of this compound, beginning with its synthesis via the robust Friedel-Crafts alkylation, followed by a thorough characterization using modern spectroscopic techniques, and concluding with an overview of its current and potential applications in the field of drug discovery.
Synthesis of this compound via Friedel-Crafts Alkylation
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4]
The Underlying Chemistry: A Mechanistic Perspective
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[5] The choice of anhydrous aluminum chloride as a catalyst is pivotal; its role as a strong Lewis acid is to facilitate the formation of a carbocation from the alkyl halide, which then acts as the electrophile.[6]
The reaction proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid, AlCl₃, abstracts a chloride ion from 2,5-dichloro-2,5-dimethylhexane, generating a tertiary carbocation. This carbocation is relatively stable, which favors the reaction.[7]
-
Electrophilic Attack: The electron-rich π system of the benzene ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[8]
-
Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[9] The released proton combines with the abstracted chloride to form HCl.[10]
The use of reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4] Benzene serves as both the reactant and the solvent in many procedures.[4]
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Dry Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3M Hydrochloric Acid (HCl)
-
Hexane
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in dry benzene.
-
Carefully add anhydrous aluminum trichloride (0.1 eq) to the solution in portions. The reaction is exothermic and will evolve HCl gas.
-
Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and quench by slowly adding 3M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with hexane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with 100% hexane, to afford this compound as a colorless oil.[4]
Structural Elucidation and Spectroscopic Characterization
A comprehensive analysis of the spectral data is crucial for confirming the structure and purity of the synthesized this compound.
Visualizing the Chemical Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by a singlet at approximately δ 1.33 ppm, integrating to 12 hydrogens, which corresponds to the four equivalent methyl groups.[4] A singlet at δ 1.74 ppm, integrating to 4 hydrogens, is assigned to the two methylene groups (C2 and C3) of the saturated ring.[4] The aromatic protons appear as a multiplet in the region of δ 7.16-7.36 ppm, integrating to 4 hydrogens.[4]
-
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum displays distinct signals for the different carbon environments. The methyl carbons resonate around δ 31.9 ppm.[4] The quaternary carbons (C1 and C4) appear at approximately δ 34.2 ppm.[4] The methylene carbons (C2 and C3) show a signal around δ 35.1 ppm.[4] The aromatic carbons give rise to signals in the δ 125.5-144.8 ppm range.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key absorptions include:
-
2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.[1]
-
1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[1]
-
1375 cm⁻¹: Symmetric C-H bending (scissoring) of the gem-dimethyl groups.[1]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of C₁₄H₂₀.[1] The fragmentation pattern is characterized by the loss of a methyl group (M-15), resulting in a prominent peak at m/z 173.[1]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount for the handling and application of this compound.
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ | [11] |
| Molecular Weight | 188.31 g/mol | [11] |
| CAS Number | 6683-46-1 | [11] |
| Appearance | Colorless oil | [4] |
| Boiling Point | 63-65 °C @ 0.5 mmHg | [7] |
| Melting Point | 115-120 °C | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane and dichloromethane. | [1] |
Safety and Handling
This compound is considered hazardous.[5] It is harmful if swallowed or inhaled and causes skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated fume hood.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[5]
Applications in Research and Drug Development
The rigid, lipophilic scaffold of this compound makes it an attractive building block in medicinal chemistry.
A Core Moiety in Synthetic Retinoids
This tetramethyltetralin unit serves as the hydrophobic anchor in a class of synthetic retinoids.[12] These synthetic analogs are designed to be more stable to light and metabolic degradation compared to naturally occurring retinoids like all-trans retinoic acid (ATRA).[12] By mimicking the trimethylcyclohexenyl ring of natural retinoids, these synthetic compounds can interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis.[13]
The development of potent and selective synthetic retinoids is a significant area of research for the treatment of various cancers and dermatological disorders.[13] The this compound moiety is a key component in achieving the desired pharmacological profile in these novel drug candidates.[12]
Conclusion
This compound is a compound of significant interest due to its versatile and readily accessible chemical structure. The Friedel-Crafts alkylation provides a reliable and high-yielding synthetic route, and its structure can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. Its role as a foundational scaffold in the design of synthetic retinoids highlights its importance in medicinal chemistry and drug discovery. This guide has provided a comprehensive technical overview to support researchers in the synthesis, characterization, and application of this valuable chemical entity.
References
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. This compound (6683-46-1) for sale [vulcanchem.com]
- 3. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 4. This compound | 6683-46-1 [chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Foreword: The Strategic Importance of a Bulky Scaffold
In the landscape of synthetic chemistry, the architectural complexity of a molecule often dictates its utility. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a seemingly simple alkylated aromatic hydrocarbon, stands as a testament to this principle. Its sterically hindered framework, characterized by the gem-dimethyl substitution pattern on the saturated ring, imparts unique properties that make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the primary and most effective method for its synthesis, grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic intricacies, provide field-proven protocols, and discuss the critical parameters that govern the successful synthesis of this important structural motif. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of not just the "how," but also the "why" behind the synthesis of this versatile molecule.
I. The Predominant Synthetic Route: Friedel-Crafts Alkylation
The most widely employed and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a classic example of an electrophilic aromatic substitution, where the aromatic ring of benzene attacks a carbocation intermediate, leading to the formation of a new carbon-carbon bond and subsequent cyclization.
A. Mechanistic Insights: A Stepwise Look at the Transformation
The reaction proceeds through a well-understood, multi-step mechanism. A thorough comprehension of this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts a chloride ion from 2,5-dichloro-2,5-dimethylhexane to form a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the adjacent methyl groups.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom of the benzene ring that is bonded to the alkyl group. This step restores the aromaticity of the ring.
-
Intramolecular Friedel-Crafts Alkylation (Cyclization): The second chloroalkyl group on the newly formed intermediate undergoes a similar activation by AlCl₃ to form another tertiary carbocation. The aromatic ring then undergoes an intramolecular electrophilic attack to form the six-membered saturated ring, yielding the tetrahydronaphthalene skeleton.
-
Final Deprotonation: A final deprotonation step restores the aromaticity of the newly formed bicyclic system, yielding this compound.
Caption: Reaction workflow for the Friedel-Crafts synthesis.
B. Experimental Protocol: A Validated Step-by-Step Guide
The following protocol is a robust and reproducible method for the synthesis of this compound.
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Anhydrous Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3 M Hydrochloric Acid (HCl)
-
Hexane
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in anhydrous benzene (used in excess as both reactant and solvent).
-
Catalyst Addition: To the stirred solution, cautiously add anhydrous aluminum chloride (0.1 - 0.2 eq) in portions. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it over a mixture of crushed ice and 3 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.
| Parameter | Value | Rationale |
| Reactant Ratio | Benzene in excess | Serves as both reactant and solvent, driving the reaction to completion. |
| Catalyst Loading | 0.1 - 0.2 equivalents | Sufficient to catalyze the reaction without promoting side reactions. |
| Reaction Temperature | Reflux (approx. 80 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12 - 16 hours | Ensures complete conversion of the starting material. |
| Yield | Typically >90% | This method is highly efficient for the synthesis of the target molecule. |
II. Synthesis of the Key Starting Material: 2,5-Dichloro-2,5-dimethylhexane
The accessibility and purity of the starting material, 2,5-dichloro-2,5-dimethylhexane, are critical for the successful synthesis of the final product. The most common method for its preparation is the reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid.
A. Mechanistic Pathway: A Nucleophilic Substitution Approach
This transformation proceeds via an Sₙ1 (unimolecular nucleophilic substitution) mechanism.
-
Protonation of the Hydroxyl Group: The oxygen atom of a hydroxyl group is protonated by the strong acid (HCl), forming a good leaving group (water).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation.
-
Nucleophilic Attack: A chloride ion from the hydrochloric acid acts as a nucleophile and attacks the carbocation, forming the C-Cl bond.
-
Repeat for the Second Hydroxyl Group: The same sequence of steps is repeated for the second hydroxyl group to yield the desired 2,5-dichloro-2,5-dimethylhexane.
Caption: Sₙ1 mechanism for the synthesis of the dichloride starting material.
B. Experimental Protocol: Preparation of 2,5-Dichloro-2,5-dimethylhexane
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Diethyl Ether
Procedure:
-
Reaction: In a flask, dissolve 2,5-dimethyl-2,5-hexanediol in concentrated hydrochloric acid. The reaction is typically stirred at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or diethyl ether.
-
Neutralization and Washing: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to obtain the crude 2,5-dichloro-2,5-dimethylhexane, which can be purified by distillation if necessary.
III. Alternative Synthetic Strategies: A Brief Overview
While the Friedel-Crafts alkylation with 2,5-dichloro-2,5-dimethylhexane is the most direct and high-yielding method, it is instructive for the research scientist to be aware of other potential, albeit less common, synthetic approaches.
-
Friedel-Crafts Alkylation with 2,5-dimethyl-2,5-hexanediol: In principle, the diol could be used directly with a strong Brønsted acid or a Lewis acid catalyst to generate the carbocation in situ and react with benzene. This would be a more atom-economical approach, avoiding the pre-synthesis of the dichloride. However, this method may be prone to side reactions and lower yields due to the poorer leaving group ability of the hydroxyl group compared to chloride.
-
Intramolecular Cyclization Routes: Conceptually, a suitably substituted acyclic precursor could undergo an intramolecular cyclization to form the tetrahydronaphthalene ring system. For instance, a compound with a phenyl group and a side chain capable of forming a stable carbocation at the appropriate position could be cyclized under acidic conditions. However, the synthesis of such precursors can be more complex than the primary route.
IV. Applications in Research and Development
This compound is not an end-product in itself but rather a crucial building block in the synthesis of more complex and valuable molecules.
-
Precursor to Synthetic Retinoids: This compound serves as a key starting material for the synthesis of synthetic retinoids. These molecules are analogues of Vitamin A and are investigated for their potential in treating various skin conditions and certain types of cancer. The tetramethyltetrahydronaphthalene core provides a rigid scaffold for the rest of the retinoid structure.
-
Intermediate in Pharmaceutical Synthesis: The structural motif is found in various pharmacologically active compounds. Its derivatives are explored for a range of therapeutic applications.
-
Ligand Development: The sterically hindered nature of the molecule can be exploited in the design of ligands for metal catalysts, potentially influencing the selectivity and activity of catalytic transformations.
V. Conclusion: A Robust and Versatile Synthesis
The synthesis of this compound via the Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane is a highly efficient, reliable, and well-understood process. This in-depth guide has provided a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, and an examination of the synthesis of the key starting material. By understanding the causality behind the experimental choices and adhering to the validated protocols, researchers can confidently and reproducibly synthesize this valuable intermediate for a wide array of applications in drug discovery and materials science. The self-validating nature of the described protocols, coupled with the authoritative grounding in established chemical principles, ensures the scientific integrity of this synthetic endeavor.
VI. References
-
BenchChem. (n.d.). Application Notes and Protocols: Intramolecular Friedel-Crafts Alkylation for Tetralin Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of Tetralin via Intramolecular Friedel-Crafts Cyclization of (4-Chlorobutyl)benzene. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
An In-Depth Technical Guide to the Friedel-Crafts Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
This guide provides a comprehensive overview of the Friedel-Crafts synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a key intermediate in various fields of chemical research and development.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the reaction's mechanistic underpinnings, offers a field-proven experimental protocol, and discusses critical process parameters and safety considerations.
Introduction: The Significance of this compound and the Friedel-Crafts Approach
This compound, often referred to as tetramethyltetralin, is a polysubstituted aromatic hydrocarbon. Its rigid, sterically hindered scaffold makes it a valuable building block in the synthesis of complex molecules, including fragrance components and as a precursor for various specialized chemical compounds.[1]
The synthesis of this molecule is most effectively achieved through a Friedel-Crafts reaction, a cornerstone of organic chemistry for forging carbon-carbon bonds on aromatic rings.[3][4] This powerful reaction, developed by Charles Friedel and James Crafts in 1877, typically involves the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst.[3] In the context of this compound, an intramolecular Friedel-Crafts alkylation presents a robust and efficient synthetic route.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The synthesis of this compound from 2,5-dichloro-2,5-dimethylhexane and benzene proceeds via an electrophilic aromatic substitution mechanism, a classic example of a Friedel-Crafts alkylation.[4][5] The reaction is catalyzed by a strong Lewis acid, typically aluminum trichloride (AlCl₃).[5][6]
The key steps of the mechanism are as follows:
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts a chloride ion from one of the tertiary carbons of 2,5-dichloro-2,5-dimethylhexane. This generates a tertiary carbocation, which is a potent electrophile. The formation of a stable tertiary carbocation is a crucial driving force for this reaction.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.
-
Intramolecular Cyclization: A second intramolecular Friedel-Crafts alkylation occurs. The Lewis acid assists in the formation of a second carbocation at the other end of the hexane chain. The now-substituted benzene ring then undergoes an intramolecular electrophilic attack to form the six-membered saturated ring, leading to the tetrahydronaphthalene core.
-
Rearomatization: A base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the newly formed alkyl group. This restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, although in many Friedel-Crafts alkylations, the catalyst is consumed and more than a catalytic amount is often required.[3]
The overall reaction is a tandem intermolecular and intramolecular Friedel-Crafts alkylation.
Experimental Protocol: A Field-Proven Methodology
The following protocol is a robust and reproducible method for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 2,5-dichloro-2,5-dimethylhexane | Starting material |
| Benzene (dry) | Aromatic substrate and solvent |
| Aluminum trichloride (anhydrous) | Lewis acid catalyst |
| 3M Hydrochloric acid | Quenching agent |
| Hexanes | Extraction solvent |
| Brine | Washing agent |
| Anhydrous sodium sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle | For heating the reaction |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Flash chromatography system | For purification |
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in dry benzene (sufficient volume to dissolve).
-
Catalyst Addition: To this solution, carefully add anhydrous aluminum trichloride (0.1 eq) in portions. The reaction is exothermic, and the addition should be controlled to avoid a rapid increase in temperature.
-
Reaction: Stir the reaction mixture at reflux for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding 3M hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with hexanes (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography using 100% hexanes as the eluent to obtain this compound as a colorless oil.[7] A yield of approximately 91% can be expected.[7]
Data Summary and Characterization
The synthesized this compound can be characterized using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₂₀ |
| Molecular Weight | 188.31 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (500 MHz, CDCl₃) | δ 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 31.9, 34.2, 35.1, 125.5, 126.5, 144.8 |
Source: ChemicalBook[7]
Troubleshooting and Safety Considerations
Common Issues and Solutions
-
Low Yield:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Ensure all reagents are anhydrous, as water can deactivate the Lewis acid catalyst. The reaction time may also need to be extended.
-
-
Polyalkylation:
-
Carbocation Rearrangement:
-
Cause: Formation of a more stable carbocation.[8]
-
Solution: The use of starting materials that form stable tertiary carbocations, as in this protocol, minimizes the likelihood of rearrangement.
-
Safety Precautions
-
Aluminum trichloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzene: A known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.
-
Quenching: The quenching of the reaction with acid is highly exothermic and can release HCl gas. Perform this step slowly and with caution in a fume hood.
Alternative Synthetic Strategies
While the presented protocol is highly effective, other synthetic approaches to tetrahydronaphthalene derivatives exist. These include intramolecular cyclizations of other precursors, such as those derived from epoxides or carboxylic acids.[4] For instance, electrochemical methods have been developed for the synthesis of 1,1-disubstituted tetrahydronaphthalenes via an intramolecular Friedel-Crafts alkylation sequence starting from carboxylic acids.[4] The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific substitution patterns.
Conclusion
The Friedel-Crafts synthesis of this compound is a reliable and high-yielding process. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for a successful outcome. This guide provides the necessary technical details and insights to empower researchers in their synthetic endeavors involving this important chemical intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectral Analysis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a substituted tetralin derivative, serves as a crucial structural motif and synthetic precursor in various fields, including medicinal chemistry and materials science.[1] Its rigid, sterically hindered framework makes it a valuable building block in the development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule.[1][2][3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental design, and data reporting for professionals in drug development and chemical research.
I. Molecular Structure and Symmetry Considerations
The structure of this compound possesses a high degree of symmetry, which is a critical factor in interpreting its NMR spectra. The molecule has a C₂ axis of symmetry passing through the center of the C₂-C₃ bond and the aromatic ring. This symmetry renders the four methyl groups chemically equivalent, as are the two methylene groups of the saturated ring. The aromatic protons and carbons also exhibit symmetry, simplifying the expected spectral patterns. Understanding this inherent symmetry is the first step to predicting and interpreting the NMR data.
II. ¹H NMR Spectral Analysis
The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.[4][5][6] For this compound, the spectrum is characterized by three distinct sets of signals corresponding to the methyl, methylene, and aromatic protons.
Detailed Signal Assignment and Interpretation:
-
Methyl Protons (C1-CH₃, C4-CH₃):
-
Expertise & Experience: The twelve protons of the four methyl groups are chemically equivalent due to the molecule's symmetry and rapid rotation around the C-C single bonds. They appear as a single, sharp signal. The upfield chemical shift is characteristic of protons on sp³-hybridized carbons.[8] The absence of splitting (a singlet) is a key feature, indicating no adjacent, non-equivalent protons. This is because they are attached to quaternary carbons (C1 and C4), which bear no protons.
-
Methylene Protons (C2-H₂, C3-H₂):
-
Expertise & Experience: The four protons on the C2 and C3 carbons are also chemically equivalent due to molecular symmetry. They resonate as a single peak. While vicinal coupling between the C2 and C3 protons might be expected, the conformational flexibility and symmetry of the six-membered ring often lead to an averaged coupling constant that is close to zero, resulting in the observation of a singlet.
-
Aromatic Protons (Ar-H):
-
Chemical Shift (δ): ~7.16-7.19 (m, 2H) and 7.34-7.36 (m, 2H) ppm.[4][7]
-
Integration: 4H.
-
Multiplicity: Multiplet (m).
-
Expertise & Experience: The aromatic region of the spectrum displays a more complex pattern. Due to the substitution pattern, the four aromatic protons form an AA'BB' spin system. Protons H-5 and H-8 are equivalent, as are H-6 and H-7. The signals appear as two multiplets, reflecting ortho- and meta-couplings.[9][10] The downfield chemical shift is characteristic of aromatic protons, which are deshielded by the ring current effect.[11]
-
¹H NMR Data Summary
| Chemical Shift (δ ppm) | Integration | Multiplicity | Assignment |
| ~1.33 | 12H | Singlet (s) | 4 x CH₃ |
| ~1.74 | 4H | Singlet (s) | 2 x CH₂ |
| ~7.16 - 7.36 | 4H | Multiplet (m) | Ar-H |
III. ¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon environments and their chemical nature.[12][13][14] The spectrum for this molecule is expected to show six distinct signals, consistent with its symmetry.
Detailed Signal Assignment and Interpretation:
-
Methyl Carbons (C1-CH₃, C4-CH₃):
-
Quaternary Carbons (C1, C4):
-
Methylene Carbons (C2, C3):
-
Aromatic Carbons (Ar-C):
-
Chemical Shift (δ): ~125.5 ppm (CH), ~126.5 ppm (CH), ~144.8 ppm (C).[4][7]
-
Expertise & Experience: The aromatic region shows three signals. Two signals correspond to the protonated aromatic carbons (C5/C8 and C6/C7). The third signal, typically weaker and further downfield, corresponds to the two equivalent quaternary aromatic carbons (C4a/C8a) where the aliphatic ring is fused.[15][16]
-
¹³C NMR Data Summary
| Chemical Shift (δ ppm) | Carbon Type | Assignment |
| ~31.9 | CH₃ | 4 x CH₃ |
| ~34.2 | C | C1, C4 |
| ~35.1 | CH₂ | C2, C3 |
| ~125.5 | CH | Aromatic CH |
| ~126.5 | CH | Aromatic CH |
| ~144.8 | C | Aromatic C (quaternary) |
IV. Advanced 2D NMR for Unambiguous Structural Verification
For complete and trustworthy structural elucidation, especially in drug development and regulatory submissions, 2D NMR experiments are essential.[1][7][17] They reveal through-bond and through-space correlations, confirming the assignments made from 1D spectra.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings.[18][19] For this compound, COSY would show correlations between the coupled aromatic protons, helping to resolve the multiplets in the aromatic region. No cross-peaks would be expected for the methyl and methylene protons as they appear as singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[17][19][20] This is a powerful tool for definitively linking proton signals to their corresponding carbon signals.
-
The proton signal at ~1.33 ppm would correlate with the carbon signal at ~31.9 ppm (CH₃).
-
The proton signal at ~1.74 ppm would correlate with the carbon signal at ~35.1 ppm (CH₂).
-
The aromatic proton signals (~7.16-7.36 ppm) would correlate with the two aromatic CH carbon signals (~125.5 and ~126.5 ppm).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds).[17][18][20] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
-
From Methyl Protons (δH ~1.33): Correlations would be expected to the quaternary carbon C1/C4 (δC ~34.2, two bonds) and the methylene carbon C2/C3 (δC ~35.1, three bonds).
-
From Methylene Protons (δH ~1.74): Correlations would be seen to the quaternary carbon C1/C4 (δC ~34.2, two bonds).
-
From Aromatic Protons: Correlations from the aromatic protons to the quaternary aromatic carbons (δC ~144.8) would firmly establish the connectivity of the fused ring system.
-
Visualization of NMR Correlation Logic
Caption: 2D NMR correlations for structural assignment.
V. Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible NMR data is paramount. The following protocol ensures data integrity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[21]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[21][22] The choice of solvent is critical; CDCl₃ is a common choice for non-polar compounds.[23]
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[21][22]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak (e.g., CDCl₃ at δH 7.26, δC 77.16) is also common practice.[24]
-
-
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[17]
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp lines and high resolution.[25]
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse sequence.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Optimize the number of scans (typically 8-16 for good signal-to-noise).
-
-
¹³C NMR Acquisition:
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard, instrument-provided pulse programs. Optimize parameters according to sample concentration and desired resolution.
-
-
Data Processing and Reporting:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the internal standard (TMS) or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum.
-
Report the data in a standardized format, including the spectrometer frequency, solvent, and detailed information for each signal (chemical shift, integration, multiplicity, coupling constants if applicable).[29][30][31][32]
-
Workflow Visualization
Caption: Standard workflow for NMR analysis.
VI. Conclusion
The NMR spectral data of this compound are highly characteristic and directly reflect its unique, symmetrical structure. The ¹H spectrum is defined by three distinct signals for the methyl, methylene, and aromatic protons, while the ¹³C spectrum displays six signals corresponding to the chemically non-equivalent carbons. A comprehensive analysis, supported by advanced 2D NMR techniques like COSY, HSQC, and HMBC, provides an irrefutable confirmation of its structure. The methodologies and interpretations presented in this guide offer a robust framework for scientists engaged in synthesis, quality control, and drug development, ensuring the highest standards of scientific integrity and technical accuracy.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. news-medical.net [news-medical.net]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. acdlabs.com [acdlabs.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 8. web.pdx.edu [web.pdx.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. studylib.net [studylib.net]
- 13. fiveable.me [fiveable.me]
- 14. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 15. 13Carbon NMR [chem.ch.huji.ac.il]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. scribd.com [scribd.com]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. m.youtube.com [m.youtube.com]
- 21. research.reading.ac.uk [research.reading.ac.uk]
- 22. sites.bu.edu [sites.bu.edu]
- 23. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 24. scribd.com [scribd.com]
- 25. depts.washington.edu [depts.washington.edu]
- 26. 13C Applications [ch.ic.ac.uk]
- 27. pubsapp.acs.org [pubsapp.acs.org]
- 28. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 29. scribd.com [scribd.com]
- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 31. Experimental reporting [rsc.org]
- 32. pisrt.org [pisrt.org]
13C NMR analysis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Carbon Skeleton
This compound, a polycyclic aromatic hydrocarbon, serves as a crucial precursor and building block in the synthesis of various organic compounds, including synthetic retinoids used in anticancer research and stem cell differentiation.[1][2][3] Its rigid, sterically hindered structure presents a unique carbon framework. For scientists working with this molecule or its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for unambiguous structural verification and purity assessment.
This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. Moving beyond a simple reporting of chemical shifts, we will delve into the causality behind the spectral features, leveraging an understanding of molecular symmetry and advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to build a self-validating system for spectral assignment.
Molecular Structure and Symmetry Considerations
The first step in predicting and interpreting an NMR spectrum is a thorough analysis of the molecule's structure and inherent symmetry. This compound possesses a C₂ᵥ symmetry axis bisecting the C2-C3 bond and the aromatic ring. This symmetry renders several carbon atoms chemically equivalent, meaning they will produce a single, combined signal in the ¹³C NMR spectrum.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} Caption: Structure of this compound with IUPAC numbering.
Due to this symmetry, the 14 carbon atoms of the molecule give rise to only six unique signals:
-
Four Methyl Carbons: The two methyl groups on C1 and the two on C4 are all equivalent.
-
Two Methylene Carbons: C2 and C3 are equivalent.
-
Two Aliphatic Quaternary Carbons: C1 and C4 are equivalent.
-
Two Aromatic Quaternary Carbons: C4a and C8a are equivalent.
-
Four Aromatic CH Carbons: These resolve into two distinct signals: C5/C8 and C6/C7.
Predicted ¹³C NMR Spectrum and Signal Assignment
The chemical environment of each carbon nucleus dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm). Based on published data and general principles of ¹³C NMR, the expected chemical shifts for this compound are summarized below.[2][4]
| Signal Label | Carbon Atom(s) | Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| A | C1, C4 | Quaternary (sp³) | 35.1 | Aliphatic quaternary carbons, deshielded by gem-dimethyl groups and proximity to the aromatic ring. |
| B | C2, C3 | Methylene (CH₂) | 34.2 | Standard aliphatic methylene carbons in a cyclic system. |
| C | -CH₃ (on C1, C4) | Methyl (CH₃) | 31.9 | Most shielded (upfield) carbons due to high electron density and sp³ hybridization. |
| D | C5, C8 | Aromatic (CH) | 125.5 | Aromatic sp² carbons, within the typical range for benzene derivatives.[5] |
| E | C6, C7 | Aromatic (CH) | 126.5 | Aromatic sp² carbons, slightly deshielded compared to C5/C8. |
| F | C4a, C8a | Quaternary (sp²) | 144.8 | Most deshielded (downfield) carbons, being both aromatic and quaternary (no attached protons). |
Definitive Assignment with DEPT Spectroscopy
While the initial assignments in the table above are well-grounded, they can be unequivocally confirmed using DEPT (Distortionless Enhancement by Polarization Transfer) experiments. This technique differentiates carbon signals based on the number of attached protons.[6][7] A typical DEPT analysis involves two key spectra: DEPT-90 and DEPT-135.
-
DEPT-90: This spectrum exclusively displays signals from CH (methine) carbons.
-
DEPT-135: This spectrum shows CH and CH₃ (methyl) carbons as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary carbons are absent from both spectra.
dot graph "DEPT_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];
} Caption: Logical workflow for carbon type assignment using DEPT NMR.
Applying this logic to this compound yields a clear, self-validating assignment system.
| Signal Label | Chemical Shift (δ, ppm) | Broadband Decoupled | DEPT-90 Result | DEPT-135 Result | Final Assignment |
| A | 35.1 | Present | Absent | Absent | C1, C4 (Quaternary) |
| B | 34.2 | Present | Absent | Negative | C2, C3 (CH₂) |
| C | 31.9 | Present | Absent | Positive | -CH₃ (Methyl) |
| D | 125.5 | Present | Positive | Positive | C5, C8 (CH) |
| E | 126.5 | Present | Positive | Positive | C6, C7 (CH) |
| F | 144.8 | Present | Absent | Absent | C4a, C8a (Quaternary) |
Experimental Protocol for High-Fidelity Data Acquisition
Reproducible and high-quality data is the bedrock of scientific integrity. The following protocol outlines a standard operating procedure for acquiring the ¹³C NMR spectrum of this compound.[8]
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];
} Caption: Step-by-step workflow for ¹³C NMR data acquisition and analysis.
A. Sample Preparation
-
Since this compound is a liquid at room temperature, add 2-3 drops (approximately 20-50 mg) to a clean, dry 5 mm NMR tube.[9]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar compounds and its single, well-characterized solvent peak at ~77.16 ppm.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
B. NMR Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[8]
-
Technique: Perform a standard proton-decoupled ¹³C NMR experiment. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single peak.[8]
-
Core Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems) is typically used.
-
Relaxation Delay (d1): Set to 2-5 seconds. This delay is crucial to allow all carbon nuclei, especially the slow-relaxing quaternary carbons, to return to equilibrium before the next pulse, ensuring accurate signal integration.
-
Number of Scans: Acquire between 128 to 1024 scans to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (~1.1%).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
C. Data Processing
-
The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier Transform.
-
Apply phase correction to ensure all peaks are in the correct absorptive, positive phase.
-
Perform baseline correction to produce a flat, noise-free baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
Conclusion
The ¹³C NMR analysis of this compound is a powerful and precise method for structural confirmation. By understanding the molecule's symmetry, six distinct signals are predicted and observed. The strategic use of DEPT-90 and DEPT-135 pulse sequences provides a robust, self-validating framework for assigning each signal to its corresponding carbon type (CH₃, CH₂, CH, or C). This detailed analytical approach ensures the highest level of confidence in the identity and purity of this important chemical intermediate, underpinning the integrity of research and development efforts that rely upon it.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. This compound | 6683-46-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 6683-46-1 [sigmaaldrich.com]
An In-Depth Technical Guide to the Mass Spectrometry of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 6683-46-1), a substituted polycyclic aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation and quantitative analysis.
Introduction: The Significance of Structural Analysis
This compound, with a molecular formula of C₁₄H₂₀ and a molecular weight of 188.31 g/mol , is a notable compound in various research domains due to its unique structural characteristics.[1] Accurate mass spectrometric analysis is paramount for its unambiguous identification in complex matrices and for understanding its metabolic fate and environmental distribution. Electron Ionization (EI) mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the analysis of such volatile and semi-volatile organic compounds. This guide will delve into the expected fragmentation patterns of this molecule, providing a basis for its identification and characterization.
Electron Ionization Mass Spectrometry: A Predictive Analysis
While a publicly available, experimentally derived mass spectrum for this compound is not readily found, a detailed understanding of its fragmentation can be predicted based on established principles of mass spectrometry and by analogy to structurally similar compounds. The primary ionization event in EI-MS involves the removal of an electron to form a molecular ion (M⁺•). The stability and subsequent fragmentation of this molecular ion are dictated by the molecule's structure.
The Molecular Ion
The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 188. This ion is formed by the loss of a single electron and represents the intact molecule. For aromatic compounds, the molecular ion peak is typically prominent due to the stabilizing effect of the aromatic ring.
Principal Fragmentation Pathways
The fragmentation of the molecular ion is driven by the energetic instability of the radical cation and proceeds through pathways that lead to the formation of more stable carbocations. For this compound, the most probable fragmentation events involve the cleavage of the alkyl substituents.
A key fragmentation pathway is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This cleavage is highly favored as it results in the formation of a stable tertiary benzylic carbocation. The resulting fragment ion is expected at an m/z of 173 (188 - 15). This peak is anticipated to be one of the most abundant in the spectrum, potentially the base peak.
Further fragmentation of the [M-15]⁺ ion can occur through the loss of neutral molecules. For instance, the successive loss of another methyl group is possible, though less likely than the initial loss from the molecular ion. A more significant fragmentation pathway for alkyl-substituted tetralins involves the cleavage of the saturated ring.
By analogy with the fragmentation of 1,1-Diethyl-1,2,3,4-tetrahydronaphthalene, which has the same molecular formula and weight, we can anticipate characteristic fragmentation patterns.[2] The mass spectrum of the diethyl analog shows a prominent [M-29]⁺ peak, corresponding to the loss of an ethyl radical. For our tetramethyl compound, the analogous primary fragmentation is the loss of a methyl radical.
A logical representation of the primary fragmentation pathway is depicted in the following diagram:
Caption: Primary fragmentation of this compound.
Predicted Mass Spectrum Data
Based on the fragmentation principles discussed, the following table summarizes the expected key ions and their relative abundances in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion | Predicted Relative Abundance | Rationale |
| 188 | [C₁₄H₂₀]⁺• (Molecular Ion) | Moderate | Represents the intact ionized molecule. |
| 173 | [C₁₃H₁₇]⁺ | High (likely base peak) | Loss of a methyl radical (•CH₃) to form a stable tertiary benzylic carbocation. |
| 158 | [C₁₂H₁₄]⁺• | Low to Moderate | Loss of two methyl radicals. |
| 145 | [C₁₁H₁₃]⁺ | Moderate | Further fragmentation of the [M-15]⁺ ion. |
| 130 | [C₁₀H₁₀]⁺• | Moderate | Cleavage of the saturated ring. |
| 115 | [C₉H₇]⁺ | Moderate | Common fragment in alkylated aromatic compounds. |
| 91 | [C₇H₇]⁺ | Low to Moderate | Tropylium ion, characteristic of alkylbenzenes. |
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of alkylated polycyclic aromatic hydrocarbons.[3][4][5]
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C Series GC/MSD or equivalent.
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Reagents and Standards
-
Solvent: Dichloromethane or hexane (GC grade).
-
Standard: this compound (purity >98%).
-
Internal Standard (optional): A deuterated PAH or a compound with similar chromatographic behavior not present in the sample.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if applicable): For complex matrices, a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE), should be employed.[4]
GC-MS Parameters
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-450.
Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Confirm the presence of the molecular ion at m/z 188 and the key fragment ions as outlined in Section 3.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the target compound (or the ratio to an internal standard) against the concentration.
The following diagram illustrates the general workflow for this experimental protocol:
Caption: GC-MS workflow for the analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound by GC-MS is a robust method for its identification and quantification. The predictable fragmentation pattern, characterized by a prominent molecular ion at m/z 188 and a base peak at m/z 173 corresponding to the loss of a methyl group, provides a strong basis for its structural confirmation. The provided experimental protocol offers a reliable starting point for developing a validated analytical method for this compound in various research and industrial applications.
References
An In-depth Technical Guide to the Solubility of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTN), a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of TMTN's solubility, presents available solubility data, and offers a detailed experimental protocol for its determination.
Introduction: Understanding the Significance of TMTN and its Solubility
This compound (CAS No. 6683-46-1), a polycyclic aromatic hydrocarbon, serves as a crucial building block in the synthesis of a range of organic compounds.[1] Its molecular structure, characterized by a fused bicyclic system of a saturated cyclohexane ring and an aromatic benzene ring, imparts unique chemical properties. The solubility of TMTN in organic solvents is a critical parameter that dictates its application in various chemical processes, including reaction kinetics, purification, and formulation development. An understanding of its solubility behavior is paramount for optimizing reaction conditions and ensuring process efficiency.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of TMTN is fundamental to predicting its solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ | [2] |
| Molecular Weight | 188.31 g/mol | [1][2] |
| Physical State | Liquid | |
| Appearance | Light yellow | |
| Boiling Point | 63 - 65 °C @ 0.5 mmHg | |
| CAS Number | 6683-46-1 | [1][2] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for understanding the solubility of TMTN.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. TMTN is a nonpolar molecule due to its hydrocarbon structure and the symmetrical arrangement of the methyl groups. Therefore, it is expected to be readily soluble in nonpolar organic solvents and less soluble in polar solvents.
The primary intermolecular forces at play in the dissolution of TMTN are London dispersion forces. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. In the case of TMTN and a nonpolar solvent, both interactions are predominantly van der Waals forces, facilitating miscibility. Conversely, in polar solvents like water or methanol, the strong hydrogen bonding network between solvent molecules would require a significant amount of energy to disrupt, with little energetic gain from the weak interactions with TMTN molecules.
Predictive Models for Solubility
While experimental data is the gold standard, several predictive models can estimate the solubility of compounds like TMTN:
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[4]
-
Machine Learning Models: Recent advancements in machine learning have enabled the development of predictive models for solubility in various organic solvents based on large datasets of experimental solubility data.[4][5][6] These models use molecular descriptors to predict the solubility of new compounds.
Solubility Data of this compound
| Solvent | Polarity | Type | Solubility ( g/100 mL at 25°C) | Reference |
| Dichloromethane | Polar Aprotic | Halogenated | >50 | [1] |
| Ethanol | Polar Protic | Alcohol | 35 - 40 | [1] |
| Hexane | Nonpolar | Alkane | 20 - 25 | [1] |
| Water | Polar Protic | <0.0001 | [1] |
Based on the principle of "like dissolves like," the expected solubility of TMTN in other common organic solvents is as follows:
-
High Solubility: Toluene, Chloroform, Acetone, Ethyl Acetate
-
Moderate to Low Solubility: Methanol, Dimethyl Sulfoxide (DMSO)
It is important to note that temperature can significantly influence solubility. For most solid solutes in liquid solvents, solubility increases with temperature. While TMTN is a liquid at room temperature, this general trend is still expected to hold true for its miscibility in various solvents.
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The isothermal saturation method, followed by gravimetric or spectroscopic analysis, is a robust and widely used technique.
Isothermal Saturation Method: A Step-by-Step Protocol
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (TMTN)
-
Selected organic solvents (e.g., acetone, toluene, methanol, ethyl acetate, chloroform, DMSO)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
Pipettes
-
Gravimetric analysis: Evaporating dish, oven
-
Spectroscopic analysis: UV-Vis spectrophotometer, cuvettes
Protocol:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add an excess amount of TMTN to a known volume of the desired organic solvent. The exact amount of TMTN should be more than what is expected to dissolve to ensure a saturated solution with excess solid/liquid phase.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the excess TMTN to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is crucial to ensure that no undissolved TMTN is transferred.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense the filtered saturated solution into the evaporating dish and record the exact weight of the solution.
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the evaporating dish containing the TMTN residue in an oven at a temperature below its boiling point until a constant weight is achieved.
-
The solubility can then be calculated as grams of TMTN per 100 g or 100 mL of solvent.
-
-
UV-Vis Spectroscopic Method:
-
Prepare a series of standard solutions of TMTN of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
-
Self-Validation and Controls:
-
Run experiments in triplicate to ensure reproducibility.
-
Include a blank sample (solvent only) in the analysis.
-
Periodically check the temperature of the shaker/water bath.
-
For the gravimetric method, ensure complete drying to a constant weight.
-
For the spectroscopic method, verify the linearity of the calibration curve.
Visualizations
Molecular Structure of TMTN
Caption: Molecular Structure of this compound.
Solubility Principle: "Like Dissolves Like"
Caption: The "Like Dissolves Like" principle governing TMTN's solubility.
Experimental Workflow for Solubility Determination
References
Molecular weight of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
An In-Depth Technical Guide to 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Introduction
This compound, also known as 1,1,4,4-tetramethyltetralin, is a polycyclic aromatic hydrocarbon notable for its distinct molecular architecture.[1] This structure, featuring a tetrahydronaphthalene core with four methyl groups at the 1 and 4 positions, imparts significant steric hindrance and lipophilicity, influencing its chemical reactivity and physical properties. It serves as a valuable precursor and building block in various fields of chemical synthesis, including medicinal chemistry for the development of synthetic retinoids and in materials science.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and key applications for researchers and drug development professionals.
Core Molecular Properties
The foundational characteristics of this compound are summarized below. Its molecular formula is C₁₄H₂₀, with a molecular weight of approximately 188.31 g/mol .[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ | [2][3][5] |
| Molecular Weight | 188.31 g/mol | [1][2][3] |
| CAS Number | 6683-46-1 | [1][2][3] |
| Appearance | Colorless Oil / Solid | [3][5] |
| Melting Point | 115-120 °C | [1][5] |
| Boiling Point | 250.6 °C at 760 mmHg | [5] |
| SMILES | CC1(C)CCC(C)(C)C2=C1C=CC=C2 | [5] |
| InChI Key | CCQKWSZYTOCEIB-UHFFFAOYSA-N | [1] |
Caption: Molecular Structure of this compound
Synthesis Protocol: Friedel-Crafts Alkylation
The primary synthesis route for this compound is a Friedel-Crafts alkylation reaction between 2,5-dichloro-2,5-dimethylhexane and benzene, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃).[3][4] This method is efficient, resulting in high yields of the desired product.
Experimental Workflow
Caption: Synthesis workflow via Friedel-Crafts alkylation.
Step-by-Step Methodology
-
Reactant Preparation : Dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 equivalent) in dry benzene.[3][4]
-
Catalyst Addition : To this solution, add anhydrous aluminum trichloride (AlCl₃) (0.1 equivalents).[3][4]
-
Reaction : Stir the mixture under reflux conditions for 16 hours.[3][4]
-
Quenching : After the reaction is complete, quench it by carefully adding 3M hydrochloric acid.[3][4]
-
Extraction : Extract the product from the aqueous layer using hexane multiple times.[3]
-
Washing and Drying : Combine the organic layers, wash with a saturated saline solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Purification : Filter the solution and concentrate it under vacuum. Purify the resulting crude product by fast column chromatography using 100% hexane as the eluent to yield the final product as a colorless oil.[3][4]
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Solubility Profile
The molecule is highly lipophilic and hydrophobic, as indicated by its estimated octanol-water partition coefficient (log P) of approximately 4.8.[1]
| Solvent | Solubility ( g/100 mL) |
| Water | <0.1 mg/L at 25°C |
| Dichloromethane | >50 |
| Ethanol | 35–40 |
| Hexane | 20–25 |
| (Data sourced from Benchchem[1]) |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows a characteristic singlet at δ 1.33 ppm corresponding to the 12 protons of the four equivalent methyl groups. A singlet at δ 1.74 ppm accounts for the 4 protons of the two methylene groups in the saturated ring. The aromatic protons appear as multiplets between δ 7.16-7.19 ppm and δ 7.34-7.36 ppm.[3]
-
¹³C NMR (500 MHz, CDCl₃): The carbon spectrum displays signals at δ 31.9 (methyl carbons), 34.2, and 35.1 (aliphatic carbons in the saturated ring). Aromatic carbons resonate at δ 125.5, 126.5, and 144.8.[3]
-
-
Infrared (IR) Spectroscopy : Key absorption bands include C-H stretching from methyl and methylene groups (2950–2850 cm⁻¹), aromatic C=C stretching (1600–1450 cm⁻¹), and symmetric C-H bending from the methyl groups (1375 cm⁻¹).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : The molecular ion peak (M⁺) is observed at m/z 188.3, which corresponds to the calculated molecular weight for C₁₄H₂₀. Common fragmentation patterns include the loss of a methyl group (m/z 173.3).[1]
Applications in Research and Development
This compound is primarily used as a chemical intermediate and a structural motif in synthetic chemistry.[3]
-
Precursor in Organic Synthesis : It is a starting material for synthesizing various substituted tetrahydronaphthalene derivatives, such as halogenated (bromo-, iodo-) and nitrated analogs.[3] These derivatives are building blocks for more complex molecules.
-
Medicinal Chemistry : The rigid, lipophilic scaffold of this molecule is valuable in drug design. It serves as a foundational structure for developing synthetic retinoids, which are investigated for their roles in regulating stem cell differentiation and for potential anticancer properties.[1]
-
Chemical Research : The compound is utilized in studies of organic reaction mechanisms and as a component in the synthesis of novel benzimidazoles with antioxidant properties.[1][5]
Safety and Handling
For research purposes only, this compound is not intended for human or veterinary use.[1][2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. It should be stored in a dry, refrigerated environment (2-8°C).[5][6]
References
IUPAC name for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
An In-Depth Technical Guide to 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 6683-46-1), a polycyclic aromatic hydrocarbon notable for its unique structural features and utility in advanced chemical synthesis.[1] This document, intended for researchers and professionals in drug development and chemical sciences, details the compound's physicochemical properties, provides an in-depth analysis of its synthesis via Friedel-Crafts alkylation, and explores its applications as a versatile precursor in medicinal chemistry and materials science.[1][2] A detailed, field-tested experimental protocol for its synthesis and purification is provided, alongside a discussion of its chemical reactivity and potential as a molecular scaffold for novel therapeutics.
Introduction: A Structurally Unique Scaffold
This compound, also known as 1,1,4,4-tetramethyltetralin, is a derivative of tetralin (1,2,3,4-tetrahydronaphthalene).[3][4] Its defining feature is the presence of gem-dimethyl groups at the C1 and C4 positions of the saturated ring. This substitution pattern imparts significant steric hindrance, which in turn influences the molecule's reactivity, conformational flexibility, and physicochemical properties.
From a drug development perspective, the tetrahydronaphthalene core is a privileged scaffold found in numerous bioactive molecules. The addition of the four methyl groups in 1,1,4,4-tetramethyltetralin creates a rigid, lipophilic structure that can be strategically functionalized.[1] Its stability and predictable reactivity make it an ideal starting material for building complex molecular architectures, particularly in the synthesis of synthetic retinoids and as a foundational structure for exploring novel therapeutic agents, such as calcium channel blockers.[1][5] This guide will elucidate the key technical aspects of this compound, providing the foundational knowledge necessary for its effective application in a research and development setting.
Physicochemical Properties and Characterization
The utility of any chemical scaffold is fundamentally tied to its physical and chemical properties. This compound is typically isolated as a colorless oil and is characterized by its high lipophilicity.[2][6] A summary of its core properties is presented in Table 1.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6683-46-1 | [2][7] |
| Molecular Formula | C₁₄H₂₀ | [1][7] |
| Molecular Weight | 188.31 g/mol | [2][7] |
| Physical Form | Colorless Oil / Liquid | [2][6] |
| Melting Point | 115–120°C | [1] |
| InChI Key | CCQKWSZYTOCEIB-UHFFFAOYSA-N | [2] |
The compound's hydrophobic nature is confirmed by its negligible water solubility (<0.1 mg/L at 25°C) and high miscibility in common organic solvents.[1] This high lipophilicity, with an estimated logP of 4.8, is a critical parameter in drug design, influencing membrane permeability and pharmacokinetic profiles.[1]
Table 2: Solubility Profile
| Solvent | Solubility ( g/100 mL) |
| Dichloromethane | >50 |
| Ethanol | 35–40 |
| Hexane | 20–25 |
| Data sourced from Benchchem.[1] |
Spectroscopic Signature
Definitive characterization is crucial for verifying the identity and purity of the synthesized compound.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is highly characteristic. It displays a sharp singlet at approximately δ 1.33 ppm, integrating to 12H, which corresponds to the four equivalent methyl groups.[2] A second singlet appears around δ 1.74 ppm (4H), representing the two methylene groups (C2 and C3) of the saturated ring.[2] The aromatic protons appear as a multiplet in the δ 7.16–7.36 ppm range.[2]
-
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum shows distinct signals for the methyl carbons (δ ~31.9 ppm), the quaternary carbons (δ ~34.2 ppm), and the methylene carbons (δ ~35.1 ppm).[2] Aromatic carbons resonate in the δ 125.5–144.8 ppm region.[1][2]
-
Infrared (IR) Spectroscopy: Key absorptions include C–H stretching from the alkyl groups (2950–2850 cm⁻¹) and aromatic C=C stretching (1600–1450 cm⁻¹).[1] A notable peak around 1375 cm⁻¹ corresponds to the symmetric C–H bending of the methyl groups.[1]
-
Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak is observed at m/z 188.3, consistent with the molecular formula C₁₄H₂₀.[1] Common fragmentation patterns involve the loss of a methyl group (m/z 173.3).[1]
Synthesis: A Friedel-Crafts Approach
The most direct and efficient synthesis of this compound is achieved through a double Friedel-Crafts alkylation reaction.[2][6] This classic electrophilic aromatic substitution provides a high-yield pathway to the desired cyclic structure.
The causality behind this experimental design is rooted in the generation of a potent electrophile. 2,5-dichloro-2,5-dimethylhexane serves as the alkylating agent.[2][6] In the presence of a strong Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃), a tertiary carbocation is formed at each end of the hexane chain. These carbocations are the active electrophiles that attack the electron-rich benzene ring in a sequential, intramolecular cyclization, leading to the formation of the tetrahydronaphthalene ring system. The use of benzene as both the reactant and the solvent ensures a high concentration of the aromatic substrate, driving the reaction to completion.[2]
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Derivatization Potential
While the quaternary carbons render the aliphatic ring resistant to certain transformations, the aromatic ring remains amenable to a variety of electrophilic substitution reactions.[2] This allows this compound to serve as a versatile intermediate.[2]
-
Halogenation and Nitration: The benzene moiety can be readily functionalized through reactions like bromination, iodination, or nitration.[2] These reactions introduce handles for further synthetic modifications, such as cross-coupling reactions or reduction of a nitro group to an amine. The synthesis of derivatives like 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and 6-nitro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has been reported.[2]
-
Oxidation: The benzylic positions (C2 and C3 methylene groups) can be oxidized under specific conditions to form the corresponding ketones or alcohols, although the steric bulk of the gem-dimethyl groups can influence reactivity.[1]
-
Acylation: Friedel-Crafts acylation can introduce acetyl or other acyl groups onto the aromatic ring, creating key intermediates for further elaboration. For instance, 6-acetyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene is a known derivative.[2]
Caption: Potential derivatization pathways from the core scaffold.
Applications in Research and Drug Development
The rigid, well-defined structure of this compound makes it a valuable building block in several areas of research.
-
Medicinal Chemistry: It serves as a foundational material in the development of synthetic retinoids, which are crucial in research on stem cell differentiation and cancer therapy.[1] The tetramethyltetralin core acts as a non-isomerizable replacement for the cyclohexene ring of natural retinoids, providing metabolic stability. Furthermore, its derivatives have been explored as potent T/L-type calcium channel blockers, highlighting its potential as a scaffold for cardiovascular drug discovery.[5]
-
Precursor for Complex Molecules: It is a documented precursor for various compounds, including the experimental compound MM 11253.[7] Its ability to be selectively functionalized allows for the systematic construction of complex molecular targets.
-
Materials Science: In an industrial context, its stability and solvent properties make it useful in the production of specialized resins and coatings.[1]
The mechanism of action for its biologically active derivatives often involves interaction with specific molecular targets like receptors or enzymes.[1] The rigid and lipophilic nature of the scaffold facilitates binding within hydrophobic pockets of proteins, modulating their activity and influencing cellular pathways.[1]
Experimental Protocol: Synthesis and Purification
This protocol is a self-validating system based on established procedures, designed to ensure high yield and purity.[2][6]
Objective: To synthesize this compound via Friedel-Crafts alkylation.
Materials:
-
2,5-dichloro-2,5-dimethylhexane (1.64 mmol, 1 eq)
-
Anhydrous aluminum trichloride (AlCl₃) (0.164 mmol, 0.1 eq)
-
Dry benzene (25 mL)
-
3M Hydrochloric acid (HCl)
-
Hexane (for extraction and chromatography)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dichloro-2,5-dimethylhexane (300 mg, 1.64 mmol) in dry benzene (25 mL).[2]
-
Expertise Note: The use of dry glassware and solvent is critical. AlCl₃ is extremely moisture-sensitive, and any water will deactivate the catalyst and inhibit the reaction.
-
-
Catalyst Addition: To this solution, carefully add anhydrous aluminum trichloride (22.0 mg, 0.164 mmol).[2][6] The addition may cause a slight exotherm and color change.
-
Reflux: Stir the reaction mixture under reflux conditions for 16 hours.[2][6]
-
Expertise Note: The extended reflux period ensures the completion of the double alkylation and cyclization. Monitoring by TLC or GC-MS can be performed to track the disappearance of the starting material.
-
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully quench the reaction by adding 3M hydrochloric acid (5 mL).[2] This step neutralizes the AlCl₃ catalyst and separates it into the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (3 x 10 mL).[2][6]
-
Washing and Drying: Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.[2]
-
Purification: Purify the crude oil by flash column chromatography using 100% hexane as the eluent.[2][6] This step is crucial for removing any unreacted starting materials or polymeric byproducts.
-
Characterization: Collect the fractions containing the product and concentrate in vacuo to afford this compound as a colorless oil (expected yield: ~91%).[2][6] Confirm the structure and purity using NMR and MS as described in Section 2.1.
Safety and Handling
This compound is intended for research use only.[3] Standard laboratory safety precautions should be observed.
-
Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Avoid breathing vapors (P261). Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes (P305, P351, P338).
-
Storage: Store in a refrigerator.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward, high-yield synthesis combined with the potential for selective functionalization of its aromatic ring makes it an attractive starting point for complex synthetic campaigns. For researchers in drug discovery, its rigid, lipophilic scaffold offers a robust platform for developing novel therapeutics with potentially enhanced metabolic stability and specific protein-binding properties. The detailed protocols and characterization data provided in this guide serve as a foundational resource for scientists looking to leverage this compound in their research endeavors.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. This compound | 6683-46-1 [chemicalbook.com]
- 3. 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl naphthalene, 6683-46-1 [thegoodscentscompany.com]
- 4. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
The Definitive Guide to the Boiling Point of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: An In-depth Technical Analysis
This technical guide provides a comprehensive analysis of the boiling point of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 6683-46-1), a key intermediate in various chemical syntheses.[1] Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings, experimental methodologies, and computational prediction of this crucial physical property. We will explore the discrepancies in reported values and provide a critical evaluation to guide laboratory practice.
Introduction: The Significance of a Precise Boiling Point
This compound, a substituted derivative of tetralin, is a colorless oil utilized as a precursor in the synthesis of various compounds and potential drug candidates.[1] Its molecular structure, featuring a fused aliphatic and aromatic ring system with four methyl groups, imparts unique physical and chemical properties.
The boiling point is a fundamental thermodynamic property that dictates the conditions for purification, reaction engineering, and safe handling of a chemical compound. An accurate understanding of the boiling point is paramount for:
-
Purification: Fractional distillation, a primary method for purifying liquid compounds, relies on differences in boiling points.
-
Reaction Kinetics: Many chemical reactions are conducted at or near the boiling point of a solvent or reactant to maximize reaction rates.
-
Process Safety: Knowledge of the boiling point is critical for designing safe chemical processes, preventing over-pressurization of reaction vessels, and ensuring proper ventilation.
-
Physical State Prediction: The boiling point determines whether a substance exists as a liquid or a gas at a given temperature and pressure, which is vital for storage and transport.
This guide will address the existing ambiguities in the reported boiling point of this compound and provide a scientifically grounded framework for its determination and application.
Reported Boiling Point Data: A Critical Evaluation
A review of available literature and supplier data reveals conflicting values for the boiling point of this compound. This section presents these values and offers a critical analysis of their discrepancies.
| Boiling Point (°C) | Pressure (mmHg) | Source |
| 250.6 | 760 | Hangzhou J&H Chemical Co., Ltd. via Molbase[2] |
| 93.00 - 95.00 | 6.00 | abcr Gute Chemie |
| 63 - 65 | 0.5 | Safety Data Sheet[3] |
| 63 | Not Specified | ChemicalBook[4][5] |
The significant variation in these reported values can be primarily attributed to the pressure at which the measurements were taken. The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Therefore, a boiling point measured under vacuum (reduced pressure) will be significantly lower than the normal boiling point, which is measured at standard atmospheric pressure (760 mmHg).
The value of 250.6°C at 760 mmHg is the most plausible normal boiling point. The parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), has a normal boiling point of approximately 207°C. The addition of four methyl groups to the tetralin structure increases the molecular weight and van der Waals forces, which would be expected to raise the boiling point. The other reported values are clearly measurements taken under reduced pressure, which is a common practice for high-boiling compounds to prevent decomposition at elevated temperatures.
Theoretical Framework: Factors Influencing Boiling Point
The boiling point of an organic molecule like this compound is determined by the strength of its intermolecular forces. The key factors at play are:
-
Molecular Weight: As the molecular weight increases, the number of electrons also increases, leading to stronger London dispersion forces. These are the primary intermolecular forces for nonpolar hydrocarbons.
-
Molecular Shape and Surface Area: The tetramethyl substitution pattern in this molecule influences its overall shape and the surface area available for intermolecular interactions.
-
Polarity: While primarily a hydrocarbon, the π-electron system of the aromatic ring can induce weak dipole moments, contributing to dipole-dipole interactions. However, for this largely nonpolar molecule, London dispersion forces are dominant.
The relationship between these molecular properties and the boiling point can be modeled using various theoretical and computational approaches.
Experimental Determination of Boiling Point
Accurate experimental determination of the boiling point is crucial for validating predicted values and for practical laboratory applications. Several methods are available, each with its own advantages and limitations.
Distillation Method
Simple distillation is a common and straightforward method for determining the boiling point of a liquid.[6][7]
Protocol for Simple Distillation:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Reading: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point at the ambient atmospheric pressure.
-
Pressure Correction: For precise determination of the normal boiling point, the measured boiling point should be corrected for any deviation from standard atmospheric pressure (760 mmHg).
Experimental Workflow for Distillation
Caption: Workflow for boiling point determination via simple distillation.
Thiele Tube Method
The Thiele tube method is a microscale technique that requires only a small amount of the sample.[8]
Protocol for Thiele Tube Method:
-
Sample Preparation: Place a small amount of the liquid into a small test tube. Invert a sealed capillary tube and place it inside the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil.
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Gas Chromatography (GC) Based Methods
Gas chromatography can be used to estimate the boiling point of a compound, particularly in complex mixtures.[9][10] This method correlates the retention time of a compound with its boiling point.
Protocol for GC-Based Boiling Point Estimation:
-
Calibration: Inject a series of standard compounds with known boiling points into the gas chromatograph under defined conditions (column type, temperature program, carrier gas flow rate).
-
Calibration Curve: Plot the retention times of the standards against their known boiling points to generate a calibration curve.
-
Sample Analysis: Inject the this compound sample under the same GC conditions.
-
Boiling Point Estimation: Determine the retention time of the sample and use the calibration curve to estimate its boiling point.
Computational Prediction of Boiling Point
In the absence of reliable experimental data, computational methods can provide valuable estimates of the boiling point. Quantitative Structure-Property Relationship (QSPR) models are particularly useful in this regard.[11][12]
Quantitative Structure-Property Relationship (QSPR)
QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physical properties.[12] These models are built using a "training set" of molecules with known properties.
Workflow for QSPR Boiling Point Prediction:
Caption: A generalized workflow for predicting boiling points using QSPR.
Various computational software packages and online tools can be used to perform QSPR predictions. These methods often employ sophisticated algorithms, including multiple linear regression and computational neural networks, to establish the relationship between molecular descriptors and the boiling point.[11][13]
Synthesis of this compound
Understanding the synthesis of the target compound provides context for its purification, where the boiling point is a critical parameter. A common synthetic route involves the Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst such as aluminum trichloride.[1][14]
Reaction Scheme:
Benzene + 2,5-dichloro-2,5-dimethylhexane --(AlCl₃)--> this compound
The crude product is typically purified by column chromatography followed by distillation, underscoring the importance of an accurate boiling point.[1]
Conclusion and Recommendations
The boiling point of this compound is a critical parameter for its synthesis, purification, and application. While reported values vary, a critical analysis suggests a normal boiling point of approximately 250.6°C . The significant discrepancies in the literature are primarily due to measurements conducted under reduced pressure.
For researchers and professionals working with this compound, the following recommendations are made:
-
Assume a Normal Boiling Point of ~250-251°C: For process design and safety considerations at atmospheric pressure, this value should be used as a reliable estimate.
-
Utilize Vacuum Distillation for Purification: Given the high boiling point, purification by distillation should be performed under reduced pressure to prevent thermal decomposition.
-
Experimental Verification: When a precise boiling point is required for a specific application, it is recommended to perform an experimental determination using one of the methods outlined in this guide, carefully recording the pressure at which the measurement is made.
-
Leverage Computational Predictions with Caution: Computational models can provide useful estimates, but they should be used in conjunction with, and not as a replacement for, experimental data whenever possible.
By following this guidance, researchers can handle and utilize this compound with greater accuracy, safety, and efficiency.
References
- 1. This compound | 6683-46-1 [chemicalbook.com]
- 2. molbase.com [molbase.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 6683-46-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 6683-46-1 | CAS DataBase [m.chemicalbook.com]
- 6. vernier.com [vernier.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of boiling point of petrochemicals by gas chromatography-mass spectrometry and multivariate regression analysis of structural activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC application in deterimination of boiling point [hplcvials.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Unraveling a Thermal Enigma: A Technical Guide to the Melting Point of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the significant and persistent discrepancies in the reported melting point of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 6683-46-1), a key intermediate in various synthetic pathways. We will delve into the conflicting data, present standardized methodologies for its accurate determination, and offer a critical analysis to guide researchers in their handling and characterization of this compound.
Introduction: A Tale of Two States
This compound, a substituted tetralin derivative, is a valuable building block in organic synthesis. However, a review of commercially available data reveals a stark contradiction regarding its fundamental physical properties. While numerous chemical suppliers list a melting point in the range of 115-120°C, several reputable sources describe the compound as a liquid or a colorless oil at ambient temperatures.[1][2][3] This discrepancy presents a significant challenge for scientists who rely on accurate physical data for reaction planning, purification, and material handling.
The parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), is a liquid with a melting point of -35°C.[4][5][6] The addition of four methyl groups would be expected to increase the melting point due to increased molecular weight and van der Waals forces. However, a jump to over 100°C is substantial and warrants careful scrutiny, especially when primary literature describing this high melting point is elusive. Synthesis procedures for this compound consistently report the final product as a "colorless oil," which strongly supports a melting point below room temperature.[2][3]
This guide aims to provide a comprehensive overview of the available data, equip researchers with robust protocols for independent verification, and offer a logical framework for interpreting the physical state of this compound.
Conflicting Physicochemical Data
The table below summarizes the disparate data found in various chemical databases and supplier information.
| Property | Reported Value | Source(s) |
| Melting Point | 115-120°C | ChemicalBook, Benchchem[1][7] |
| Liquid at Room Temp. | Sigma-Aldrich | |
| Physical Form | Solid | AA Blocks |
| Liquid, Clear pale yellow | ChemicalBook[1] | |
| Colorless oil | ChemicalBook (synthesis data)[2][3] | |
| Boiling Point | 93-95°C | abcr Gute Chemie |
| 250.6°C at 760 mmHg | AA Blocks | |
| Glass Transition (Tg) | approx. -50°C | Benchchem[7] |
Methodologies for Accurate Melting Point Determination
Given the conflicting data, independent verification of the melting point is paramount. The following are detailed protocols for the two most common and reliable methods for melting point determination of organic compounds.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining thermal transitions like melting and glass transitions.
-
Sample Preparation:
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium and zinc).
-
Use an empty, sealed aluminum pan as the reference.
-
-
Thermal Program:
-
Equilibrate the sample at -70°C.
-
Ramp the temperature from -70°C to 150°C at a heating rate of 10°C/min under a constant nitrogen purge (50 mL/min).
-
Cool the sample back to -70°C at a rate of 20°C/min.
-
Perform a second heating cycle from -70°C to 150°C at 10°C/min. The second heating scan is often used to analyze the thermal properties of the amorphous solid and to obtain a clear glass transition.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset or peak of the melting endotherm.
-
The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve.
-
Caption: Workflow for DSC analysis of this compound.
Capillary Melting Point Determination
This traditional method involves heating a small sample in a capillary tube and observing the temperature range over which it melts. While less sensitive than DSC, it provides a direct visual confirmation of the phase transition.
-
Sample Preparation:
-
The sample must be completely dry and finely powdered. If the sample is an oil, this method is not suitable unless the melting point is below room temperature and a low-temperature apparatus is used.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Place the capillary tube in the heating block of a calibrated melting point apparatus.
-
-
Melting Point Measurement:
-
Heat the sample rapidly to a temperature about 20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Caption: Step-by-step workflow for capillary melting point determination.
Discussion and Critical Analysis
The significant evidence pointing to this compound being a liquid at room temperature comes from multiple synthesis reports that describe the purified product as a "colorless oil."[2][3] This is consistent with the physical state of the parent compound, tetralin, which has a melting point of -35°C.[4][5][6]
The reported high melting point of 115-120°C is anomalous for a hydrocarbon of this structure. It is plausible that this value is erroneous and may have resulted from a data entry error or a mix-up with another compound. For instance, the antioxidant Irganox 1010 (CAS No. 6683-19-8) has a melting point in the range of 110-125°C. The similarity in the CAS numbers could be a source of confusion.
The mention of a glass transition temperature of approximately -50°C is intriguing.[7] Amorphous solids exhibit a glass transition rather than a sharp melting point. It is possible that under certain conditions, this compound can exist as an amorphous solid, which would be consistent with its oily appearance at room temperature if its glass transition is well below 0°C. The high melting point reported from DSC could potentially be a crystallization and melting event of a supercooled liquid upon heating, though this would be an unusual thermal behavior for this type of molecule.
Conclusion and Recommendations
Based on the available evidence, it is highly probable that this compound is a liquid at room temperature with a melting point significantly below 25°C. The reported high melting point of 115-120°C should be treated with extreme caution and is likely incorrect.
Recommendations for researchers:
-
Assume a liquid state: For practical purposes such as reaction setup and handling, it is safest to assume the compound is a liquid at room temperature.
-
Independent verification: Whenever possible, the melting point or glass transition temperature should be determined experimentally using a calibrated instrument, preferably a DSC.
-
Thorough characterization: In addition to melting point, other physical and spectral data (NMR, IR, MS) should be used to confirm the identity and purity of the compound.
This guide underscores the importance of critical evaluation of chemical data, even from established sources. By employing rigorous experimental techniques and a logical approach, researchers can navigate such discrepancies and ensure the integrity of their scientific work.
References
- 1. 6683-46-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 6683-46-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. innospk.com [innospk.com]
- 6. Tetralin - Wikipedia [en.wikipedia.org]
- 7. This compound | 6683-46-1 | Benchchem [benchchem.com]
The Enduring Reactivity of a Sterically Hindered Core: A Technical Guide to 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Foreword: Beyond the Flatland of Aromaticity
In the intricate landscape of medicinal chemistry and materials science, the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene scaffold presents a fascinating case study. It is a molecule that marries the inherent reactivity of an aromatic ring with the conformational rigidity imposed by its gem-dimethyl substituted saturated ring. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and reactivity of this unique structural motif. We will delve into the causality behind its reactions, offering not just protocols, but a deeper appreciation for how its distinct architecture governs its chemical behavior and unlocks its potential in various applications.[1]
The Genesis: Synthesis of the Tetramethylated Core
The construction of the this compound core is most efficiently achieved through a classic yet powerful transformation: the Friedel-Crafts alkylation.[2][3] This approach leverages the reaction between an aromatic substrate, in this case, benzene, and a suitable alkylating agent in the presence of a Lewis acid catalyst.
The Cornerstone Reaction: Friedel-Crafts Alkylation
The preferred alkylating agent for this synthesis is 2,5-dichloro-2,5-dimethylhexane. The choice of this specific dihalide is critical; the tertiary nature of the carbons bearing the chlorine atoms facilitates the formation of a stable tertiary carbocation intermediate upon interaction with the Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[4][5] This carbocation then acts as the electrophile in the subsequent electrophilic aromatic substitution reaction with benzene.
The reaction proceeds in a stepwise manner, with the initial alkylation forming a mono-substituted benzene ring, which then undergoes an intramolecular cyclization to yield the desired tetrahydronaphthalene skeleton. The gem-dimethyl groups on the alkylating agent are directly transposed onto the 1 and 4 positions of the newly formed saturated ring, effectively locking its conformation.
Experimental Protocol: Synthesis of this compound [4][5]
-
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Dry benzene
-
Anhydrous aluminum trichloride (AlCl₃)
-
3M Hydrochloric acid
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq.) in dry benzene (sufficient volume).
-
To this solution, add anhydrous aluminum trichloride (0.1 eq.) portion-wise.
-
Stir the reaction mixture under reflux conditions for 16 hours.
-
Upon completion, quench the reaction by carefully adding 3M hydrochloric acid.
-
Extract the product with hexane (3x).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography using 100% hexane as the eluent to afford this compound as a colorless oil.
-
-
Characterization Data:
Mechanistic Considerations and Causality
The success of this synthesis hinges on several key factors. The use of a strong Lewis acid like AlCl₃ is paramount for generating the electrophilic carbocation from the alkyl halide.[2] The reflux conditions provide the necessary activation energy for the reaction to proceed to completion. The intramolecular nature of the second alkylation step is favored due to the proximity of the reactive sites, leading to the formation of the six-membered saturated ring. The steric bulk of the tetramethyl groups also plays a role in directing the regioselectivity of further reactions on the aromatic ring, a concept we will explore in the following sections.
References
Unlocking Conformational Control: A Technical Guide to the Torsional Barriers of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Abstract
This technical guide provides an in-depth exploration of the torsional barriers in 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental data on this specific compound is limited, this document synthesizes established principles of conformational analysis, dynamic nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry to present a comprehensive understanding of its dynamic behavior. We delve into the theoretical underpinnings of the puckered tetralin ring system, the profound influence of the gem-dimethyl groups on the energy landscape, and provide detailed, field-proven protocols for both the experimental and computational determination of its rotational energy barriers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage conformational control in the design of novel molecular entities.
Introduction: The Significance of Conformational Rigidity
The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, controlling the conformational flexibility of a lead compound can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic properties. Rigidified analogs often present a lower entropic penalty upon binding to a biological target, resulting in enhanced potency. This compound serves as an exemplary scaffold for investigating the principles of conformational restriction. Its tetralin core, a partially saturated bicyclic system, possesses inherent conformational flexibility.[1] However, the introduction of four methyl groups at the benzylic positions dramatically alters its dynamic landscape. Understanding the energy barriers to bond rotation—the torsional barriers—is paramount to rationally designing molecules with predictable and desirable three-dimensional structures.
The Conformational Landscape of the Tetralin Core
The cyclohexene-like ring of the tetralin scaffold is not planar and exists in a dynamic equilibrium between various puckered conformations. Computational studies on tetralin and its derivatives have shown that the lowest energy conformations are typically twisted or bent forms.[2] The presence of the gem-dimethyl groups in this compound is expected to have a profound impact on this conformational equilibrium, a phenomenon often referred to as the "gem-dimethyl effect" or "Thorpe-Ingold effect".[3][4] This effect can influence both the kinetics and thermodynamics of ring formation and conformational inversion.[5] In this case, the steric hindrance introduced by the bulky methyl groups is anticipated to significantly raise the energy barrier for ring inversion, effectively locking the ring into a more defined conformation.
Experimental Determination of Torsional Barriers: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energetics of conformational exchange processes that occur on the NMR timescale.[6][7] By monitoring the changes in the NMR lineshape as a function of temperature, one can extract the rate constants for the interconversion between different conformers and subsequently determine the activation energy (the torsional barrier).[8]
Principles of Dynamic NMR
At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, distinct signals are observed for nuclei in different chemical environments. As the temperature is raised, the rate of exchange increases. This leads to a broadening of the NMR signals. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak.[8] Above the coalescence temperature, a single, time-averaged sharp signal is observed. By analyzing the lineshape at various temperatures, particularly at the coalescence point, the rate constant (k) for the exchange process can be determined. The Gibbs free energy of activation (ΔG‡), which represents the torsional barrier, can then be calculated using the Eyring equation.
Experimental Protocol for DNMR Analysis of this compound
The following protocol outlines a hypothetical DNMR experiment to determine the torsional barrier for ring inversion in this compound.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of high-purity this compound in a suitable deuterated solvent (e.g., deuterated toluene, d8-toluene, or deuterated dichloromethane, CD2Cl2) in a 5 mm NMR tube. The choice of solvent is critical; it must have a low freezing point and a high boiling point to allow for a wide temperature range to be studied.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.
-
Begin by acquiring a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to identify the relevant proton signals. The methylene protons of the tetrahydronaphthalene ring are the most likely to be sensitive to the conformational exchange.
-
Gradually lower the temperature of the NMR probe in decrements of 5-10 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.
-
Record a 1H NMR spectrum at each temperature, paying close attention to the lineshapes of the methylene proton signals.
-
Continue to lower the temperature until the signals for the non-equivalent methylene protons are sharp and well-resolved (the slow exchange regime).
-
Subsequently, gradually increase the temperature from the lowest point, acquiring spectra at regular intervals, until well above the coalescence temperature where a single sharp signal is observed for the exchanging protons (the fast exchange regime).
-
-
Data Analysis:
-
Determine the coalescence temperature (Tc) for the exchanging proton signals.
-
Measure the chemical shift difference (Δν in Hz) between the exchanging signals in the slow-exchange regime.
-
Calculate the rate constant (k) at the coalescence temperature using the appropriate equation for the observed spin system.
-
Calculate the Gibbs free energy of activation (ΔG‡) at the coalescence temperature using the Eyring equation.
-
For a more rigorous analysis, perform a full lineshape analysis using specialized software to simulate the spectra at different exchange rates and extract the activation parameters.
-
Workflow for Dynamic NMR Experiment
Caption: Workflow for a dynamic NMR experiment to determine torsional barriers.
Computational Modeling of Torsional Barriers
Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational dynamics.[9][10] By calculating the potential energy surface (PES) as a function of a specific dihedral angle, we can identify the low-energy conformers and the transition states that connect them, thereby determining the torsional barriers.[11]
Theoretical Approaches
-
Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule based on bond lengths, bond angles, and torsional angles. While computationally inexpensive, their accuracy is dependent on the quality of the force field parameters.
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[10] DFT methods offer a good balance between accuracy and computational cost for molecules of this size and are well-suited for calculating torsional barriers.[7]
Protocol for Computational Torsional Scan
The following protocol describes a general procedure for performing a torsional scan using DFT calculations.
-
Molecule Building and Initial Optimization:
-
Build the 3D structure of this compound using a molecular modeling software.
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Perform a full geometry optimization of the initial structure using a DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[10] This will locate the nearest local minimum on the potential energy surface.
-
-
Torsional Scan (Relaxed Scan):
-
Identify the dihedral angle that corresponds to the ring inversion of the tetrahydronaphthalene core.
-
Set up a relaxed torsional scan. In a relaxed scan, the chosen dihedral angle is constrained to a specific value, while all other geometric parameters (bond lengths, bond angles, and other dihedrals) are allowed to relax to their minimum energy for that constrained value.
-
Scan the dihedral angle over a full 360° range in appropriate step sizes (e.g., 10-15°).
-
At each step of the scan, a constrained geometry optimization is performed.
-
-
Analysis of the Potential Energy Surface:
-
Plot the relative energy of the molecule as a function of the scanned dihedral angle.
-
The minima on this plot correspond to the stable conformers.
-
The maxima on the plot correspond to the transition states for the interconversion between conformers.
-
The torsional barrier is the energy difference between a minimum and the adjacent maximum (transition state).
-
-
Transition State Verification (Optional but Recommended):
-
Take the geometry of the highest energy point from the torsional scan and perform a transition state optimization.
-
Perform a frequency calculation on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the ring inversion).
-
Workflow for Computational Torsional Scan
Caption: Workflow for computational determination of torsional barriers using DFT.
Predicted Torsional Barriers and Conformational Dynamics
Based on the principles discussed and data from analogous systems, we can predict the conformational behavior of this compound.
Expected Conformational Interconversion
The primary conformational process will be the ring inversion of the saturated six-membered ring. This process will involve passing through a high-energy, more planar transition state. The gem-dimethyl groups will significantly increase the energy of this transition state due to increased steric strain and eclipsing interactions.
Caption: Conformational interconversion pathway for ring inversion.
Summary of Predicted Torsional Barrier Data
The following table summarizes the predicted torsional barriers for this compound based on extrapolation from data on tetralin and the known effects of gem-dimethyl substitution.
| Parameter | Predicted Value | Method of Determination | Key Influencing Factors |
| Ring Inversion Barrier (ΔG‡) | 15 - 25 kcal/mol | Dynamic NMR, Computational Chemistry | Steric hindrance from gem-dimethyl groups, ring strain in the transition state. |
| Methyl Group Rotation Barrier | 3 - 5 kcal/mol | Computational Chemistry | Steric interactions with adjacent methyl and methylene groups. |
Note: These are estimated values and require experimental verification.
Applications in Drug Design and Materials Science
A thorough understanding of the torsional barriers of the this compound scaffold is highly valuable for its application as a rigid molecular building block.
-
Drug Development: By incorporating this rigid scaffold into a drug candidate, medicinal chemists can lock in a specific bioactive conformation, potentially leading to increased potency and selectivity. The predictable geometry of this fragment can aid in structure-activity relationship (SAR) studies and computational drug design.
-
Materials Science: In the design of advanced materials, such as organic light-emitting diodes (OLEDs) or molecular sensors, controlling the conformation of molecular components is crucial for optimizing their electronic and photophysical properties. The rigid nature of the this compound core can be exploited to create well-defined and stable molecular architectures.
Conclusion
While a dedicated study on the torsional barriers of this compound is yet to be published, this technical guide has demonstrated how a combination of established experimental and computational techniques can be applied to thoroughly characterize its conformational dynamics. The significant steric hindrance imposed by the gem-dimethyl groups is predicted to result in a substantial barrier to ring inversion, making this a valuable scaffold for the design of conformationally constrained molecules. The detailed protocols provided herein offer a roadmap for researchers to experimentally validate these predictions and further unlock the potential of this intriguing molecular framework in drug discovery and materials science.
References
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Rotational Barrier in Ethane: A Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Conformational Dynamics of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: An In-Depth Technical Guide
This guide provides a comprehensive technical analysis of the conformational landscape of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTN). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical properties of this unique molecular scaffold. By integrating foundational principles of conformational analysis with detailed experimental and computational methodologies, this document serves as a self-validating framework for investigating sterically hindered cyclic systems.
Introduction: The Structural Significance of this compound (TMTN)
This compound, also known as 1,1,4,4-tetramethyltetralin, is a polycyclic aromatic hydrocarbon that has garnered interest in medicinal chemistry and materials science.[1] Its rigid, sterically encumbered structure makes it a valuable building block in the synthesis of complex molecules, including synthetic retinoids for stem cell differentiation and anticancer research.[1] The conformational preferences of the tetrahydronaphthalene ring system are pivotal in defining the three-dimensional shape of these larger molecules, which in turn dictates their biological activity and material properties.
The parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), exhibits a flexible saturated ring that can adopt several conformations.[2] However, the introduction of four methyl groups in TMTN, particularly the two gem-dimethyl groups at the 1- and 4-positions, introduces significant steric strain. This strain is expected to dramatically alter the conformational energy landscape, favoring non-chair conformations and influencing the barriers to ring inversion. A thorough understanding of these conformational dynamics is therefore essential for the rational design of TMTN-based compounds.
Theoretical Framework: Conformations of the Tetralin Ring System
The partially saturated six-membered ring of tetralin can, in principle, adopt conformations analogous to cyclohexane, including chair, boat, and twist-boat (or skew-boat) forms.[2] However, the fusion of this ring to a planar benzene ring imposes geometric constraints that modify the ideal cyclohexane geometries. Computational studies on tetralin and its derivatives have identified two primary low-energy conformations: a "bent" (half-chair) form and a "twisted" (twist-boat) form.[2]
The introduction of gem-dimethyl groups, as in TMTN, is known to influence ring conformations through the "gem-dimethyl effect." While initially thought to provide a significant enthalpic stabilization to cyclic structures, more recent analysis suggests that the primary effect is kinetic, arising from changes in bond angles and entropic considerations that favor cyclization.[3] In the context of a pre-formed ring, the steric bulk of the gem-dimethyl groups will play a dominant role in determining the most stable conformation by minimizing non-bonded interactions.
For TMTN, a chair conformation would place one methyl group at each of the 1- and 4-positions in a highly unfavorable axial orientation, leading to significant steric clashes. Therefore, it is hypothesized that TMTN will predominantly adopt non-chair conformations, such as the twist-boat, to alleviate this steric hindrance.
Experimental Elucidation: Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
Dynamic NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules that are in rapid equilibrium at room temperature.[4] By recording NMR spectra at various temperatures, it is possible to "freeze out" individual conformers on the NMR timescale, allowing for their direct observation and the determination of the energy barriers to their interconversion.
Proposed DNMR Experimental Protocol
This protocol outlines a systematic approach to investigate the conformational dynamics of TMTN using variable-temperature 13C NMR spectroscopy.
3.1.1. Sample Preparation:
-
Dissolve approximately 50 mg of high-purity this compound (CAS 6683-46-1) in 0.6 mL of a low-freezing deuterated solvent, such as deuterated dichloromethane (CD2Cl2) or deuterated toluene (toluene-d8).
-
Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube suitable for low-temperature experiments.
3.1.2. NMR Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum at ambient temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Gradually lower the temperature of the NMR probe in decrements of 10-15 K, allowing the sample to equilibrate for at least 10 minutes at each new temperature.
-
Acquire a 13C NMR spectrum at each temperature, from ambient down to the freezing point of the solvent (e.g., ~178 K for CD2Cl2).
-
Carefully monitor the changes in the line shapes of the NMR signals, particularly the signals corresponding to the methyl and methylene carbons of the saturated ring.
3.1.3. Expected Observations and Data Analysis:
-
Coalescence: As the temperature is lowered, the initially sharp signals corresponding to atoms that are in different chemical environments in the individual conformers will broaden, coalesce into a single broad peak, and then sharpen again into multiple distinct peaks at lower temperatures. The temperature at which coalescence occurs is directly related to the rate of conformational interconversion.
-
Signal Integration: At temperatures below coalescence, the relative populations of the different conformers can be determined by integrating the signals corresponding to each species.
-
Lineshape Analysis: The energy barrier to conformational interconversion (ΔG‡) can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) at the slow exchange limit using the Eyring equation. More accurate values can be obtained by a complete lineshape analysis at multiple temperatures.
Computational Modeling: Unveiling the Conformational Energy Landscape
Computational chemistry provides a powerful complementary approach to experimental studies, allowing for the detailed investigation of the structures and relative energies of different conformers and the transition states that connect them.
Computational Workflow
This workflow outlines a robust computational strategy for the conformational analysis of TMTN using Density Functional Theory (DFT).
4.1.1. Conformational Search:
-
Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of possible low-energy conformers.
-
Subject the unique low-energy conformers identified in the initial search to geometry optimization using a DFT method, such as B3LYP, with a moderate basis set (e.g., 6-31G(d)).
4.1.2. Geometry Optimization and Frequency Calculations:
-
Perform full geometry optimization of the identified stable conformers and any suspected transition state structures using a higher level of theory, for example, the B3LYP functional with a larger basis set like 6-311+G(d,p).[2]
-
Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
4.1.3. Calculation of Relative Energies and NMR Chemical Shifts:
-
Calculate the relative Gibbs free energies of the conformers to predict their relative populations at a given temperature.
-
Calculate the NMR chemical shifts for each optimized conformer using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can be compared with the experimental low-temperature NMR data to aid in the assignment of the observed signals to specific conformers.
Data Presentation and Visualization
Tabulated Spectroscopic and Energetic Data
| Parameter | Experimental Value | Computational Prediction |
| 1H NMR (CDCl3, 298 K) | δ 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H)[5] | To be calculated |
| 13C NMR (CDCl3, 298 K) | δ 31.9, 34.2, 35.1, 125.5, 126.5, 144.8[5] | To be calculated |
| Relative Conformational Energies | To be determined by DNMR | To be calculated |
| Barrier to Interconversion (ΔG‡) | To be determined by DNMR | To be calculated |
Visualization of Conformational Interconversion
The following diagram illustrates the hypothetical conformational equilibrium of TMTN between two twist-boat conformers, which is a likely scenario given the steric hindrance of the methyl groups.
Caption: Hypothetical energy profile for the interconversion of TMTN twist-boat conformers.
Conclusion
The conformational analysis of this compound presents a compelling case study in the interplay of steric effects and ring flexibility. While direct experimental data remains to be published, a combination of theoretical principles and established analytical techniques provides a clear path toward a comprehensive understanding of its conformational landscape. The proposed dynamic NMR and computational methodologies outlined in this guide offer a robust framework for elucidating the structures, populations, and interconversion barriers of the stable conformers of TMTN. The insights gained from such studies are critical for the rational design of novel therapeutics and advanced materials that incorporate this sterically demanding yet synthetically valuable molecular scaffold.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 6683-46-1 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene as a Strategic Precursor for Synthetic Retinoid Synthesis
Introduction: The Strategic Importance of a Bulky Scaffold in Retinoid Design
In the landscape of medicinal chemistry, the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene moiety serves as a critical structural scaffold for the synthesis of a class of therapeutic agents known as synthetic retinoids.[1][2] This bulky, lipophilic group is a cornerstone in the design of receptor-selective retinoids, which are pivotal in dermatology and oncology.[3][4] Its primary role is to provide a rigid, sterically hindered framework that mimics the polyene tail of natural retinoids, thereby facilitating specific interactions with the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][6] These nuclear receptors are ligand-activated transcription factors that regulate gene expression involved in cellular growth, differentiation, and apoptosis.[5][6]
This guide provides an in-depth exploration of the synthetic pathways leveraging this compound and its derivatives as precursors for two prominent synthetic retinoids: Tazarotene and Bexarotene. We will delve into the detailed experimental protocols, the rationale behind the chosen synthetic strategies, and the analytical characterization of the resulting compounds.
Synthetic Pathways: A Tale of Two Retinoids
The journey from the tetramethyl-tetrahydronaphthalene scaffold to biologically active retinoids involves key chemical transformations. Here, we will dissect the synthetic routes for Tazarotene, a potent RARβ/γ selective agonist, and Bexarotene, an RXR-selective agonist.
Tazarotene Synthesis: A Convergent Approach
The synthesis of Tazarotene is a prime example of a convergent synthesis strategy, where two key fragments are synthesized independently and then coupled in the final stages. The tetramethyl-tetrahydronaphthalene core is incorporated into a thiochromane moiety, which is then linked to a nicotinic acid derivative via a Sonogashira coupling reaction.[7][8]
Caption: Synthetic workflow for Tazarotene.
Bexarotene Synthesis: A Linear Approach
The synthesis of Bexarotene typically follows a more linear pathway, starting with the Friedel-Crafts alkylation of toluene to create the pentamethyl-tetrahydronaphthalene core.[9] Subsequent acylation and a Wittig-type reaction introduce the vinyl benzoic acid side chain.[10][11]
Caption: Synthetic workflow for Bexarotene.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of Tazarotene and Bexarotene, derived from established literature.
Protocol 1: Synthesis of Tazarotene
This protocol outlines the key steps in the synthesis of Tazarotene, focusing on the crucial Sonogashira coupling reaction.
Step 1: Synthesis of 4,4-Dimethylthiochroman [12]
-
To a mixture of thiophenol (20 g) and methanesulfonic acid (28 g) in toluene (60 ml), add isoprene (21 g).
-
Stir the reaction mixture at ambient temperature for 5 hours.
-
Cool the mixture to 10 °C and add crushed ice (100 g).
-
Extract the product with ether.
-
Wash the ether extracts with water, followed by 5% aqueous sodium hydroxide solution, and finally with water.
-
Concentrate the organic layer under vacuum to obtain 4,4-dimethylthiochroman as a yellow oil.
Step 2: Friedel-Crafts Acylation to form 6-Acetyl-4,4-dimethylthiochroman
-
In a reaction vessel, dissolve 4,4-dimethylthiochroman in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath and slowly add a Lewis acid catalyst, for example, aluminum chloride.
-
Add acetyl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Carefully quench the reaction with ice-cold water and extract the product.
-
Purify the crude product by chromatography to yield 6-acetyl-4,4-dimethylthiochroman.
Step 3: Synthesis of 6-Ethynyl-4,4-dimethylthiochroman
-
React 6-acetyl-4,4-dimethylthiochroman with a chlorinating agent to form the corresponding dichloroethyl intermediate.[13]
-
Treat the intermediate with a strong base to induce elimination and form the terminal alkyne, 6-ethynyl-4,4-dimethylthiochroman.
Step 4: Sonogashira Coupling to form Tazarotene [14][15]
-
In a reaction flask, combine 6-ethynyl-4,4-dimethylthiochroman (8 g), ethyl 6-chloronicotinate (10 g), potassium carbonate (30 g), triphenylphosphine (4.0 g), and 5% Pd/C (4.0 g) in toluene (100 ml).[14]
-
Heat the mixture to 45-50 °C and stir for 2 hours.
-
Add copper(I) iodide (0.05 g) to the reaction mixture.[14]
-
Raise the temperature to 105-115 °C and maintain for 10-12 hours.[15]
-
After completion, cool the reaction to room temperature and filter the catalyst.
-
Wash the filtrate with water and extract the aqueous layer with toluene.
-
Combine the organic layers and concentrate under reduced pressure.
-
Recrystallize the residue from hexane to obtain Tazarotene.
Protocol 2: Synthesis of Bexarotene
This protocol details the synthesis of Bexarotene, highlighting the Friedel-Crafts and Wittig reactions.
Step 1: Synthesis of 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene [9]
-
Perform a Friedel-Crafts reaction between 2,5-dichloro-2,5-dimethylhexane and toluene to synthesize the pentamethylnaphthalene core.
Step 2: Friedel-Crafts Acylation to form the Keto-ester Intermediate [10]
-
React 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene with 4-carbomethoxybenzoyl chloride in the presence of aluminum chloride.
-
Crystallize the resulting keto-ester intermediate from ethyl acetate followed by the addition of methanol.
Step 3: Wittig Reaction to form the Olefinic Ester Intermediate [10]
-
React the keto-ester intermediate with methyltriphenylphosphonium bromide in the presence of a strong base like sodium amide.
-
Crystallize the resulting olefinic ester intermediate from a mixture of ethyl acetate and methanol.
Step 4: Hydrolysis to form Bexarotene [10]
-
Hydrolyze the olefinic ester intermediate using a base such as potassium hydroxide in methanol.
-
Acidify the reaction mixture to precipitate Bexarotene.
-
Crystallize the crude Bexarotene from a mixture of ethyl acetate and hexane.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized retinoids.
| Compound | Analytical Technique | Key Data |
| Tazarotene | ¹H NMR | Characteristic peaks for the aromatic protons of the thiochromane and pyridine rings, the ethynyl proton, the ethyl ester group, and the gem-dimethyl groups. |
| ¹³C NMR | Signals corresponding to the carbons of the thiochromane and pyridine rings, the alkyne carbons, the ester carbonyl, and the methyl groups.[16] | |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.[1][17][18] | |
| Bexarotene | ¹H NMR | Resonances for the aromatic protons of the tetrahydronaphthalene and benzoic acid moieties, the vinyl protons, and the multiple methyl groups.[19] |
| ¹³C NMR | Peaks for the aromatic and vinyl carbons, the carboxylic acid carbonyl, and the aliphatic carbons of the tetrahydronaphthalene ring and methyl groups.[19] | |
| HPLC | A primary peak confirming the identity and purity of Bexarotene.[3][20][21] |
Biological Context and Mechanism of Action
The therapeutic efficacy of synthetic retinoids is dictated by their specific interactions with RAR and RXR subtypes.
-
Tazarotene is a prodrug that is hydrolyzed in vivo to its active form, tazarotenic acid. This active metabolite exhibits high selectivity for RARβ and RARγ.[7]
-
Bexarotene is a selective agonist for RXRs.[22]
The binding of these synthetic retinoids to their respective receptors initiates a cascade of molecular events that modulate gene transcription.
Caption: Generalized retinoid signaling pathway.
The selective activation of specific receptor subtypes by synthetic retinoids like Tazarotene and Bexarotene allows for a more targeted therapeutic approach with potentially fewer side effects compared to non-selective retinoids.
Conclusion
The this compound scaffold is a versatile and indispensable building block in the synthesis of potent and selective synthetic retinoids. The synthetic routes to Tazarotene and Bexarotene, employing key reactions such as Friedel-Crafts acylation, Sonogashira coupling, and Wittig reactions, are well-established and provide a robust platform for the generation of these important therapeutic agents. A thorough understanding of these synthetic protocols and the underlying biological mechanisms is crucial for researchers and drug development professionals working in the fields of dermatology and oncology.
References
- 1. ijstr.org [ijstr.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple and sensitive HPLC-UV method for determination of bexarotene in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1429807A - Synthesis of antitumour medicine bexarotene - Google Patents [patents.google.com]
- 10. WO2011141928A1 - Process for the preparation of highly pure bexarotene - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2006040644A2 - Processes for the preparation of substituted thiochroman derivatives - Google Patents [patents.google.com]
- 13. WO2009116075A3 - Process for preparation of tazarotene - Google Patents [patents.google.com]
- 14. Tazarotene synthesis - chemicalbook [chemicalbook.com]
- 15. US9688667B2 - Tazarotene with low dimer impurity for treating acne or psoriasis - Google Patents [patents.google.com]
- 16. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Influence of the Number of Axial Bexarotene Ligands on the Cytotoxicity of Pt(IV) Analogs of Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Bexarotene synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene in Anticancer Research
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTHN) in the field of anticancer research. While not a potent cytotoxic agent in its own right, TMTHN serves as a critical starting material and a structurally significant scaffold in the synthesis of novel anticancer therapeutics. This guide elucidates the role of the TMTHN core in medicinal chemistry, details its physicochemical properties, and provides robust, field-proven protocols for evaluating the anticancer efficacy of its derivatives.
Introduction: The Role of this compound as a Foundational Scaffold
This compound (CAS No. 6683-46-1), also known as 1,1,4,4-tetramethyltetralin, is a polycyclic aromatic hydrocarbon.[1] Its rigid, sterically hindered structure makes it an important precursor in organic synthesis. In the context of oncology, its primary value lies not in direct cytotoxicity, but as a foundational scaffold for the development of synthetic retinoids and other novel compounds with therapeutic potential.[1] The tetrahydronaphthalene core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for developing new drugs.
The tetramethyl substitution pattern at the 1 and 4 positions provides steric bulk and lipophilicity, which can influence the pharmacokinetic and pharmacodynamic properties of its derivatives.[1] Researchers leverage this core structure to synthesize libraries of novel compounds, which are then screened for anticancer activity.
Application Notes: Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of TMTHN is essential for its effective use in synthetic and screening workflows.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ | [2] |
| Molecular Weight | 188.31 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 115-120 °C | [3] |
| Boiling Point | 250.6 °C at 760 mmHg | [3] |
| Solubility | Negligible in water (<0.1 mg/L at 25°C); High miscibility in organic solvents like dichloromethane (>50 g/100 mL), ethanol (35-40 g/100 mL), and hexane (20-25 g/100 mL). | [1] |
| LogP (Octanol-Water Partition Coefficient) | ~4.8 (estimated) | [1] |
| Storage | Store in a dry area at 2-8°C. | [3] |
Expert Insights:
-
Solubility for Biological Assays: Due to its high lipophilicity and negligible aqueous solubility, stock solutions of TMTHN and its derivatives for in vitro assays should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Stability: TMTHN is a stable compound under standard laboratory conditions. However, when designing derivatives, it is crucial to consider the stability of the newly introduced functional groups.
-
Use as a Negative Control: In studies evaluating the anticancer activity of novel TMTHN derivatives, the parent compound can serve as a valuable negative control to ensure that the observed biological effects are attributable to the chemical modifications and not the core scaffold itself.
The Tetrahydronaphthalene Scaffold in Anticancer Drug Discovery
The true utility of TMTHN is realized in its derivatization to create potent anticancer agents. The tetrahydronaphthalene moiety is found in a variety of compounds that exhibit significant cytotoxicity against cancer cell lines.
Derivatives Targeting Tubulin Polymerization
Several derivatives of the broader 5,6,7,8-tetrahydronaphthalene scaffold have been synthesized and shown to be potent inhibitors of tubulin polymerization, binding to the colchicine site.[4] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
For instance, the tetrahydronaphthalene-1,3-dicarbonitrile derivative, compound 4c , has demonstrated significant potency against multiple cancer cell lines with a favorable selectivity profile compared to normal cells.[2][4]
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Source |
| 4c | HepG2 (Liver) | 6.02 | Tubulin Polymerization Inhibition, Apoptosis Induction | [2][4] |
| HCT-116 (Colon) | 8.45 | Tubulin Polymerization Inhibition, Apoptosis Induction | [2][4] | |
| MCF-7 (Breast) | 6.28 | Tubulin Polymerization Inhibition, Apoptosis Induction | [2][4] | |
| WI38 (Normal) | 51.78 | [2][4] | ||
| WISH (Normal) | 42.36 | [2][4] |
Synthetic Retinoids
TMTHN serves as a key building block for synthetic retinoids, which are compounds that bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Retinoids are known to play crucial roles in cell differentiation, proliferation, and apoptosis.[5] Synthetic retinoids are designed to have improved receptor selectivity and better pharmacological profiles compared to endogenous retinoids like all-trans retinoic acid (ATRA).[5] Some synthetic retinoids have shown high potency in killing drug-resistant cancer stem cells by inducing apoptosis.[3]
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene as a Novel Sterically Demanding Protecting Group
An in-depth technical guide prepared for researchers, scientists, and drug development professionals.
In the landscape of multistep organic synthesis, the strategic use of protecting groups is a cornerstone of achieving chemo-selectivity.[1][2] A protecting group temporarily masks a functional group to prevent it from undergoing unwanted reactions.[1][3] The ideal protecting group is easily introduced and removed in high yields, stable under various reaction conditions, and does not interfere with other parts of the molecule.[2][4][5]
This guide introduces the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTHN) scaffold as a robust and sterically demanding protecting group. Its rigid, bulky structure provides a unique steric shield, making it an invaluable tool for complex syntheses where controlling reactivity and stereochemistry is paramount.[4]
Rationale for a Bulky Protecting Group
Steric hindrance is a powerful tool in directing the course of a chemical reaction.[4] By attaching a large, bulky group near a reactive center, chemists can:
-
Prevent Unwanted Reactions: The sheer size of the group can physically block reagents from accessing the protected functional group.[4]
-
Enhance Selectivity: In molecules with multiple similar functional groups, a bulky protecting group can be selectively installed on the least sterically hindered site, allowing for reactions to occur elsewhere.[1]
-
Influence Stereochemistry: The group can block one face of a molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby controlling the formation of new stereocenters.
The TMTHN group, with its gem-dimethyl groups locked in a tetrahydronaphthalene framework, presents a well-defined and predictable steric environment, making it a superior choice when significant and rigid shielding is required.
Physicochemical Properties & Synthesis
The parent hydrocarbon, this compound, is a colorless oil.[6][7] It serves as the foundational scaffold from which reactive derivatives for protection protocols are synthesized.[6][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6683-46-1 | [6][7][8] |
| Molecular Formula | C₁₄H₂₀ | [7][8] |
| Molecular Weight | 188.31 g/mol | [7][8] |
The synthesis of the parent TMTHN molecule is typically achieved via a Friedel-Crafts alkylation.[6][7]
Protocol 1: Synthesis of this compound [6][7]
Objective: To synthesize the core TMTHN scaffold.
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Dry benzene
-
Anhydrous aluminum trichloride (AlCl₃)
-
3M Hydrochloric acid
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware
Procedure:
-
Dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in dry benzene.[6][7]
-
Add anhydrous aluminum trichloride (0.1 eq) to the solution.[6][7]
-
After completion, cool the mixture and quench the reaction with 3M hydrochloric acid.[6][7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6][7]
-
Purify the crude product by flash column chromatography using 100% hexane as the eluent to afford the product as a colorless oil.[6][7]
Application Protocols: Protection & Deprotection
To be used as a protecting group, the TMTHN scaffold must be functionalized into a reactive derivative (e.g., TMTHN-OTf or TMTHN-Br) that can be attached to a functional group, such as an alcohol.
Protection of Alcohols
The protection of an alcohol involves converting it into a bulky TMTHN-ether. This ether linkage is exceptionally stable to a wide range of reaction conditions, including strong bases, organometallics, and hydrides.[9]
Caption: Workflow for the protection of an alcohol using an activated TMTHN derivative.
Protocol 2: General Procedure for the Protection of a Primary Alcohol
Objective: To protect a primary alcohol by converting it into a TMTHN-ether.
Materials:
-
Primary alcohol substrate
-
Activated TMTHN derivative (e.g., 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride)
-
Anhydrous, aprotic solvent (e.g., THF)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Add the activated TMTHN derivative (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the protected alcohol.
Expertise & Causality: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming a nucleophilic alkoxide. An aprotic solvent like THF is essential as protic solvents would be deprotonated by the base. This protocol follows the principles of a standard Williamson ether synthesis.
Deprotection of TMTHN-Ethers
Due to its stability, the removal of the TMTHN group requires specific and often strongly acidic conditions. This robustness is an advantage, as it remains intact during many other synthetic steps.[10]
Caption: Deprotection pathways for TMTHN-protected alcohols.
Protocol 3: General Procedure for the Deprotection of a TMTHN-Ether
Objective: To cleave the TMTHN-ether and regenerate the free alcohol.
Materials:
-
TMTHN-protected alcohol
-
Strong Lewis acid (e.g., Boron tribromide, BBr₃, 1M solution in DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Dissolve the TMTHN-protected alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add boron tribromide solution (1.5 - 2.0 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Trustworthiness & Self-Validation: The low temperature is critical to control the high reactivity of BBr₃ and prevent unwanted side reactions. The quench with methanol first is a standard procedure to safely react with any excess BBr₃ before the addition of water.
Advantages and Comparative Assessment
The TMTHN group offers a unique profile compared to other common bulky protecting groups.
Table 2: Comparison of Bulky Protecting Groups
| Protecting Group | Key Advantages | Common Limitations | Deprotection Conditions |
| TMTHN | Extremely high steric bulk; Rigid framework; High stability to base, nucleophiles, and hydrides. | Adds significant molecular weight; Requires strong acidic conditions for removal. | Strong Lewis/Brønsted acids (BBr₃, TFA). |
| TBDMS | Easily introduced and removed; Good stability.[4] | Less bulky than TMTHN; Cleaved by fluoride ions. | Fluoride sources (TBAF); Acetic Acid.[11] |
| Trityl (Tr) | Very bulky; Selective for primary alcohols; Removed under mild acidic conditions.[12] | Unstable to strong acids; Can be cleaved by hydrogenation. | Mild acid (e.g., 80% Acetic Acid). |
| THP | Inexpensive; Stable to base and nucleophiles.[9][13] | Introduces a new stereocenter; Acid labile.[9] | Mild aqueous acid (e.g., PPTS, CSA).[11][14] |
Conclusion
The this compound (TMTHN) moiety represents a highly valuable, albeit specialized, tool in the synthetic chemist's toolkit. Its exceptional steric bulk and chemical robustness make it an ideal protecting group for substrates in complex synthetic routes where other, more labile groups might fail. While its installation and removal require carefully controlled conditions, the stability it confers provides a decisive advantage in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development.[15][16]
References
- 1. media.neliti.com [media.neliti.com]
- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. This compound | 6683-46-1 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. Protection and Deprotection [cem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Protecting Groups In Organic Synthesis | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Compounds from 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel compounds derived from 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This unique scaffold, characterized by a tetrahydronaphthalene core with gem-dimethyl groups, offers a versatile platform for the development of new molecules in medicinal chemistry, materials science, and fragrance research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.
Introduction: The Versatile Scaffold of this compound
This compound, often referred to as tetramethyltetralin, is a valuable starting material in organic synthesis. Its rigid, bicyclic structure, combined with the steric bulk of the four methyl groups, imparts unique properties to its derivatives. The aromatic ring is amenable to a variety of electrophilic substitution reactions, while the aliphatic portion offers opportunities for oxidative functionalization. This combination of features allows for the creation of a diverse array of novel compounds with potential applications in various scientific fields.
The synthesis of the parent compound itself is typically achieved through a Friedel-Crafts alkylation of benzene or a substituted benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst like aluminum chloride.[1][2] This straightforward procedure provides good yields of the desired tetramethyltetralin core, setting the stage for subsequent functionalization.
Section 1: Electrophilic Aromatic Substitution – A Gateway to Functionalized Derivatives
The electron-rich aromatic ring of this compound is readily susceptible to electrophilic attack. This class of reactions provides a powerful toolkit for introducing a wide range of functional groups, thereby modulating the electronic and steric properties of the molecule.
Friedel-Crafts Acylation: Introducing Ketonic Moieties
Friedel-Crafts acylation is a robust method for installing an acyl group onto the aromatic ring, leading to the formation of aryl ketones. These ketones are not only valuable intermediates for further transformations but are also found in compounds with interesting biological and olfactory properties. For instance, acetylated derivatives of tetramethyltetralin are known for their musk-like fragrances.
Causality Behind Experimental Choices: The choice of Lewis acid is critical in Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively activates the acyl chloride for electrophilic attack. The reaction is typically run at low temperatures to control the reactivity and minimize side reactions. The use of a non-polar solvent like dichloromethane or isooctane is preferred to dissolve the starting materials and facilitate the reaction.
Protocol 1: Synthesis of 6-Acetyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
This protocol details the synthesis of a key intermediate in the fragrance industry.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Isooctane (or another suitable inert solvent)
-
Dilute Hydrochloric acid (HCl)
-
Aqueous sodium carbonate solution
-
Brine
Procedure:
-
In a well-stirred slurry of anhydrous aluminum chloride in isooctane, a solution of this compound and acetyl chloride is added portion-wise.
-
The reaction temperature is maintained at a controlled level, for example, by dropwise addition at 70°C.[3]
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.
-
The reaction is quenched by the careful addition of dilute hydrochloric acid.
-
The organic layer is separated, washed with water, aqueous sodium carbonate solution, and brine.
-
The organic solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 6-acetyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio (relative to starting material) |
| Acetyl Chloride | 1.1 - 1.3 |
| Aluminum Chloride | 1.1 - 1.5 |
Expected Yield: High yields (typically >80%) can be achieved with careful control of reaction conditions.
Nitration: Introduction of the Nitro Group
Nitration of the aromatic ring introduces a versatile nitro group, which can be a precursor to amines, or act as an electron-withdrawing group to influence the reactivity of the aromatic system. The synthesis of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is a key step in the preparation of certain bioactive molecules.[2]
Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction is typically carried out at low temperatures to prevent over-nitration and decomposition of the starting material.
Protocol 2: Synthesis of 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A mixture of concentrated nitric acid and sulfuric acid is prepared and cooled in an ice bath.
-
This compound, dissolved in a minimal amount of dichloromethane, is added dropwise to the cold nitrating mixture with vigorous stirring.
-
The reaction temperature is carefully maintained below 10°C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred for a specified time at low temperature.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio (relative to starting material) |
| Nitric Acid | 1.1 - 1.5 |
| Sulfuric Acid | 1.5 - 2.0 |
Expected Yield: Moderate to good yields can be expected, depending on the precise reaction conditions.
Halogenation: Introducing Halogen Atoms
Halogenation, particularly bromination, of the tetramethyltetralin scaffold introduces a useful handle for further synthetic transformations, such as cross-coupling reactions. While direct bromination of the aromatic ring can be achieved, benzylic bromination at the aliphatic portion is also possible under radical conditions.
Causality Behind Experimental Choices: For aromatic bromination, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically used to polarize the bromine molecule and increase its electrophilicity. For benzylic bromination, radical initiators like light or peroxides are employed in the presence of a bromine source like N-bromosuccinimide (NBS).
Protocol 3: Bromination of 1,1,3,4,4,6-Hexamethyl-7-acetyl-1,2,3,4-tetrahydronaphthalene (Illustrative for α-Bromination of an Acyl Group)
This protocol demonstrates the bromination of an acetyl group attached to a related tetralin derivative, a common transformation to introduce a reactive handle.[4]
Materials:
-
1,1,3,4,4,6-Hexamethyl-7-acetyl-1,2,3,4-tetrahydronaphthalene
-
Bromine
-
Glacial Acetic Acid
-
Ice
-
Ether
-
Saturated sodium carbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
The starting acetylated tetralin derivative is dissolved in glacial acetic acid.
-
Bromine is added portionwise to the solution with stirring at room temperature.
-
The reaction mixture is allowed to stand overnight.
-
The mixture is then poured onto ice and extracted with ether.
-
The combined ether extracts are washed with saturated sodium carbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed in vacuo.
-
The resulting solid is recrystallized from a suitable solvent like ethanol to yield the bromoacetyl derivative.
Expected Yield: Moderate yields are typically obtained for this type of transformation.
Section 2: Modern Synthetic Approaches – C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in modern organic synthesis. This approach avoids the need for pre-functionalized starting materials, leading to more efficient and environmentally friendly synthetic routes. While specific examples for this compound are still emerging in the literature, the principles of transition metal-catalyzed C-H activation can be readily applied to this scaffold. Catalysts based on palladium, rhodium, and other transition metals are commonly employed for this purpose.
Conceptual Workflow for C-H Arylation:
Caption: Conceptual workflow for Palladium-catalyzed C-H arylation.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and oxidant is crucial for successful C-H functionalization. Palladium catalysts are often used for arylation reactions. The ligand plays a key role in stabilizing the catalyst and influencing the selectivity of the reaction. An oxidant is often required to regenerate the active catalytic species. The reaction conditions, such as temperature and solvent, need to be carefully optimized for each specific substrate and coupling partner.
Section 3: Applications in Materials Science
The rigid and bulky nature of the tetramethyltetralin scaffold makes it an interesting building block for the synthesis of novel polymers and organic electronic materials. The incorporation of this unit into a polymer backbone can enhance thermal stability and influence the material's morphology. While this is an emerging area of research, the functional handles introduced through the reactions described above can be used for polymerization or for attachment to other functional molecules.
Conceptual Diagram for Polymer Synthesis:
References
Introduction: The Strategic Value of a Sterically Hindered Scaffold
An In-Depth Technical Guide to the Derivatization of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
This compound (TMTHN), also known as tetramethyltetralin, is a polycyclic aromatic hydrocarbon with a distinctive molecular architecture.[1] Its structure, featuring a benzene ring fused to a cyclohexane ring bearing gem-dimethyl groups at the benzylic positions, imparts a unique combination of aromatic reactivity and conformational rigidity. This scaffold is of significant interest to researchers in medicinal chemistry and materials science, where it serves as a foundational building block for the synthesis of complex molecules like synthetic retinoids used in stem cell and anticancer research.[1]
The derivatization of TMTHN is a critical step in harnessing its potential. The strategic placement of functional groups on either the aromatic ring or the saturated portion allows for the fine-tuning of its physicochemical and biological properties. This guide provides detailed application notes and validated protocols for the key derivatization strategies of this versatile molecule, focusing on the causality behind experimental choices to empower researchers to adapt and innovate upon these foundational methods.
Part 1: Electrophilic Aromatic Substitution (EAS) - Functionalizing the Aromatic Core
The benzene ring of TMTHN is the primary site for initial functionalization via electrophilic aromatic substitution (EAS). The four methyl groups on the saturated ring act as electron-donating groups, activating the aromatic ring towards electrophilic attack. However, the bulky gem-dimethyl groups at the C1 and C4 positions exert significant steric hindrance at the adjacent ortho positions (C5 and C8). Consequently, electrophilic substitution occurs with high regioselectivity at the less hindered C6 and C7 positions.
Protocol 1: Mononitration of TMTHN
Scientific Rationale: Nitration is a cornerstone of EAS, introducing the versatile nitro group (—NO₂), which can be readily reduced to an amine or serve as a meta-director for subsequent substitutions.[2][3] The generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of nitric and sulfuric acids is the key mechanistic step. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The existence of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene confirms the viability of this reaction.[4]
Experimental Workflow for TMTHN Nitration
Caption: Workflow for the mononitration of TMTHN.
Materials:
-
This compound (TMTHN)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Step-by-Step Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath (0°C), carefully and slowly add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid with stirring. This exothermic reaction must be controlled.
-
Reaction Setup: Dissolve 1.88 g (10 mmol) of TMTHN in 20 mL of dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, and cool the mixture to 0°C.
-
Addition: Add the cold nitrating mixture dropwise to the TMTHN solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. The choice of a controlled, low temperature minimizes the formation of di-nitrated and oxidized byproducts.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into 100 mL of an ice-water slurry with vigorous stirring to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 6-nitro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Self-Validation and Troubleshooting:
-
Expected Outcome: A pale yellow solid or oil.
-
Characterization: Confirm the structure using ¹H NMR (expect a downfield shift of aromatic protons and characteristic splitting patterns for a 1,2,4-trisubstituted ring), ¹³C NMR, and IR spectroscopy (strong absorbances around 1520 and 1340 cm⁻¹ for the N-O bonds).
-
Troubleshooting: If the reaction is sluggish, allow it to warm slowly to room temperature. If multiple spots are observed on TLC, it may indicate di-nitration; in this case, reduce the amount of nitrating agent or reaction time in subsequent attempts.
Protocol 2: Friedel-Crafts Acylation of TMTHN
Scientific Rationale: The Friedel-Crafts acylation is a robust method for forming a carbon-carbon bond by introducing an acyl group (R-C=O) onto the aromatic ring.[2][5] This reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which coordinates with the acyl halide to form a highly electrophilic acylium ion. The resulting ketone is a valuable intermediate for further synthetic transformations. The known derivative, 6-acetyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene, demonstrates the applicability of this method.[4]
Experimental Workflow for TMTHN Acylation
Caption: Workflow for the Friedel-Crafts acylation of TMTHN.
Materials:
-
This compound (TMTHN)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl, 3M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Catalyst Suspension: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1.47 g (11 mmol) of anhydrous AlCl₃ and 20 mL of anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add 0.78 mL (11 mmol) of acetyl chloride dropwise to the stirred suspension.
-
Addition of Substrate: In a separate flask, dissolve 1.88 g (10 mmol) of TMTHN in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture back to 0°C and quench it by carefully pouring it onto a mixture of 50 g of crushed ice and 10 mL of concentrated HCl. This step hydrolyzes the aluminum complexes.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the product.
Self-Validation and Troubleshooting:
-
Expected Outcome: A white to off-white solid.
-
Characterization: Confirm structure via ¹H NMR (a new singlet around 2.5 ppm for the acetyl methyl group), ¹³C NMR (a new signal >190 ppm for the ketone carbonyl), and IR (a strong C=O stretch around 1680 cm⁻¹).
-
Troubleshooting: The use of strictly anhydrous conditions is critical, as moisture will deactivate the AlCl₃ catalyst. If the reaction fails, ensure all glassware was properly dried and reagents were anhydrous.
| Reaction Type | Key Reagents | Electrophile | Primary Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 6-Nitro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene |
| Bromination | Br₂, FeBr₃ | "Br⁺" | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene |
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 6-Acetyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene |
Part 2: Oxidation of the Saturated Ring
While the aromatic ring is electron-rich, the benzylic C-H bonds of the saturated ring are also susceptible to chemical transformation, primarily through oxidation.[1] Strong oxidizing agents can convert the methylene (CH₂) groups into carbonyls (ketones).
Protocol 3: Benzylic Oxidation to Ketone
Scientific Rationale: The oxidation of benzylic carbons is a common transformation. While TMTHN lacks benzylic protons at C1 and C4, the methylene groups at C2 and C3 are potential sites for oxidation. Reagents like potassium permanganate (KMnO₄) or chromium-based oxidants can achieve this.[1] This protocol provides a conceptual framework, as the specific products can vary based on the conditions.
Conceptual Workflow for Oxidation
Caption: Conceptual workflow for the oxidation of TMTHN.
Materials:
-
This compound (TMTHN)
-
Potassium Permanganate (KMnO₄)
-
Acetic Acid
-
Sodium Sulfite (Na₂SO₃)
-
Ethyl Acetate
Step-by-Step Protocol:
-
Setup: Dissolve TMTHN in a mixture of acetic acid and water.
-
Oxidant Addition: Warm the solution and add KMnO₄ in small portions. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.
-
Reaction: Heat the mixture for several hours until TLC indicates the consumption of the starting material.
-
Workup: Cool the mixture and quench the excess KMnO₄ by adding a saturated solution of sodium sulfite until the purple color disappears completely.
-
Extraction: Extract the product from the mixture using a suitable organic solvent like ethyl acetate.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude material using column chromatography.
Self-Validation and Troubleshooting:
-
Expected Outcome: The product could be a mono-ketone or other oxidized species. The exact structure must be determined by extensive spectroscopic analysis (NMR, MS, IR).
-
Troubleshooting: Over-oxidation is a significant risk and can lead to ring-opening. Careful control of temperature, reaction time, and the stoichiometry of the oxidizing agent is paramount.
Part 3: Advanced Strategies - Metal-Mediated Functionalization
For more complex substitutions, particularly at the sterically hindered benzylic positions, advanced organometallic techniques can be employed. Iron-mediated functionalization provides a powerful, albeit more complex, alternative to classical methods.
Conceptual Overview: The process involves the coordination of an iron cyclopentadienyl cation ([Fe(Cp)]⁺) to the aromatic ring of TMTHN, forming a cationic sandwich complex.[6] This complexation dramatically alters the reactivity of the ligand:
-
Activation: The iron moiety acidifies the benzylic protons, allowing for their removal with a strong base (e.g., potassium tert-butoxide).
-
Nucleophilic Addition: The resulting anion can then be reacted with various electrophiles (e.g., alkyl halides) to install new functional groups at the benzylic positions.
-
Decomplexation: Finally, the functionalized TMTHN ligand is liberated from the iron complex, typically through a process like pyrolytic sublimation, to yield the final product.[6]
This methodology allows for the synthesis of highly substituted derivatives, such as 1,1,4,4-tetramethyl-6-phenyltetrahydronaphthalene, that are inaccessible through standard EAS protocols.[6] Researchers interested in these advanced applications are encouraged to consult specialized literature in organometallic chemistry.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. This compound | 6683-46-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal-mediated functionalization of tetrahydronaphthalene, octahydroanthracene, and tetrahydroquinoline: stereochemical control of nucleophilic addition to cationic cyclopentadienyl(η6-arene)iron(II) complexes via benzylic substitution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene in Synthetic Chemistry
Introduction: The Utility of the Tetramethyl-tetrahydronaphthalene Scaffold
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTN), also known as 1,1,4,4-tetramethyltetralin, is a polycyclic aromatic hydrocarbon that has garnered significant interest in medicinal chemistry and materials science.[1] Its rigid, sterically defined structure, featuring a hydrogenated ring fused to an aromatic ring, makes it an excellent scaffold for the synthesis of a variety of organic compounds.[1] The tetramethyl substitution provides steric hindrance that can influence the reactivity and selectivity of subsequent chemical transformations, as well as imparting high lipophilicity.[1]
This guide provides detailed experimental protocols for the synthesis of TMTN and its subsequent functionalization via Friedel-Crafts acylation, a key step in producing valuable intermediates for various applications, including the development of synthetic retinoids and other bioactive molecules.[1][2] These protocols are designed for researchers in organic synthesis, drug discovery, and materials science.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of TMTN is crucial for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 6683-46-1 | [3] |
| Molecular Formula | C₁₄H₂₀ | [3] |
| Molecular Weight | 188.31 g/mol | [3] |
| Appearance | Colorless to light yellow liquid/oil | [4] |
| Boiling Point | 63 - 65 °C @ 0.5 mmHg | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane, ethanol, and dichloromethane.[1] | [1] |
| Storage | Store in a cool, dry place, away from oxidizing agents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization
This protocol describes a common and efficient method for the synthesis of TMTN. The reaction involves the aluminum chloride-catalyzed cyclization of 2,5-dichloro-2,5-dimethylhexane with benzene.[4]
Workflow for the Synthesis of TMTN:
Caption: Workflow for the synthesis of TMTN.
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Dry benzene
-
Anhydrous aluminum trichloride (AlCl₃)
-
3M Hydrochloric acid (HCl)
-
Hexane
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, dissolve 2,5-dichloro-2,5-dimethylhexane (1 eq.) in dry benzene.
-
Catalyst Addition: To this solution, carefully add anhydrous aluminum trichloride (0.1 eq.).
-
Reflux: Stir the reaction mixture under reflux conditions for 16 hours. The reaction should be monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 3M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (3 times).
-
Washing and Drying: Combine the organic layers and wash with saturated saline solution. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Concentration: Filter off the drying agent and concentrate the solution in a vacuum using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using 100% hexane as the eluent, to yield this compound as a colorless oil.[4]
Characterization: The product can be characterized by ¹H and ¹³C NMR spectroscopy.
-
¹H NMR (500 MHz, CDCl₃): δ 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ 31.9, 34.2, 35.1, 125.5, 126.5, 144.8.[4]
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol details the functionalization of the TMTN scaffold through Friedel-Crafts acylation to produce 6-acetyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This acetylated derivative serves as a key intermediate for the synthesis of more complex molecules.[2]
Workflow for the Acylation of TMTN:
Caption: Workflow for the acylation of TMTN.
Materials:
-
This compound (TMTN)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene
-
Aqueous salt solution
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Ice bath
-
Round-bottom flask
-
Addition funnel
-
Stir plate and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of this compound and acetyl chloride. Cool the solution to 0-5 °C using an ice bath.[2]
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled solution with stirring.[2]
-
Reaction: After the addition is complete, allow the reaction temperature to slowly rise to 25 °C and continue stirring for 1 hour.[2]
-
Work-up: Add cold water and benzene to the reaction mixture.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with an aqueous salt solution and an aqueous sodium carbonate solution.[2]
-
Concentration: Remove the benzene by distillation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by crystallization from a suitable solvent system (e.g., aqueous methanol) to yield the purified 6-acetyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.[2]
Applications and Further Transformations
The TMTN scaffold and its derivatives are valuable in several areas of chemical research:
-
Medicinal Chemistry: The TMTN core is a key component in the development of synthetic retinoids, which are known to play roles in cell differentiation and proliferation, making them targets for cancer and dermatological research.[1]
-
Perfumery: Acylated derivatives of TMTN have been found to possess musk-like odors, making them valuable in the fragrance industry as fixatives and blending agents.[2]
-
Molecular Scaffolding: The rigid TMTN framework can be used as a scaffold to present various functional groups in a defined spatial arrangement, which is useful for creating mimics of biological structures like α-helices.[5]
Safety Precautions
-
This compound: This chemical is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation. It is harmful if it comes into contact with the skin or is inhaled.[3]
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each compound before use.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. US3045047A - 6-acetyl-1, 1, 2, 4, 4, 7-hexamethyl-1, 2, 3, 4, tetrahydronaphthalene - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 6683-46-1 [chemicalbook.com]
- 5. Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene in Advanced Materials Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene in the field of materials science. While traditionally utilized as a precursor in medicinal chemistry and a high-boiling point solvent, its unique molecular architecture—characterized by a rigid, fused ring system and sterically demanding gem-dimethyl groups—presents significant opportunities for the development of novel polymers and functional organic materials. These notes detail a robust synthesis protocol for the parent compound and subsequently explore its derivatization and polymerization to create materials with enhanced thermal stability and specific optoelectronic properties.
Introduction: The Untapped Potential of a Bulky Scaffold
This compound is a polycyclic aromatic hydrocarbon notable for its structural rigidity and steric bulk.[1] The tetramethyl substitution on the saturated ring locks its conformation and provides a well-defined three-dimensional structure.[2] In materials science, such bulky, non-planar building blocks are highly sought after to disrupt intermolecular packing, thereby enhancing the solubility of rigid polymers and preventing aggregation-induced quenching in luminescent materials. This guide will first elucidate the synthesis and characterization of the foundational molecule and then propose a detailed workflow for its incorporation into a functional polymer matrix, a hypothetical yet scientifically grounded application for advanced materials.
Physicochemical Properties & Characterization Data
A thorough understanding of the fundamental properties of this compound is critical for its application in materials synthesis.
| Property | Value | Source |
| CAS Number | 6683-46-1 | [3][4] |
| Molecular Formula | C₁₄H₂₀ | [4] |
| Molecular Weight | 188.31 g/mol | [4] |
| Appearance | Colorless oil | [3] |
| Boiling Point | ~255-257 °C | [3] |
| Solubility | High in nonpolar organic solvents (Hexane, Dichloromethane) | [1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H) | [3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 31.9, 34.2, 35.1, 125.5, 126.5, 144.8 | [3] |
Synthesis Protocol: this compound
The most common and high-yielding synthesis is achieved through a Friedel-Crafts alkylation reaction.[1][3]
Reaction Principle
This synthesis involves the reaction of benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1][2] The reaction proceeds via electrophilic aromatic substitution to form the tetrahydronaphthalene ring system.
Experimental Workflow
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. Synthesis of a tetrasubstituted tetrahydronaphthalene scaffold for α-helix mimicry via a MgBr2-catalyzed Friedel-Crafts epoxide cycloalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 6683-46-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
Application Notes & Protocols: The Role of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene as a Sterically Demanding Ligand in Organometallic Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of organometallic chemistry, the design of ancillary ligands is paramount to controlling the stability, reactivity, and selectivity of metal complexes. Steric hindrance is a powerful tool used to modulate the coordination environment of a metal center, thereby influencing catalytic activity and preventing undesirable side reactions such as dimerization or decomposition. This guide focuses on 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTN), a unique and sterically encumbered arene. While classic bulky arenes like durene have been widely studied, TMTN presents a distinct steric profile due to its fused, gem-dimethyl-substituted aliphatic ring. This document provides detailed, field-proven protocols for the synthesis of the TMTN ligand and its subsequent coordination to a molybdenum center. Furthermore, it explores the profound impact of TMTN's steric bulk on the stability of its metal complexes and discusses its potential applications in catalysis and materials science.
Introduction: The Principle of Steric Shielding with Arene Ligands
Arene ligands, or aromatic rings that coordinate to a metal center via their π-electron system, are fundamental building blocks in organometallic chemistry. The interaction, typically an η⁶-coordination, transforms the arene from a simple organic molecule into a versatile component of a larger organometallic complex. The electronic properties of the arene and its substituents can tune the electron density at the metal center.
Equally important is the steric profile of the ligand. Ancillary ligands that occupy a large volume around the metal can:
-
Enhance Complex Stability: By kinetically hindering ligand dissociation or decomposition pathways.
-
Promote Specific Geometries: Forcing other ligands into specific arrangements.
-
Induce Selectivity in Catalysis: Creating a shaped "pocket" at the active site that favors the binding and transformation of substrates with specific sizes and shapes.
This compound (TMTN) is an exemplary bulky arene. Its structure, featuring a benzene ring fused to a cyclohexane ring bearing four methyl groups, creates a rigid and imposing steric shield on one face of the aromatic ring. This guide elucidates its synthesis and application as a powerful stabilizing ligand in organometallic systems.
Synthesis and Characterization of the TMTN Ligand
The most reliable and high-yielding synthesis of TMTN is achieved through a classic Friedel-Crafts alkylation. This reaction involves the electrophilic substitution of benzene using 2,5-dichloro-2,5-dimethylhexane as the alkylating agent and a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).
Protocol 1: Synthesis of this compound
Causality and Experimental Insight: This procedure utilizes the Friedel-Crafts alkylation, a cornerstone of aromatic chemistry. Anhydrous AlCl₃ is crucial as it acts as a Lewis acid, abstracting a chloride from the alkylating agent to generate a reactive carbocation electrophile. The reaction is performed under reflux to provide the necessary thermal energy to overcome the activation barrier. The final workup with hydrochloric acid is essential to quench the reaction by destroying the AlCl₃ catalyst, while the subsequent extraction and column chromatography steps are standard procedures to isolate and purify the nonpolar product.
Materials:
-
2,5-dichloro-2,5-dimethylhexane (1.0 eq)
-
Dry Benzene (used as solvent and reactant)
-
Anhydrous Aluminum Trichloride (AlCl₃) (0.1 eq)
-
3M Hydrochloric Acid (HCl)
-
Hexane (for extraction and chromatography)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard reflux apparatus, magnetic stirrer, separatory funnel, rotary evaporator, and column chromatography setup.
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried.
-
In the flask, dissolve 2,5-dichloro-2,5-dimethylhexane (e.g., 3.00 g, 16.4 mmol) in an excess of dry benzene (e.g., 250 mL).
-
To this stirring solution, carefully add anhydrous AlCl₃ (e.g., 0.22 g, 1.64 mmol) in one portion. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 16-18 hours. Monitor the reaction progress by TLC (using hexane as eluent) or GC-MS if available.
-
After completion, cool the mixture to room temperature and then carefully pour it into a beaker containing ice and 3M HCl (e.g., 50 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine solution (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with 100% hexane. The product, TMTN, will be isolated as a colorless oil. A typical yield is >90%.
Table 1: Physicochemical and Characterization Data for TMTN
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ | |
| Molecular Weight | 188.31 g/mol | |
| CAS Number | 6683-46-1 | |
| Appearance | Colorless oil | |
| ¹H NMR (CDCl₃) | δ 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H) | |
| ¹³C NMR (CDCl₃) | δ 31.9, 34.2, 35.1, 125.5, 126.5, 144.8 |
TMTN in Organometallic Synthesis: Molybdenum Complexes
Recent studies have demonstrated the successful metallation of TMTN and other sterically expanded arenes with molybdenum. The synthesis of (η⁶-TMTN)Mo(CO)₃ is accomplished by a ligand exchange reaction, where the arene displaces three carbonyl ligands from molybdenum hexacarbonyl, Mo(CO)₆. This method is a standard entry into arene-metal carbonyl chemistry.
Protocol 2: Synthesis of (η⁶-1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene)tricarbonylmolybdenum(0)
Causality and Experimental Insight: This reaction relies on the thermal dissociation of CO ligands from the Mo(CO)₆ precursor. This process requires significant thermal energy, necessitating the use of a high-boiling solvent mixture like dibutyl ether/THF under reflux. The small amount of THF helps to improve the solubility of Mo(CO)₆ and prevent its sublimation. The entire reaction must be conducted under a strictly inert atmosphere to protect the electron-rich, zero-valent molybdenum center from oxidation. The resulting product is an air-sensitive solid that is purified by filtration and washing to remove unreacted starting materials.
Materials:
-
This compound (TMTN) (1.1 eq)
-
Molybdenum Hexacarbonyl (Mo(CO)₆) (1.0 eq)
-
Dibutyl ether and Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous (for washing)
-
Schlenk line or glovebox, and appropriate inert atmosphere glassware.
Procedure:
-
Inside a glovebox or on a Schlenk line, charge a flask with Mo(CO)₆ (e.g., 1.00 g, 3.79 mmol) and TMTN (e.g., 0.78 g, 4.17 mmol).
-
Add a high-boiling solvent mixture, such as 9:1 dibutyl ether:THF (e.g., 100 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux under a positive pressure of an inert gas.
-
Maintain reflux for 24-48 hours. The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the Mo(CO)₆ C-O stretch (~1980 cm⁻¹) and the appearance of new C-O stretches for the product complex.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product as a solid.
-
Isolate the solid product by filtration under inert atmosphere.
-
Wash the isolated solid with cold, anhydrous hexane to remove any unreacted TMTN and other organic impurities.
-
Dry the product, (η⁶-TMTN)Mo(CO)₃, under vacuum. The product is typically a crystalline solid.
Characterization: The resulting complex can be fully characterized by standard spectroscopic methods. IR spectroscopy is particularly diagnostic for metal carbonyls; (η⁶-arene)Mo(CO)₃ complexes typically show two strong C-O stretching bands in the 1850-2000 cm⁻¹ region. ¹H and ¹³C NMR will show a characteristic upfield shift of the aromatic proton and carbon signals upon coordination to the electron-donating Mo(CO)₃ fragment.
Impact of Steric Hindrance on Complex Stability
The most significant consequence of using the TMTN ligand is the dramatic enhancement of the resulting complex's stability. Organometallic arene complexes often participate in ligand exchange reactions, where the arene can be displaced by another solvent or ligand molecule.
Studies have shown that while less bulky (arene)Mo(CO)₃ complexes undergo rapid arene exchange, the (η⁶-TMTN)Mo(CO)₃ complex is exceptionally stable and resistant to such reactions.
Mechanistic Rationale: This stability is kinetic in origin. The four methyl groups and the fused aliphatic ring of the TMTN ligand form a protective "shell" around the molybdenum center. This steric barrier significantly increases the energy required for another ligand to approach the metal and initiate the displacement of the TMTN, effectively "locking" it in place.
Application Notes and Protocols for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene Derivatives: A Guide for Drug Discovery and Development
Introduction: The Therapeutic Potential of Tetramethyl-tetrahydronaphthalene Derivatives as Synthetic Retinoids
The 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene scaffold represents a foundational structure in the development of synthetic retinoids, a class of compounds that mimic the biological activity of vitamin A and its metabolites.[1][2] These derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their profound effects on cellular processes such as proliferation, differentiation, and apoptosis.[3] Their mechanism of action is primarily mediated through the activation of nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] Upon ligand binding, these receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes.[3]
The therapeutic implications of this are vast, with applications in oncology, dermatology, and neurodegenerative disorders.[2][4] For instance, certain synthetic retinoids have shown potent antiproliferative activity in cancer cell lines and are being investigated as chemotherapeutic agents.[4][5][6] The modular nature of the tetramethyl-tetrahydronaphthalene core allows for extensive chemical modification, enabling the synthesis of derivatives with enhanced receptor selectivity and improved pharmacokinetic profiles.[1][7] This guide provides a comprehensive overview of the biological activities of these derivatives, along with detailed protocols for their synthesis, characterization, and biological evaluation.
Synthesis and Characterization of this compound Derivatives
The synthesis of the this compound core is most commonly achieved through a Friedel-Crafts cyclization reaction.[1][7][8] This method offers high yields and a straightforward procedure. Further functionalization of the aromatic ring can be accomplished through various electrophilic substitution reactions, such as halogenation or nitration, to generate a library of derivatives for biological screening.[1][7]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent compound via a Friedel-Crafts cyclization.
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Dry benzene
-
Anhydrous aluminum trichloride (AlCl₃)
-
3M Hydrochloric acid (HCl)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in dry benzene (sufficient volume).
-
To this solution, add anhydrous aluminum trichloride (0.1 eq).
-
Stir the reaction mixture under reflux for 16 hours.
-
After cooling to room temperature, quench the reaction by slowly adding 3M HCl.
-
Extract the aqueous layer with hexane (3 x volume).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash chromatography using 100% hexane as the eluent to obtain this compound as a colorless oil.[7][8]
Characterization:
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][7]
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ 7.36-7.34 (m, 2H) | δ 144.8 |
| δ 7.19-7.16 (m, 2H) | δ 126.5 |
| δ 1.74 (s, 4H) | δ 125.5 |
| δ 1.33 (s, 12H) | δ 35.1 |
| δ 34.2 | |
| δ 31.9 |
Table 1: Representative NMR data for this compound.[7]
Biological Activity Evaluation: In Vitro Assays
A crucial step in the drug discovery pipeline is the in vitro evaluation of the biological activity of newly synthesized compounds. This section details key assays for assessing the cytotoxicity, receptor binding affinity, and gene expression changes induced by this compound derivatives.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Retinoid Receptor Binding Affinity using a Fluorescence Competition Assay
This protocol describes a high-throughput method to determine the binding affinity of non-labeled compounds to retinoid receptors using a fluorescently labeled synthetic retinoid.[2][3]
Materials:
-
Recombinant human RAR or RXR protein
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
This compound derivatives
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
In a 384-well plate, add a fixed concentration of the recombinant receptor and the fluorescent probe.
-
Add serial dilutions of the test compounds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence.
-
Calculate the binding constants (Kᵢ) from the competition binding curves.
Protocol 4: Analysis of Target Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the quantification of changes in the expression of retinoid-responsive genes following treatment with the test compounds.
Materials:
-
Cells treated with this compound derivatives
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for target genes (e.g., CYP26A1, RARB) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.[10][11]
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design and for interpreting experimental results.
Caption: Simplified retinoid signaling pathway activated by a tetramethyl-tetrahydronaphthalene derivative.
Caption: A typical experimental workflow for the evaluation of novel tetramethyl-tetrahydronaphthalene derivatives.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research in this area should focus on developing compounds with improved receptor subtype selectivity to minimize off-target effects and enhance therapeutic efficacy. Furthermore, exploring the application of these compounds in combination therapies and investigating their potential in other disease areas beyond cancer and dermatology holds significant promise. The integration of computational modeling and structure-activity relationship studies will undoubtedly accelerate the discovery of the next generation of potent and selective retinoid-based therapeutics.[5][6]
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 6683-46-1 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive transcriptomic meta-analysis unveils new responsive genes to methyl jasmonate and ethylene in Catharanthusroseus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene as a Novel Charge Transport Material
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Saturated Aromatic System in Charge Transport
In the relentless pursuit of novel materials for advanced electronic applications, the exploration of unconventional molecular architectures is paramount. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a polycyclic aromatic hydrocarbon, presents an intriguing candidate for investigation as a charge transport material.[1] While traditionally utilized as a precursor in the synthesis of various organic compounds, its unique structure, featuring a benzene ring fused to a fully substituted cyclohexane ring, suggests latent potential in the realm of organic electronics.[1] The tetramethyl substitution provides steric hindrance, which can influence intermolecular packing and potentially lead to favorable charge transport pathways.[2]
These application notes serve as a comprehensive guide for researchers interested in exploring the charge transport properties of this compound. We will delve into its synthesis, propose detailed protocols for its characterization as a charge transport material, and explore its potential integration into organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
Physicochemical Properties and Synthesis
A thorough understanding of the material's fundamental properties is the cornerstone of its application.
| Property | Value | Source |
| CAS Number | 6683-46-1 | [2][3][4] |
| Molecular Formula | C₁₄H₂₀ | [2][4][5] |
| Molecular Weight | 188.31 g/mol | [2][4][5] |
| Appearance | Colorless oil | [2][3] |
| Solubility | High in organic solvents like dichloromethane, ethanol, and hexane; negligible in water. | [1] |
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[3][5]
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Dry benzene
-
Anhydrous aluminum trichloride (AlCl₃)
-
3M Hydrochloric acid (HCl)
-
Hexane
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in dry benzene.
-
Carefully add anhydrous aluminum trichloride (0.1 eq) to the solution.
-
Stir the reaction mixture under reflux for 16 hours.
-
After cooling to room temperature, quench the reaction by slowly adding 3M HCl.
-
Extract the product with hexane (3x).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum using a rotary evaporator.
-
Purify the crude product by flash column chromatography using 100% hexane as the eluent to yield this compound as a colorless oil.[3][5]
Characterization:
-
¹H NMR (500 MHz, CDCl₃): δ 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H).[3]
-
¹³C NMR (125 MHz, CDCl₃): δ 31.9, 34.2, 35.1, 125.5, 126.5, 144.8.[3]
Evaluation of Charge Transport Properties
The primary method for determining the charge carrier mobility in organic semiconductors is the Time-of-Flight (TOF) technique.[6][7][8]
Protocol 2: Time-of-Flight (TOF) Mobility Measurement
Device Fabrication:
-
Prepare patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with nitrogen gas and treat with UV-ozone for 15 minutes to improve the work function of ITO.
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the solution onto the ITO substrate to form a thin film. The thickness should be in the range of a few micrometers for optimal TOF measurements.[7]
-
Thermally evaporate a top electrode of a low work function metal (e.g., Aluminum) under high vacuum.
TOF Measurement Setup:
-
Pulsed laser for charge carrier generation.
-
Voltage source to apply an electric field across the device.
-
Digital oscilloscope to record the transient photocurrent.
-
Sample holder in a light-tight, electrically shielded box.
Procedure:
-
Mount the fabricated device in the sample holder.
-
Apply a constant DC voltage across the device.
-
Excite the sample with a short laser pulse through the transparent ITO electrode. The laser wavelength should be chosen to ensure absorption close to the electrode.
-
Record the transient photocurrent using the oscilloscope.
-
The transit time (tₜ) is determined from the kink in the photocurrent transient when plotted on a log-log scale.
-
Calculate the charge carrier mobility (μ) using the formula: μ = d² / (V * tₜ) where d is the film thickness and V is the applied voltage.
-
Repeat the measurement at different applied voltages to check for field dependence of the mobility.
Caption: Workflow for Time-of-Flight (TOF) mobility measurement.
Application in Organic Electronic Devices: An Exploratory Approach
Based on its aromatic nature, this compound is hypothesized to function as a hole transport material (HTM).[9][10]
Protocol 3: Fabrication and Characterization of a Bilayer OLED
Device Structure: ITO / this compound (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode
Materials:
-
ITO-coated glass substrates
-
This compound solution
-
A suitable emissive material (e.g., Alq₃)
-
A suitable electron transport material (e.g., Alq₃ or TPBi)
-
Low work function cathode material (e.g., LiF/Al)
Procedure:
-
Prepare and clean ITO substrates as described in Protocol 2.
-
Spin-coat a thin layer of this compound to act as the hole transport layer (HTL).
-
Sequentially deposit the emissive layer, electron transport layer, and the cathode by thermal evaporation in a high-vacuum chamber. The total organic layer thickness is typically around 50-150 nm.[11]
-
Encapsulate the device to prevent degradation from moisture and oxygen.
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Measure the emission spectrum of the device to confirm light emission from the intended emissive layer.
-
External Quantum Efficiency (EQE): Calculate the ratio of photons emitted to the number of electrons injected.
Caption: Bilayer OLED fabrication workflow.
Potential Application in Perovskite Solar Cells
The role of the HTL is crucial for efficient hole extraction in perovskite solar cells.[12][13][14][15]
Protocol 4: Fabrication of a p-i-n Perovskite Solar Cell
Device Structure: ITO / HTL / Perovskite / ETL / Cathode
Procedure:
-
Prepare and clean ITO substrates.
-
Deposit the HTL by spin-coating a solution of this compound. Additives like LiTFSI and 4-tert-butylpyridine may be required to improve conductivity.[16]
-
Deposit the perovskite absorber layer (e.g., MAPbI₃ or FAPbI₃) via a one-step or two-step solution process.[17]
-
Deposit the electron transport layer (e.g., PCBM) by spin-coating.
-
Thermally evaporate the top metal electrode (e.g., Ag or Au).
Characterization:
-
Current Density-Voltage (J-V) Measurement: Measure the J-V curve under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement: Determine the spectrally resolved EQE to assess the device's photon-to-electron conversion efficiency at different wavelengths.
Conclusion and Future Outlook
The exploration of this compound as a charge transport material is a novel research direction. The protocols outlined in these application notes provide a systematic framework for its synthesis, characterization, and evaluation in organic electronic devices. While its performance as a charge transport material is yet to be determined, its unique molecular structure warrants investigation. Further studies could involve chemical modification of the aromatic ring to tune its electronic properties and enhance its charge transport capabilities.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. This compound (6683-46-1) for sale [vulcanchem.com]
- 3. This compound | 6683-46-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US7733008B2 - Organic light emitting diodes (OLEDs) including a barrier layer and method of manufacture - Google Patents [patents.google.com]
- 12. How transport layer properties affect perovskite solar cell performance: insights from a coupled charge transport/ion migration model - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Current status of electron transport layers in perovskite solar cells: materials and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Charge Transporting Materials Grown by Atomic Layer Deposition in Perovskite Solar Cells [mdpi.com]
- 16. trepo.tuni.fi [trepo.tuni.fi]
- 17. New Hole Transport Materials for Highly Stable Perovskite Solar Cells | TCI AMERICA [tcichemicals.com]
Application Notes & Protocols: The Role of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene in Chemical Synthesis
Introduction: Defining the Scope of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
This compound (TMTN), an alkyl-substituted aromatic hydrocarbon, is a molecule with distinct physical and chemical properties. A comprehensive review of the scientific literature indicates that its primary applications lie outside the field of asymmetric synthesis. Its molecular structure, lacking a stable stereocenter or common coordinating groups for metal catalysts, does not lend itself to typical applications as a chiral ligand, auxiliary, or organocatalyst in stereoselective transformations.
The available research predominantly points to the utility of TMTN and its derivatives in other specialized areas of chemistry, such as in the study of reaction mechanisms and as a radical scavenger. This document aims to provide a scientifically accurate overview of the established roles of TMTN in chemical synthesis based on current literature, while also clarifying its non-prominent role in asymmetric synthesis.
Part 1: Established Applications of this compound
Mechanistic Probe in Electron Transfer Reactions
One of the significant applications of TMTN is as a mechanistic probe, particularly in the study of electron transfer (ET) processes. Its electron-rich aromatic ring and stable tetrahedral carbons make it an excellent model substrate for investigating the formation and reactivity of radical cations.
The oxidation of TMTN can be achieved electrochemically or with chemical oxidants, leading to the formation of its radical cation. The stability and spectroscopic properties of this radical cation allow for detailed studies of its subsequent reactions, providing insights into fundamental ET mechanisms.
Radical Scavenger and Hydrogen-Atom Donor
In the realm of radical chemistry, TMTN can function as a radical scavenger and a hydrogen-atom donor. The benzylic hydrogens in TMTN are susceptible to abstraction by radical species. This property can be exploited to trap reactive radical intermediates or to terminate radical chain reactions. The resulting benzylic radical is stabilized by resonance with the aromatic ring.
Part 2: Clarification on the Role in Asymmetric Synthesis
A thorough search of peer-reviewed chemical literature and databases reveals a notable absence of this compound as a key component in asymmetric synthesis methodologies. The core principles of asymmetric synthesis rely on the transfer of chirality from a chiral source to a prochiral substrate. This is typically achieved through:
-
Chiral Catalysts: Where a small amount of a chiral molecule (often a metal complex with a chiral ligand or an organocatalyst) directs the stereochemical outcome of the reaction.
-
Chiral Auxiliaries: A chiral group is temporarily attached to the substrate, directs the stereoselective reaction, and is subsequently removed.
-
Chiral Reagents: A stoichiometric amount of a chiral reagent is used to induce stereoselectivity.
The symmetrical nature of TMTN and the lack of functional groups that can be readily modified to incorporate chirality or coordinate to metals preclude its direct use in these roles. While derivatives of tetralone, a related bicyclic ketone, can be used as starting materials for the synthesis of chiral ligands, TMTN itself is not a precursor of choice for such applications.
Part 3: Experimental Protocol - TMTN as a Mechanistic Probe in a Photochemical Reaction
While not an asymmetric synthesis protocol, the following illustrates a representative application of TMTN in a research setting to probe reaction mechanisms. This protocol is a generalized example and should be adapted based on specific research goals.
Objective: To investigate the potential involvement of radical cations in a photochemical reaction using TMTN as a probe.
Materials:
-
Photoreactor system with a specific wavelength lamp (e.g., 350 nm)
-
Quartz reaction vessel
-
Substrate of interest
-
Photosensitizer (e.g., a quinone)
-
This compound (TMTN)
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Workflow Diagram:
Caption: Workflow for using TMTN as a mechanistic probe.
Procedure:
-
Preparation of Reaction Mixture: In a quartz reaction vessel, dissolve the substrate (1.0 mmol), the photosensitizer (0.1 mmol), and TMTN (1.2 mmol) in anhydrous acetonitrile (20 mL).
-
Degassing: Seal the vessel with a septum and degas the solution for 15 minutes by bubbling argon or nitrogen through it. This is crucial to remove oxygen, which can quench excited states or participate in side reactions.
-
Photochemical Reaction: Place the reaction vessel in the photoreactor and irradiate at the desired wavelength (e.g., 350 nm) with stirring. Maintain a constant temperature, for example, 25 °C.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel.
-
Analysis: Analyze the purified products and any byproducts by GC-MS. The key is to look for the formation of products derived from the TMTN radical cation, such as dehydrogenated products or products formed from the reaction of the TMTN radical cation with other species in the reaction mixture.
Interpretation of Results:
The detection of specific oxidation or rearrangement products of TMTN provides strong evidence for the involvement of a single-electron transfer mechanism from TMTN to the excited state of the photosensitizer, generating the TMTN radical cation. This, in turn, suggests that the primary substrate may also be reacting through a similar radical cation pathway.
Data Summary Table:
| Entry | Substrate | Photosensitizer | TMTN (equiv.) | Irradiation Time (h) | Substrate Conversion (%) | TMTN-derived Products Detected? |
| 1 | Substrate A | Quinone X | 1.2 | 4 | 95 | Yes |
| 2 | Substrate A | Quinone X | 0 | 4 | 92 | N/A |
| 3 | Substrate B | Dye Y | 1.2 | 6 | 88 | No |
Conclusion
While this compound is a valuable tool for physical organic chemists studying reaction mechanisms, particularly those involving electron transfer and radical intermediates, its application in asymmetric synthesis is not established. Researchers and drug development professionals seeking to design stereoselective syntheses should focus on well-established classes of chiral ligands, auxiliaries, and organocatalysts. The utility of TMTN lies in its ability to elucidate the pathways of complex reactions, thereby contributing to a more fundamental understanding of chemical reactivity.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Welcome to the comprehensive technical support guide for the synthesis of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the nuances of this synthetic procedure. Here, we move beyond rote protocols to provide in-depth, field-proven insights into the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, is most commonly achieved via an intramolecular Friedel-Crafts alkylation.[1] The archetypal route involves the reaction of benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] While seemingly straightforward, this reaction is subject to several competing pathways and experimental variables that can significantly impact yield and purity. This guide will illuminate these challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis, providing concise and actionable answers.
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a two-step electrophilic aromatic substitution mechanism. First, an intermolecular Friedel-Crafts alkylation occurs where one of the tertiary chlorides of 2,5-dichloro-2,5-dimethylhexane reacts with benzene to form an intermediate. This is followed by a crucial intramolecular Friedel-Crafts alkylation (cyclization) to form the tetrahydronaphthalene ring system. The Lewis acid catalyst, AlCl₃, is essential for generating the tertiary carbocation electrophiles from the alkyl dichloride.
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields are a frequent issue and can often be traced back to a few key factors:
-
Catalyst Inactivity: Aluminum chloride is extremely hygroscopic and will be deactivated by any moisture present in the reactants or glassware.
-
Suboptimal Reaction Temperature: The temperature influences the balance between the desired intramolecular cyclization and competing intermolecular side reactions.
-
Insufficient Reaction Time: The intramolecular cyclization step may require a prolonged reaction time to proceed to completion.
-
Inefficient Quenching and Workup: Product loss can occur during the workup and purification stages if not performed carefully.
Q3: I am observing the formation of a significant amount of high molecular weight, viscous material in my reaction flask. What is this and how can I prevent it?
A3: This is likely due to intermolecular polyalkylation or cross-linking. The intermediate formed after the initial alkylation of benzene still possesses a reactive chloromethyl group. This can react with another benzene molecule instead of cyclizing, leading to the formation of diarylhexane products and, in more extreme cases, polymeric materials. To minimize this, a high dilution of the reactants is often employed to favor the intramolecular pathway.
Q4: Can I use a different Lewis acid catalyst besides aluminum chloride?
A4: Yes, other Lewis acids can be employed, and their choice can influence the reaction outcome. For instance, milder Lewis acids like indium(III) salts have been shown to be effective in intramolecular Friedel-Crafts cyclizations, potentially reducing side reactions.[4] However, the catalytic activity will vary, and optimization of the reaction conditions for the chosen Lewis acid will be necessary. For this specific transformation, AlCl₃ remains a common and potent choice.
Troubleshooting Guide: From Theory to Practical Solutions
This in-depth guide provides a systematic approach to identifying and resolving common experimental challenges.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or GC-MS analysis shows a large amount of unreacted benzene and/or 2,5-dichloro-2,5-dimethylhexane.
-
The isolated yield of the desired product is significantly below expectations.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | Aluminum chloride reacts vigorously with water, forming aluminum hydroxide and HCl, rendering it inactive as a Lewis acid. Moisture can be introduced from glassware, solvents, or the atmosphere. | Rigorously dry all glassware in an oven prior to use. Use anhydrous solvents. Handle anhydrous AlCl₃ in a glovebox or under an inert atmosphere. Use a fresh, unopened container of the catalyst if possible. |
| Insufficient Catalyst | While catalytic in principle, the Lewis acid can be complexed by the product or impurities, effectively removing it from the catalytic cycle. | Consider increasing the molar ratio of the AlCl₃ catalyst. A stoichiometric amount may be necessary in some cases to drive the reaction to completion. |
| Low Reaction Temperature | The activation energy for the intramolecular cyclization may not be reached at lower temperatures, leading to a sluggish or stalled reaction. | Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. The reaction is typically performed at reflux in benzene.[2][3] |
Problem 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
GC-MS or NMR analysis of the crude product shows multiple peaks or signals in addition to the desired this compound.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Intermolecular Polyalkylation | The intermediate mono-alkylated product is more reactive than benzene and can undergo a second intermolecular alkylation. | Employ high-dilution conditions by slowly adding the alkyl dihalide to the benzene/catalyst mixture. This favors the intramolecular reaction pathway. |
| Carbocation Rearrangement | Although the formation of tertiary carbocations is favored, under certain conditions, rearrangements can lead to the formation of isomeric products, such as those with different substitution patterns on the aromatic ring. | Maintain a controlled reaction temperature. The choice of a milder Lewis acid might also suppress rearrangement. |
| Formation of Indane Derivatives | A potential side reaction is the formation of five-membered ring systems, such as 1,1,3,3-tetramethylindan derivatives, through an alternative cyclization pathway. | Optimizing the reaction conditions, particularly the choice of Lewis acid and temperature, can favor the formation of the thermodynamically more stable six-membered tetralin ring. |
Problem 3: Difficulties in Product Purification
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
The final product shows persistent impurities in NMR or GC-MS analysis despite purification.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Similar Polarity of Byproducts | Intermolecular byproducts and isomeric products may have polarities very similar to the desired product, making separation by column chromatography challenging. | Use a non-polar eluent system (e.g., 100% hexane) for flash column chromatography, as the product is a non-polar hydrocarbon.[2] Careful fractionation and monitoring by TLC or GC are crucial. |
| Residual Starting Materials | Unreacted 2,5-dichloro-2,5-dimethylhexane or benzene may be carried through the workup. | Ensure efficient removal of benzene by rotary evaporation. The higher boiling point of the product allows for the removal of more volatile impurities under vacuum. |
Experimental Protocols: A Self-Validating System
Optimized Synthesis of this compound
This protocol is designed to maximize the yield and purity of the target compound.
Materials:
-
Anhydrous Benzene
-
2,5-Dichloro-2,5-dimethylhexane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3M Hydrochloric Acid (HCl)
-
Hexane (for extraction and chromatography)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous benzene.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride to the benzene with stirring.
-
Substrate Addition: Dissolve 2,5-dichloro-2,5-dimethylhexane in anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred benzene/AlCl₃ mixture at room temperature over a period of 1-2 hours to maintain a controlled reaction rate and favor intramolecular cyclization.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 16 hours.[2][3] Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 3M HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract with hexane.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using 100% hexane as the eluent to afford this compound as a colorless oil.[2]
Analytical Characterization
| Technique | Expected Results |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.36-7.34 (m, 2H), 7.19-7.16 (m, 2H), 1.74 (s, 4H), 1.33 (s, 12H)[2][3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 144.8, 126.5, 125.5, 35.1, 34.2, 31.9[2][3] |
| GC-MS | Molecular ion peak at m/z 188. A characteristic fragmentation pattern includes the loss of a methyl group (m/z 173).[4] |
Visualizing the Workflow and Key Concepts
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Experimental Workflow
References
Technical Support Center: Purification of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support guide for the chromatographic purification of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this nonpolar compound.
Introduction
This compound is a polycyclic aromatic hydrocarbon notable for its use as a precursor in the synthesis of various organic compounds and synthetic retinoids.[1][2] A common synthetic route involves the Friedel-Crafts alkylation of benzene, which can result in a crude product containing unreacted starting materials, isomers, and other nonpolar byproducts.[3][4] Effective purification is critical to isolate the target compound with high purity. This guide focuses on flash chromatography, the most common and effective technique for this scale of purification.
Method Selection: Choosing the Right Chromatographic Approach
A critical first step is selecting the appropriate chromatography mode. For a nonpolar, hydrophobic compound like this compound, the choice between normal-phase and reversed-phase chromatography is fundamental.
FAQ: Should I use Normal-Phase or Reversed-Phase Chromatography?
Answer: For this specific compound, Normal-Phase Chromatography (NPC) is the strongly recommended starting point.
-
Rationale (Expertise & Experience): The target molecule is a hydrocarbon, making it very nonpolar.[1] In normal-phase chromatography, which uses a polar stationary phase (silica gel) and a nonpolar mobile phase (like hexane), nonpolar compounds have weak interactions with the silica and elute quickly.[5][6][7] This allows for the use of simple, nonpolar solvents and provides an excellent handle for separating it from slightly more polar impurities. In fact, literature precedents show successful purification using 100% hexanes as the eluent.[3][4]
-
When to Consider Reversed-Phase (RP): Reversed-phase chromatography, which uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is generally less suitable for this separation.[8][9] The highly nonpolar target compound would be very strongly retained on the C18 column, requiring a high percentage of organic solvent (like acetonitrile or methanol) for elution.[10][11][12] This strong retention can make it difficult to separate from other nonpolar impurities. However, RP could be a viable secondary option if normal-phase fails to resolve the target from a key impurity that has a significant difference in hydrophobicity.
Detailed Protocol: Normal-Phase Flash Chromatography
This protocol provides a comprehensive, step-by-step methodology for the purification of this compound from a crude reaction mixture.
Experimental Workflow Overview
Caption: General workflow for flash column chromatography purification.
Step 1: Solvent System Selection via Thin-Layer Chromatography (TLC)
-
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4. This Rf value typically provides optimal separation in flash chromatography.[13]
-
Procedure:
-
Spot a dilute solution of your crude material on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system. For this compound, begin with 100% Hexane or Petroleum Ether.[14]
-
Visualize the plate under UV light. This compound is UV active due to its aromatic ring.
-
Analysis:
-
If the target spot remains at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the polarity by adding a small amount of a more polar solvent. Good choices include ethyl acetate or diethyl ether. Try a 99:1 or 98:2 mixture of Hexane:Ethyl Acetate.
-
If all spots run to the solvent front (Rf ≈ 1), the solvent system is too polar. This is likely in anything but pure hydrocarbon solvents.
-
If you cannot achieve separation from a key impurity, try a different solvent system to alter selectivity (e.g., Hexane/Toluene or Hexane/Dichloromethane).[15]
-
-
Step 2: Column Preparation and Packing
-
Objective: To create a uniformly packed silica bed, which is crucial for achieving good separation and avoiding band broadening or channeling.[16]
-
Procedure (Slurry Packing):
-
Select a column of appropriate size. A good rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
In a beaker, create a slurry of silica gel in your chosen starting eluent (e.g., 100% Hexane). Stir until all air bubbles are removed.[16]
-
Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Open the stopcock and apply gentle air pressure to pack the silica bed firmly. Collect the eluting solvent.
-
Once packed, ensure the solvent level does not drop below the top of the silica bed to prevent cracking. Add a thin layer (0.5-1 cm) of sand on top to protect the silica surface.[17]
-
Step 3: Sample Loading
-
Objective: To apply the sample to the column in the most concentrated band possible. A narrow starting band is essential for good resolution.[18]
Choose one of the following methods:
-
A) Wet Loading (for small scales):
-
Dissolve the crude product in the minimum possible volume of the mobile phase (e.g., hexane).[16]
-
Drain the solvent in the column until it is level with the top of the sand.
-
Carefully add the sample solution to the top of the column using a pipette, allowing it to absorb fully into the sand/silica.[16]
-
Rinse the flask with a tiny amount of solvent and add this to the column to ensure all the product is transferred.
-
-
B) Dry Loading (Recommended for larger scales or poor solubility):
-
Dissolve your crude product in a suitable, volatile solvent (dichloromethane is a good choice).[19]
-
Add a small amount of silica gel to this solution (approx. 2-3 times the mass of your crude product).
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.[17]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder and top with a protective layer of sand.
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Apply positive pressure (using a pump or air line) to achieve a steady flow rate. A good starting point is a flow that causes the solvent level to drop by about 2 inches per minute.
-
Begin collecting fractions immediately.[20] The size of your fractions should be guided by the size of your column.
-
If separation is difficult, consider running a shallow gradient by slowly increasing the percentage of the more polar solvent.[19] For example, start with 100% hexane for several column volumes, then switch to 99.5:0.5 hexane:ethyl acetate, and so on.
Step 5: Analysis
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the fractions that show only a single spot corresponding to the Rf of your target compound.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common flash chromatography issues.
Separation and Elution Issues
Q1: My compound is eluting with the solvent front (Rf is too high). What should I do? A: This indicates your mobile phase is too polar. For this compound, you should be using a very nonpolar solvent. If you are using a mixture (e.g., 5% ethyl acetate in hexane), switch to 100% hexane. If you are already using 100% hexane, consider an even less polar solvent like pentane.[13][14]
Q2: I can't separate my product from an impurity; they are co-eluting. A: This is the most common challenge. Here are several strategies to improve resolution:
-
Decrease Mobile Phase Polarity: Make your solvent system even less polar. This will cause all compounds to retain longer on the silica, amplifying the small polarity differences between them and improving separation.[15]
-
Reduce Sample Load: Overloading the column is a primary cause of poor separation.[18] Decrease the amount of crude material relative to the amount of silica. A load of 1-2% (g crude / g silica) is a good starting point for difficult separations.
-
Use a Longer/Thinner Column: A longer column increases the number of theoretical plates, providing better resolving power.[18]
-
Try a Different Solvent System: The interaction between solvents, your compound, and the silica can alter selectivity. If hexanes/ethyl acetate isn't working, try a system like hexanes/toluene. The π-π interactions from toluene can change the elution order of aromatic compounds.
Q3: My compound is streaking or "tailing" down the column. A: Tailing is often a sign of overloading or a secondary interaction with the stationary phase.[13]
-
Primary Cause: For a nonpolar compound like this, the most likely cause is simply loading too much material. The excess sample that cannot bind to the silica dissolves in the mobile phase, spreading the band. Reduce your sample load.[18]
-
Secondary Cause: If you dissolved your sample in a solvent significantly more polar than your mobile phase (e.g., dissolved in pure dichloromethane and running in hexane), this can cause band distortion. It is best to use the mobile phase for dissolution or opt for dry loading.[16][17]
Q4: My compound won't come off the column. A: This is highly unlikely for this compound on silica with a nonpolar eluent.
-
Check Your Solvents: The most probable cause is an error, such as using the wrong solvent bottle. Double-check that you are using the nonpolar solvent system you intended.[13]
-
Increase Polarity: If you are certain the solvents are correct, you can gradually increase the polarity of the mobile phase (a "gradient") to push the compound off the column.[13]
Compound Stability and Recovery
Q5: I suspect my compound is decomposing on the silica gel. How can I check and prevent this? A: While this hydrocarbon is quite stable, some compounds are sensitive to the acidic nature of silica gel.
-
Stability Check (2D TLC): Spot your compound on a TLC plate. Run it in a solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[13]
-
Solution: If instability is confirmed, you can deactivate the silica by flushing the column with a solvent system containing 1-2% triethylamine before loading your sample.[19][21] Alternatively, use a different stationary phase like neutral alumina.
Data Summary Tables
Table 1: Common Normal-Phase Solvent Systems
(Listed in order of increasing polarity)
| Nonpolar Component | Polar Component | Polarity | Typical Use Case |
| Hexane / Pentane | (none) | Very Low | Ideal starting point for this nonpolar compound.[14] |
| Hexane | Toluene | Low | Provides alternative selectivity for aromatic compounds. |
| Hexane | Diethyl Ether | Low | A slightly more polar system than Hexane/Toluene. |
| Hexane | Ethyl Acetate | Medium | Standard system for a wide range of compounds.[14] |
| Dichloromethane | Methanol | High | Used for very polar compounds; not suitable for this target. |
Table 2: General Loading Capacity Guidelines (Silica Gel)
| Separation Difficulty (ΔRf on TLC) | Recommended Load (g crude / 100g silica) |
| > 0.2 (Easy Separation) | 5 - 10 g |
| 0.1 - 0.2 (Moderate Separation) | 2 - 5 g |
| < 0.1 (Difficult Separation) | 0.5 - 2 g |
| Note: These are estimates. Optimal loading must be determined empirically. Spherical silica generally allows for higher loading than irregular silica.[18] |
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 6683-46-1 [chemicalbook.com]
- 5. Chemistry Net: Normal phase liquid chromatography (LC) / HPLC? [chem-net.blogspot.com]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Aqueous_normal_phase_chromatography [chemeurope.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pp.bme.hu [pp.bme.hu]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. silicycle.com [silicycle.com]
- 19. Purification [chem.rochester.edu]
- 20. Chromatography [chem.rochester.edu]
- 21. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. The most common and direct route to this compound is the Friedel-Crafts cyclialkylation of an aromatic ring with a suitable alkylating agent. This guide will focus primarily on the reaction between benzene and 2,5-dichloro-2,5-dimethylhexane, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
The reaction proceeds via a dielectrophilic substitution mechanism. The Lewis acid abstracts a chloride ion from 2,5-dichloro-2,5-dimethylhexane to generate a tertiary carbocation. This electrophile then attacks the benzene ring. A second intramolecular Friedel-Crafts alkylation follows, forming the six-membered ring of the tetrahydronaphthalene core.
Caption: Overview of the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Lewis acid in this reaction?
A1: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is crucial for generating the carbocation electrophile.[1] It coordinates with one of the chlorine atoms of 2,5-dichloro-2,5-dimethylhexane, making it a better leaving group and facilitating the formation of a tertiary carbocation. This carbocation is the active electrophile that attacks the benzene ring.
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Lewis acids like AlCl₃ are highly moisture-sensitive. Any water present in the reaction mixture will react with the catalyst, hydrolyzing it to aluminum hydroxide and hydrochloric acid. This deactivates the catalyst, preventing the formation of the carbocation and halting the reaction. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or tin(IV) chloride (SnCl₄) can also catalyze Friedel-Crafts alkylations.[2] However, their reactivity and effectiveness can vary depending on the specific substrates and reaction conditions. A screening of different Lewis acids may be necessary to optimize the yield for a particular application.[3]
Q4: What are the expected spectroscopic signatures for the final product?
A4: The 1H NMR spectrum of this compound typically shows a singlet for the twelve methyl protons around δ 1.33 ppm, a singlet for the four methylene protons of the saturated ring at approximately δ 1.74 ppm, and multiplets for the four aromatic protons between δ 7.16 and 7.36 ppm.[4] The 13C NMR spectrum will show characteristic peaks for the methyl, methylene, quaternary, and aromatic carbons.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Issue 1: Low or No Product Yield
A low or negligible yield is one of the most frequent problems. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Significant Byproducts
The formation of byproducts can significantly reduce the yield of the desired product and complicate purification.
Common Byproducts and Their Prevention:
| Byproduct Type | Formation Mechanism | Prevention Strategy |
| Polyalkylated Products | The alkylated product is often more reactive than the starting benzene, leading to further alkylation.[5] | Use a large excess of benzene relative to the alkylating agent. This increases the probability of the electrophile reacting with benzene rather than the already substituted product. |
| Intermolecular Coupling Products | The second carbocation on the alkyl chain can react with another molecule of benzene or the mono-alkylated product, leading to diarylalkanes. | This is less common in this specific intramolecular cyclization but can be minimized by maintaining dilute conditions. |
| Rearrangement Products | Carbocation intermediates can undergo rearrangement to form more stable carbocations, leading to isomeric products.[6] | In this specific synthesis, tertiary carbocations are formed, which are relatively stable, minimizing rearrangements. However, using milder Lewis acids or lower temperatures can sometimes reduce the extent of any potential rearrangements. |
Issue 3: Difficult Purification
The crude product mixture may contain unreacted starting materials, the desired product, and various byproducts.
Q: How can I effectively purify this compound?
A:
-
Work-up: After the reaction is complete, it should be carefully quenched with cold water or dilute acid to destroy the catalyst. The organic layer is then separated, washed (e.g., with sodium bicarbonate solution to remove any remaining acid), and dried.
-
Removal of Unreacted Benzene: Excess benzene can be removed by distillation.
-
Chromatography: Flash column chromatography is a highly effective method for separating the target compound from byproducts.[4] A non-polar eluent system, such as 100% hexanes, is typically used. The polarity of the eluent can be adjusted based on the separation observed on Thin Layer Chromatography (TLC).
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an alternative or complementary purification technique.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
Materials:
-
Benzene (anhydrous)
-
2,5-dichloro-2,5-dimethylhexane
-
Aluminum chloride (anhydrous)
-
Hexane (for extraction and chromatography)
-
3 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous benzene.
-
Addition of Alkylating Agent: To the stirred benzene, add 2,5-dichloro-2,5-dimethylhexane.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride. The reaction is exothermic, and HCl gas will be evolved. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by 3 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent.
Alternative Synthetic Routes
While the Friedel-Crafts cyclialkylation is the most common method, other strategies can be employed, particularly for the synthesis of substituted derivatives.
-
Hydrogenation of Naphthalene Derivatives: Substituted tetralins can be prepared by the catalytic hydrogenation of the corresponding naphthalene precursors. This method is useful if the desired substituted naphthalene is readily available.
-
Intramolecular Cyclization of Aryl Alcohols or Halides: Substituted tetralins can also be synthesized via intramolecular cyclization of appropriately functionalized precursors, such as 4-aryl-1-butanols or 4-aryl-1-halobutanes, under acidic conditions.
References
- 1. prepchem.com [prepchem.com]
- 2. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for the synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a key intermediate in various fields of chemical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.
I. Understanding the Synthesis: A Quick Overview
The most common laboratory-scale synthesis of this compound (also known as isodurene) is achieved through a Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] The reaction proceeds via the formation of a carbocation intermediate, which then undergoes an electrophilic aromatic substitution with benzene, followed by an intramolecular cyclization.
While this method can provide good yields, the nature of the Friedel-Crafts reaction, particularly the involvement of carbocation intermediates, makes it susceptible to side reactions, leading to a range of impurities that can complicate purification and affect the quality of the final product.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Several factors can contribute to low yields in this synthesis. Let's break them down:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride, is extremely sensitive to moisture. Water will react with and deactivate the catalyst, halting the reaction. Ensure all glassware is thoroughly dried and reactants and solvents are anhydrous.
-
Insufficient Catalyst: An inadequate amount of Lewis acid will result in an incomplete reaction. While the reaction is catalytic, a certain threshold is required to drive the reaction to completion.
-
Poor Quality Starting Materials: Impurities in the benzene or 2,5-dichloro-2,5-dimethylhexane can interfere with the reaction. Use of high-purity, anhydrous starting materials is crucial.
-
Suboptimal Reaction Temperature: The reaction is typically run at reflux.[1] A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high may promote side reactions and decomposition.
-
Inefficient Quenching and Extraction: During the workup, ensure the reaction is properly quenched (e.g., with 3M HCl) and the product is thoroughly extracted from the aqueous layer.[1]
Q2: I'm seeing unexpected peaks in my GC-MS analysis. What are the most common impurities?
The presence of unexpected peaks is a frequent observation. These impurities primarily arise from the inherent reactivity of the carbocation intermediates in the Friedel-Crafts reaction. The main culprits are:
-
Polyalkylation Products: The product, this compound, is an alkylated benzene derivative and is therefore more reactive than benzene itself towards further alkylation. This can lead to the formation of di- and tri-alkylated benzene species, which will appear as higher molecular weight peaks in your GC-MS.
-
Isomeric Products due to Carbocation Rearrangement: The tertiary carbocation formed from 2,5-dichloro-2,5-dimethylhexane is relatively stable. However, under the reaction conditions, rearrangements can still occur, leading to the formation of isomeric tetrahydronaphthalene derivatives.[3][4][5][6]
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of benzene and 2,5-dichloro-2,5-dimethylhexane in your crude product.
-
Products of Intermolecular Reactions: Instead of intramolecular cyclization, the intermediate carbocation can react with another molecule of benzene, leading to the formation of diarylalkanes.
Q3: My NMR spectrum shows more complex signals than expected for the desired product. How can I identify the impurities?
A clean ¹H NMR spectrum of this compound should show a singlet for the 12 methyl protons, a singlet for the 4 methylene protons, and multiplets for the 4 aromatic protons.[1] The presence of additional signals, particularly in the alkyl and aromatic regions, suggests the presence of impurities.
-
Isomeric Impurities: Carbocation rearrangements can lead to isomers with different substitution patterns on the aromatic ring or a different arrangement of the methyl groups on the saturated ring. These will have distinct, albeit potentially overlapping, NMR signals.
-
Polyalkylated Products: These will exhibit more complex aromatic splitting patterns and a higher integration value in the alkyl region relative to the aromatic region.
To identify these impurities, it is recommended to:
-
Carefully integrate all signals to determine the relative ratios of the components.
-
Utilize 2D NMR techniques such as COSY and HSQC to establish connectivity and assign protons to their respective carbons.
-
Compare your spectra to literature data for known isomers or related compounds if available.
-
Isolate the impurities via preparative chromatography and analyze them separately.
Q4: How can I minimize the formation of these impurities?
Optimizing the reaction conditions is key to minimizing side products:
-
Control Stoichiometry: Use a large excess of benzene.[4] This will favor the reaction of the alkylating agent with benzene over the already alkylated product, thus reducing polyalkylation.
-
Slow Addition of Alkylating Agent: Adding the 2,5-dichloro-2,5-dimethylhexane slowly to the benzene/catalyst mixture can help to maintain a low concentration of the alkylating agent, further suppressing polyalkylation.
-
Optimize Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to minimize carbocation rearrangements and other side reactions.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids with different activities (e.g., FeCl₃, BF₃·OEt₂) can be explored to find the optimal balance between reactivity and selectivity.[7]
III. Summary of Common Impurities
| Impurity Type | Potential Structure/Description | Formation Mechanism | Analytical Signature (GC-MS/NMR) | Mitigation Strategy |
| Polyalkylation Products | Di- and tri-alkylated benzene derivatives | The product is more reactive than benzene and undergoes further alkylation. | Higher MW peaks in MS. More complex aromatic signals and higher alkyl:aromatic integration ratio in NMR. | Use a large excess of benzene. Slow addition of the alkylating agent. |
| Isomeric Products | e.g., 1,1,3,3-Tetramethylindan derivatives | Carbocation rearrangement via hydride or alkyl shifts.[8][9] | Same MW as the product in MS, but different fragmentation and retention time. Distinct chemical shifts in NMR. | Optimize reaction temperature. Screen different Lewis acids. |
| Unreacted Starting Materials | Benzene and 2,5-dichloro-2,5-dimethylhexane | Incomplete reaction. | Lower MW peaks in MS corresponding to the starting materials. Characteristic signals in NMR. | Ensure anhydrous conditions, adequate catalyst, and sufficient reaction time/temperature. |
| Intermolecular Products | Diarylalkanes | Reaction of the intermediate carbocation with a second benzene molecule. | Significantly higher MW peaks in MS. Complex aromatic and aliphatic signals in NMR. | Use a large excess of benzene. Maintain dilute conditions. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reactants: To the flask, add anhydrous benzene (large excess, e.g., 10-20 equivalents) and anhydrous aluminum chloride (e.g., 0.1-0.2 equivalents).
-
Addition: Dissolve 2,5-dichloro-2,5-dimethylhexane (1 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the stirred benzene/AlCl₃ mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified time (e.g., 16 hours), monitoring the reaction progress by TLC or GC-MS.[1]
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 3M HCl.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., hexane or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using hexane as the eluent.[1]
Protocol 2: Analytical Characterization
-
GC-MS: Analyze the crude and purified product to identify and quantify the components. A non-polar GC column is suitable for separating the hydrocarbon products.
-
NMR: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts for the desired product are well-documented.[1]
V. Mechanistic Visualization
The following diagram illustrates the primary reaction pathway and the potential for impurity formation.
Caption: Reaction scheme for the synthesis of this compound and pathways to common impurities.
VI. References
-
This compound Synthesis. ChemicalBook. --INVALID-LINK--
-
Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Notability. --INVALID-LINK--
-
Friedel–Crafts reaction. Wikipedia. --INVALID-LINK--
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Web.mnstate.edu. --INVALID-LINK--
-
17.7 FRIEDEL-CRAFTS ALKYLATION. --INVALID-LINK--
-
The Friedel-Crafts Reaction. --INVALID-LINK--
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Chemistry LibreTexts. --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. --INVALID-LINK--
-
Experimental Contents 1 Synthesis and NMR spectra. --INVALID-LINK--
-
Carbocation Rearrangements. Chemistry LibreTexts. --INVALID-LINK--
-
Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. --INVALID-LINK--
-
Carbocation Rearrangement Mechanism For A Ring Expansion (With An Example). YouTube. --INVALID-LINK--
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. --INVALID-LINK--
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. --INVALID-LINK--
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. --INVALID-LINK--
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. --INVALID-LINK--
-
Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. ResearchGate. --INVALID-LINK--
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. askthenerd.com [askthenerd.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Decomposition of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during experimental work involving the decomposition of this compound.
Section 1: Understanding the Stability and Decomposition of this compound
This compound, a substituted tetralin, is a valuable building block in organic synthesis, particularly in the development of synthetic retinoids and other complex molecules.[1][2][3] However, its stability can be influenced by various factors, leading to decomposition. Understanding these pathways is critical for successful experimentation.
Thermal Decomposition: Thermogravimetric analysis (TGA) indicates that the decomposition of this compound begins at approximately 210°C, with significant mass loss by 300°C, which is characteristic of hydrocarbon pyrolysis.[1][2] The decomposition at elevated temperatures likely proceeds through free-radical mechanisms, leading to a complex mixture of smaller hydrocarbon fragments.
Oxidative Decomposition: Like its parent compound, tetralin, this compound is susceptible to oxidation, particularly at the benzylic positions. This process can be initiated by exposure to air (autoxidation), light, or oxidizing agents.[4] A primary concern is the formation of hydroperoxides, which can be unstable and potentially explosive upon concentration.[1][5][6][7]
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during the synthesis, handling, and decomposition reactions of this compound in a question-and-answer format.
Synthesis and Purity Issues
Question: My Friedel-Crafts synthesis of this compound from benzene and 2,5-dichloro-2,5-dimethylhexane is giving a low yield and multiple products. What are the likely causes?
Answer:
Low yields and the formation of side products in this Friedel-Crafts alkylation are common issues. Here are the primary factors to investigate:
-
Catalyst Quality and Stoichiometry: Anhydrous aluminum trichloride (AlCl₃) is typically used as the catalyst.[8] Ensure it is fresh and truly anhydrous, as moisture will deactivate it. The stoichiometry of the catalyst is also crucial; too little will result in an incomplete reaction, while too much can lead to side reactions.
-
Reaction Conditions: The reaction is often run under reflux conditions.[8] Ensure the temperature is optimal and consistent. Prolonged reaction times or excessive temperatures can promote side reactions, such as isomerization or disproportionation of the alkyl groups.
-
Purity of Reactants: The purity of both benzene and 2,5-dichloro-2,5-dimethylhexane is critical. Impurities can interfere with the catalyst and lead to the formation of undesired byproducts.
-
Over-alkylation: Although less common with bulky alkyl groups, the product, being more nucleophilic than the starting benzene, could potentially undergo further alkylation.[9] This is generally minimized by the steric hindrance of the tetramethyl groups.
Troubleshooting Steps:
-
Use freshly opened, high-purity anhydrous AlCl₃.
-
Optimize the catalyst loading in small-scale trials.
-
Ensure your reactants are pure and dry.
-
Monitor the reaction progress by GC-MS to avoid unnecessarily long reaction times.
Decomposition During Storage and Handling
Question: I suspect my stored this compound has degraded. How can I test for and prevent this?
Answer:
The primary degradation pathway during storage is oxidation, leading to the formation of peroxides.[5][6][7] These peroxides can interfere with subsequent reactions and pose a significant safety hazard.
Testing for Peroxides: A common qualitative test involves the use of potassium iodide (KI). In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow to brown color.
Experimental Protocol: Peroxide Test
-
In a fume hood, add approximately 1 mL of the suspect this compound to a test tube.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Acidify with a few drops of glacial acetic acid.
-
Shake the mixture. A yellow to brown color indicates the presence of peroxides.
Prevention of Peroxide Formation:
-
Storage: Store the compound in a tightly sealed, opaque container to protect it from light and air.[6] An amber glass bottle is ideal.
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon can prevent oxidation.
-
Inhibitors: The addition of a radical scavenger, such as butylated hydroxytoluene (BHT), can inhibit peroxide formation.[1][6]
Issues During Controlled Decomposition Experiments
Question: My thermal decomposition of this compound is not proceeding as expected, showing inconsistent results. What could be the problem?
Answer:
Inconsistent results in thermal decomposition studies often stem from a lack of precise control over experimental parameters.
-
Temperature Control: Ensure your heating apparatus provides uniform and stable temperature. Fluctuations can significantly alter the decomposition rate and product distribution. The decomposition onset is around 210°C.[1][2]
-
Atmosphere: The presence of oxygen will lead to oxidative decomposition alongside pyrolysis, complicating the product mixture. For pure thermal decomposition studies, conduct the experiment under an inert atmosphere (e.g., N₂ or Ar).
-
Sample Purity: As mentioned, the presence of peroxides or other impurities in your starting material can act as initiators, leading to premature or uncontrolled decomposition.
Question: I am trying to perform a selective oxidation of the benzylic positions, but I am getting a complex mixture of products, including ring-opened species. How can I improve selectivity?
Answer:
Controlling the selectivity of oxidation reactions on alkylated aromatic compounds can be challenging.
-
Choice of Oxidant: Strong, non-selective oxidants like potassium permanganate (KMnO₄) can lead to over-oxidation and cleavage of the aliphatic ring, potentially forming dicarboxylic acids.[10] Milder or more selective oxidizing agents, such as those based on chromium(VI) or hypervalent iodine reagents, might provide better control.[11]
-
Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over thermodynamically favored, over-oxidized products.
-
Catalyst: The use of a suitable catalyst can direct the oxidation to the desired position. For example, certain metal-based catalysts can be employed to selectively oxidize benzylic C-H bonds.
-
Oxygen Concentration: In aerobic oxidations, controlling the partial pressure of oxygen can influence the reaction pathway and minimize side reactions like dimerization.[12]
Section 3: Analytical Troubleshooting
Question: I am analyzing my reaction mixture by GC-MS and see multiple peaks close to the expected product. What might they be?
Answer:
The GC-MS analysis of this compound and its decomposition products can reveal several closely related species.
-
Isomers from Synthesis: During the Friedel-Crafts synthesis, minor amounts of other isomers of tetramethyltetralin could potentially form, although this is less likely with the specific reactants used.
-
Decomposition Products: The mass spectrum of the parent compound shows a molecular ion peak at m/z 188.3.[1][2] Common fragmentation patterns include the loss of a methyl group (m/z 173.3).[1][2] Peaks corresponding to smaller fragments would indicate thermal decomposition.
-
Oxidation Products: If the sample has been exposed to air, you may see peaks corresponding to the hydroperoxide, alcohol, or ketone derivatives. These will have higher molecular weights than the starting material. For example, the addition of one oxygen atom would result in a molecular weight of approximately 204.
Question: My ¹H NMR spectrum of a decomposed sample is complex and difficult to interpret. What are the key signals to look for?
Answer:
Interpreting the NMR spectrum of a complex mixture requires identifying key characteristic peaks.
-
Starting Material: The ¹H NMR of pure this compound shows characteristic signals for the four equivalent methyl groups (a singlet around δ 1.3 ppm), the methylene groups on the saturated ring (around δ 1.7 ppm), and the aromatic protons (a multiplet between δ 7.1-7.4 ppm).[8]
-
Oxidation at Benzylic Position: Oxidation to an alcohol or ketone at a benzylic position would lead to a downfield shift of the adjacent methylene protons and a change in their splitting pattern. The appearance of a broad singlet in the alcohol region (variable chemical shift) would indicate the formation of a hydroxyl group.
-
Aromatization: Complete dehydrogenation to form 1,1,4,4-tetramethyl-1,4-dihydronaphthalene or further to a fully aromatic naphthalene derivative would result in new signals in the aromatic region of the spectrum and a disappearance of the aliphatic proton signals.
Section 4: Visualizing a Key Process: Autoxidation
The autoxidation of the tetralin core is a critical decomposition pathway to monitor and control. The following diagram illustrates the initial steps of this free-radical chain reaction.
Caption: Simplified workflow for the autoxidation of this compound.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound under thermal stress?
A1: Under purely thermal conditions (in the absence of oxygen), the primary decomposition products are expected to be a complex mixture of smaller hydrocarbons resulting from the pyrolytic cleavage of C-C bonds in the aliphatic ring and the loss of methyl groups.
Q2: Can this compound undergo aromatization?
A2: Yes, through dehydrogenation reactions, it can be converted to the corresponding dihydronaphthalene and ultimately to a fully aromatic tetramethylnaphthalene derivative. This can occur at high temperatures or in the presence of a suitable dehydrogenation catalyst.
Q3: What safety precautions should be taken when heating this compound?
A3: Due to the risk of peroxide formation, it is crucial to test for peroxides before heating or distilling this compound.[13] Heating peroxides can lead to violent decomposition. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and a face shield. Consider the possibility of thermal runaway in exothermic decomposition reactions.[14][15][16][17][18]
Q4: How does the decomposition of this compound compare to that of unsubstituted tetralin?
A4: The presence of the four methyl groups at the 1 and 4 positions sterically hinders the benzylic positions to some extent, which may influence the rate and products of certain reactions compared to unsubstituted tetralin. However, the fundamental decomposition pathways, such as benzylic oxidation and thermal fragmentation, are analogous.
References
- 1. Sciencemadness Discussion Board - Explosive Peroxide Testing and Prevention - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. This compound | 6683-46-1 [chemicalbook.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. osti.gov [osti.gov]
- 17. Comprehensive experimental research on wrapping materials influences on the thermal runaway of lithium-ion batteries [maxapress.com]
- 18. ossila.com [ossila.com]
Challenges in the scale-up of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene synthesis
This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 6683-46-1). Recognizing the significant leap from bench-scale synthesis to pilot or industrial-scale production, this document addresses the common and critical challenges encountered during scale-up. Our focus is on providing practical, actionable solutions grounded in established chemical principles and field-proven insights.
I. Introduction to the Synthesis and Scale-Up Paradigm
The laboratory synthesis of this compound is most commonly achieved via an intramolecular Friedel-Crafts alkylation. This reaction typically involves the cyclization of a suitable precursor, such as 2,5-dichloro-2,5-dimethylhexane, onto an aromatic ring like benzene, catalyzed by a strong Lewis acid, most notably aluminum chloride (AlCl₃).[1][2] While this method can achieve high yields (up to 91%) at the bench scale, its translation to larger scales introduces a host of challenges related to reaction control, safety, cost, and environmental impact.[1]
Industrial chemistry demands a shift in perspective from mere product generation to process optimization, safety, and sustainability.[3] This guide is structured to anticipate the questions and troubleshoot the problems that arise during this critical transition.
II. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis and its scale-up.
Q1: What is the standard laboratory procedure for synthesizing this compound?
A1: The prevalent lab-scale synthesis is a Friedel-Crafts cyclization.[1] A typical procedure involves dissolving 2,5-dichloro-2,5-dimethylhexane in dry benzene (which acts as both solvent and reactant) and adding a catalytic amount of anhydrous aluminum chloride (AlCl₃). The mixture is heated to reflux for several hours (e.g., 16 hours).[1] Upon completion, the reaction is carefully quenched with an acid (like 3M HCl), and the product is extracted with a nonpolar solvent such as hexanes. Final purification is often achieved by flash chromatography to yield a colorless oil.[1]
Q2: Why is direct scale-up of the AlCl₃-catalyzed method challenging and often avoided in industrial settings?
A2: Direct scale-up of this classic Friedel-Crafts reaction poses several significant problems:[3]
-
Catalyst Handling: Anhydrous AlCl₃ is highly hygroscopic, corrosive, and reacts violently with water. Handling tons of this material requires specialized, moisture-free equipment and stringent safety protocols.
-
Exothermic Reaction & Heat Management: Friedel-Crafts reactions are notoriously exothermic. What is easily managed in a lab flask with an ice bath can become a dangerous, runaway reaction in a large reactor if the heat removal capacity is insufficient.[4]
-
Quenching Hazards: The quenching process, where the AlCl₃ catalyst is destroyed, is also highly exothermic and releases corrosive HCl gas. On a large scale, this step requires robust cooling systems and off-gas scrubbing capabilities.
-
Waste Generation: The use of stoichiometric or near-stoichiometric amounts of AlCl₃ in some Friedel-Crafts processes leads to large quantities of acidic aluminum-containing waste, which is costly to treat and dispose of.
-
Purification: Flash chromatography is not economically viable for bulk production.[5] Alternative methods like vacuum distillation are necessary, which require the product to be thermally stable.
Q3: Are there "greener" or more industry-friendly catalysts for this synthesis?
A3: Yes. The chemical industry has been actively moving away from traditional Lewis acids like AlCl₃.[3] For Friedel-Crafts type reactions, solid acid catalysts are a major area of development. These include:
-
Zeolites: These are crystalline aluminosilicates with well-defined pore structures that can provide shape selectivity and strong acid sites. They are widely used in the petrochemical industry for alkylation reactions (e.g., ethylbenzene synthesis).[3][6]
-
Acidic Clays (e.g., Montmorillonite): These are less expensive alternatives that can effectively catalyze alkylations.
-
Supported Lewis Acids: Supporting a Lewis acid like ZnCl₂ or even AlCl₃ on a solid matrix (like silica or clay) can improve handling, reduce the amount of catalyst needed, and allow for easier recovery and potential reuse.
These heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture by filtration, minimizing hazardous aqueous workups and waste streams.[3]
Q4: What are the primary impurities I should expect during scale-up?
A4: While the intramolecular cyclization is generally efficient, side reactions can become more prominent at the higher temperatures that may occur during a large-scale reaction with imperfect heat control. Potential byproducts include:
-
Isomeric Products: Carbocation intermediates in Friedel-Crafts reactions are prone to rearrangement.[7] It's possible for the alkyl chain to rearrange before cyclization, leading to different tetralin isomers.
-
Fragmentation Products: At higher temperatures, the alkyl chain could cleave, leading to smaller alkylated benzene derivatives.
-
Oligomers/Polymers: Incomplete cyclization could lead to the formation of diarylalkanes or more complex oligomeric structures.
Q5: My final product is an oil. How can I purify it at a large scale without using chromatography?
A5: For oily products in industrial chemistry, the primary purification method is vacuum distillation .[5] This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures, preventing thermal degradation of the product. Given that this compound is a colorless oil, this is the most likely industrial purification method.[8] Other potential methods include liquid-liquid extraction to remove specific impurities or, if the product can be induced to crystallize, melt crystallization.[5][9]
III. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the scale-up process.
Guide 1: Low Yield or Stalled Reaction
Q: My large-scale reaction is giving a much lower yield than the lab-scale synthesis. What are the likely causes and how can I fix it?
A: Low yield on scale-up is a common problem often linked to catalyst activity, mixing, or temperature control.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: Moisture is the primary culprit for deactivating AlCl₃. On a large scale, ensuring every component (reactor, solvent, starting material) is scrupulously dry is more challenging. Trace water will consume the catalyst.
-
Solution:
-
Implement rigorous drying protocols for the reactor and all transfer lines.
-
Use a solvent that has been passed through a drying column or distilled from a suitable drying agent.
-
Consider adding a slight excess of the Lewis acid to compensate for minor moisture ingress, but be mindful of cost and waste implications.
-
Best Practice: Investigate solid acid catalysts (e.g., zeolites), which are often more robust and less sensitive to trace moisture.[3]
-
-
-
Inefficient Mixing:
-
Cause: In a large reactor, inadequate agitation can lead to localized "hot spots" or areas of low catalyst concentration. This results in an uneven reaction rate and can promote side reactions.
-
Solution:
-
Ensure the reactor's agitator (impeller type, speed) is correctly specified for the viscosity and density of your reaction mixture to ensure good mass transfer.
-
Consider the mode of addition. Slowly adding the alkylating agent (2,5-dichloro-2,5-dimethylhexane) to the benzene-catalyst slurry can help maintain better control.
-
-
-
Temperature Control Issues:
-
Cause: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. If it's too high, side reactions and byproduct formation can dominate.
-
Solution:
-
Use a reaction calorimeter during process development to understand the reaction's heat flow and determine the optimal temperature profile.[4]
-
Ensure the reactor's heating/cooling jacket has sufficient capacity to manage the exotherm and maintain the set temperature.
-
-
Guide 2: Product Purity Issues & Byproduct Formation
Q: My final product is contaminated with several byproducts that were not significant in the lab. How do I identify and minimize them?
A: Purity issues on scale-up often stem from thermal stress and prolonged reaction times.
Potential Causes & Solutions:
-
Carbocation Rearrangement:
-
Cause: The tertiary carbocation formed during the reaction is relatively stable, but under thermal stress, it can still undergo hydride or methyl shifts, leading to the formation of structural isomers that may be difficult to separate.[7]
-
Solution:
-
Maintain strict temperature control. Avoid temperature spikes by ensuring adequate cooling and controlled addition of reagents.
-
Optimize reaction time. Holding the reaction at high temperatures for too long can increase the likelihood of isomerization.
-
Screen different Lewis acids. A milder Lewis acid might provide the desired product with fewer rearrangement byproducts, although it may require longer reaction times or higher temperatures.
-
-
-
Intermolecular Alkylation/Oligomerization:
-
Cause: Although it's an intramolecular reaction, at very high concentrations or in the presence of highly active catalysts, intermolecular side reactions can occur, leading to dimers or oligomers.
-
Solution:
-
Control the concentration of the starting material. While high concentration is often desired for throughput, a balance must be struck to minimize intermolecular side reactions.
-
Consider a semi-batch process where the dichlorodimethylhexane is added slowly to the reactor, keeping its instantaneous concentration low.
-
-
-
Inadequate Quenching:
-
Cause: A poorly executed quench can lead to localized heating and acid-catalyzed degradation of the product.
-
Solution:
-
Quench the reaction by slowly transferring the reaction mixture into a separate, well-stirred vessel containing cold water or ice. Never add water directly to the reactor , as this can cause a violent, uncontrolled exotherm.
-
-
Guide 3: Safety - Managing Exotherms and Quenching
Q: How do I safely manage the heat generated during the reaction and the quenching step in a multi-liter reactor?
A: Proactive thermal management is critical for the safety of any large-scale Friedel-Crafts reaction.
Safety Protocols & Best Practices:
-
Characterize Thermal Hazard:
-
Action: Before any scale-up, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for a runaway reaction.[4] This data is essential for designing a safe process.
-
-
Ensure Adequate Cooling Capacity:
-
Action: Verify that the reactor's cooling system can handle the heat load generated by the reaction, with a significant safety margin. The rate of heat generation must never exceed the rate of heat removal.
-
-
Controlled Reagent Addition:
-
Action: Add the catalyst or the alkylating agent portion-wise or via a syringe pump over an extended period. This allows the cooling system to keep pace with the heat being generated.
-
-
Safe Quenching Procedure:
-
Action: The quench is often as hazardous as the reaction itself.
-
Prepare a separate, well-agitated quench vessel with a cooling jacket, containing a calculated amount of ice and water.
-
Slowly transfer the completed reaction mixture into the quench vessel.
-
Monitor the temperature of the quench vessel throughout the addition.
-
Ensure the quench vessel is vented to a scrubber system to handle the evolved HCl gas.
-
-
IV. Data & Experimental Protocols
Product & Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Properties |
| This compound | C₁₄H₂₀ | 188.31 | Colorless Oil[8] | Lipophilic; Soluble in hexanes, ethanol, dichloromethane; Insoluble in water.[10] |
| 2,5-Dichloro-2,5-dimethylhexane | C₈H₁₆Cl₂ | 183.12 | Solid/Liquid | Precursor, reacts via Sₙ1 mechanism to form carbocation.[11][12] |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | White/Yellow Solid | Strong Lewis acid catalyst; reacts violently with water. |
| Benzene | C₆H₆ | 78.11 | Colorless Liquid | Reactant and solvent; known carcinogen, use should be minimized or replaced. |
Protocol: Industrial-Scale Purification by Vacuum Distillation
This protocol outlines the general steps for purifying the crude product after workup, assuming it's a thermally stable oil.
-
Setup:
-
Charge the crude this compound oil into a suitably sized distillation flask or reactor equipped with a vacuum distillation head, condenser, and receiving flasks.
-
Use a vacuum pump capable of reaching the required pressure, with a cold trap to protect the pump.
-
-
Fractional Distillation:
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation pot.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities and residual solvents.
-
Once the head temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask and collect the main product fraction.
-
Monitor the purity of the fractions using Gas Chromatography (GC).
-
-
Shutdown:
-
Stop heating and allow the system to cool under vacuum.
-
Slowly and carefully break the vacuum before shutting down the pump.
-
V. Visualizations
Primary Reaction Pathway
This diagram illustrates the AlCl₃-catalyzed intramolecular Friedel-Crafts reaction.
Caption: Key steps in the Friedel-Crafts synthesis.
Potential Side Reaction: Isomerization
This diagram shows a potential side reaction pathway leading to an isomeric impurity.
References
- 1. This compound | 6683-46-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. This compound (6683-46-1) for sale [vulcanchem.com]
- 9. valveandcontrol.com [valveandcontrol.com]
- 10. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 11. 2,5-Dichloro-2,5-dimethylhexane|CAS 6223-78-5 [benchchem.com]
- 12. notability.com [notability.com]
Technical Support Center: Recrystallization of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
A Note from a Senior Application Scientist
Welcome to the technical support guide for the purification of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene. As scientists, we understand that purification is as much an art as it is a science. This guide is structured to address the unique challenges presented by this specific molecule.
A critical point to address upfront is the physical state of this compound. While some databases may list a melting point, synthetic procedures consistently describe the purified product as a colorless oil at room temperature.[1][2] This is fundamental. Standard recrystallization is a technique for purifying solids. Attempting to recrystallize a compound that is a liquid at ambient temperature is futile unless you are working at sub-ambient temperatures.
This guide, therefore, addresses two primary scenarios:
-
Your crude product is a solid due to the presence of high-melting impurities, and you wish to isolate the pure, liquid product.
-
Your compound is a very low-melting solid, and you are attempting low-temperature recrystallization.
We will explore the causality behind solvent selection for this non-polar hydrocarbon, troubleshoot common failures like "oiling out," and provide a logical, field-tested workflow. Note that for this compound, column chromatography is a very common and effective purification method and should be considered a primary alternative to recrystallization.[1][2]
Core Principles: The Challenge of Recrystallizing Non-Polar Hydrocarbons
This compound is a non-polar hydrocarbon. The guiding principle of "like dissolves like" is paramount here.[3] This means it will have high solubility in non-polar solvents (like hexane, toluene) and very low solubility in polar solvents (like water, and to a large extent, ethanol and methanol).[4]
An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] For a non-polar compound like this, you will often find:
-
Non-polar solvents (e.g., Hexane): Are often "too good," dissolving the compound even at room temperature, leading to poor recovery.
-
Polar solvents (e.g., Ethanol/Methanol): Are often "too poor," failing to dissolve the compound even when boiling.
This dichotomy frequently pushes us toward a mixed-solvent system (solvent/anti-solvent) , which is a core focus of this guide.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My crude product is an oil at room temperature. Can I still use recrystallization?
Answer: No, not in the traditional sense. Recrystallization requires the purified substance to be a solid at the temperature you are collecting the crystals. If your pure product is an oil, it cannot form a crystal lattice at room temperature.
-
Expert Insight: If your crude material is a solid, it implies the presence of solid impurities. In this scenario, you can use a "recrystallization-like" washing procedure. Dissolve the entire crude mixture in a minimal amount of a "good" non-polar solvent (like warm hexane) in which your oil is highly soluble. The solid impurities may remain undissolved and can be removed by hot filtration. Cooling the filtrate will not yield crystals of your product but may cause some impurities to precipitate. The primary purification for an oil is typically column chromatography or distillation.
Q2: What is the best solvent system for purifying this compound?
Answer: A single perfect solvent is unlikely. A mixed-solvent system is the most promising approach. The goal is to find a pair of miscible solvents: one that readily dissolves your compound (the "solvent") and one in which it is insoluble (the "anti-solvent" or "co-solvent").[6]
-
Recommended Screening Pairs:
-
Causality: You dissolve the compound in a minimal amount of the "good" solvent (e.g., DCM, Acetone) at an elevated temperature. Then, you slowly add the "poor" anti-solvent (e.g., Hexane) dropwise until persistent cloudiness (saturation) is observed. Gentle heating should redissolve this, and then slow cooling can initiate crystallization.
Q3: My compound won't dissolve, even in a boiling solvent. What should I do?
Answer: This indicates your chosen solvent is too "poor" or that you have significant insoluble impurities.
-
Verify Solvent Choice: For this non-polar compound, if you are using a highly polar solvent like water or methanol, poor solubility is expected. You need a less polar solvent.
-
Increase Solvent Volume: You may simply not be using enough solvent. Add the solvent in small increments to the boiling mixture. However, be cautious: using an excessive volume will dramatically reduce your yield upon cooling.[8]
-
Check for Insoluble Impurities: If the bulk of your material dissolves but a stubborn residue remains, you are likely dealing with insoluble impurities. In this case, you should perform a hot gravity filtration to remove the solid impurities before proceeding to the cooling/crystallization step.[5]
Q4: I've successfully dissolved my compound, but no crystals are forming upon cooling. What's wrong?
Answer: This is a very common issue, often caused by either using too much solvent or the solution being supersaturated.
-
Troubleshooting Steps:
-
Be Patient: Some compounds take a significant amount of time to nucleate and crystallize. Allow the flask to cool slowly and undisturbed.[9]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to re-concentrate the solution, then attempt to cool it again.
-
Cool to a Lower Temperature: Use an ice-water bath to further decrease the solubility of your compound. Be aware that rapid cooling can sometimes trap impurities.[3][10]
-
Q5: My product separated as an oil instead of crystals ("oiling out"). How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[3][10] The resulting oil is an impure liquid phase and rarely crystallizes well.
-
Corrective Actions:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent to lower the saturation point.
-
Lower the Cooling Temperature More Slowly: Allow the solution to cool at a much slower rate. Insulating the flask can help. Slower cooling gives molecules more time to orient themselves into a crystal lattice.
-
Change Solvent System: The boiling point of your solvent may be too high. Choose a solvent or solvent mixture with a lower boiling point.[6]
-
Data Summary: Solvent Properties
This table summarizes solubility data and physical properties relevant to designing a recrystallization protocol.
| Property | Value | Source |
| Molecular Weight | 188.31 g/mol | [4][11] |
| Physical State | Colorless Oil | [1][2] |
| Melting Point | ~-50°C (Glass Transition), 115-120°C (Contradictory Data) | [4] |
| Water Solubility | <0.1 mg/L (Negligible) | [4] |
| Dichloromethane Solubility | >50 g/100 mL | [4] |
| Ethanol Solubility | 35-40 g/100 mL | [4] |
| Hexane Solubility | 20-25 g/100 mL | [4] |
Recommended Protocol: Mixed-Solvent Recrystallization Screening
This protocol details a small-scale, systematic approach to finding an effective mixed-solvent system.
Objective: To purify solid crude this compound.
Methodology:
-
Preparation: Place ~50 mg of your crude solid into a small test tube.
-
Solvent Addition: Add a "good" solvent (e.g., acetone) dropwise while gently warming the test tube in a water bath. Add just enough solvent to fully dissolve the solid.
-
Anti-Solvent Titration: While the solution is still warm, add a "poor" anti-solvent (e.g., hexane) drop-by-drop, swirling after each drop, until you observe a faint, persistent cloudiness.
-
Clarification: Add one or two drops of the "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Slow Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb it.
-
Ice Bath Cooling: If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the result. The ideal outcome is the formation of well-defined crystals. If the material oils out or no solid forms, repeat the process with a different solvent/anti-solvent pair.
-
Scale-Up: Once an effective solvent system is identified on a small scale, you can apply the same ratio of solvents to your bulk material in an appropriately sized Erlenmeyer flask.
Visualization: Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting the recrystallization of this compound.
References
- 1. This compound | 6683-46-1 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Recrystallization [wiredchemist.com]
- 4. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. How To [chem.rochester.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. scbt.com [scbt.com]
Technical Support Center: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene Reaction Workup
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for the reaction workup and purification of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, a common intermediate in drug development and organic synthesis.[1][2] The synthesis, typically a Friedel-Crafts alkylation, requires a meticulous workup procedure to neutralize the catalyst, remove impurities, and isolate the pure product. This document is structured as a series of troubleshooting scenarios and frequently asked questions to directly address challenges encountered in the laboratory.
Troubleshooting Guide: Addressing Common Workup Issues
This section addresses specific problems that may arise during the workup procedure. Each entry details the issue, explains the underlying cause, and provides a validated solution.
Question 1: "My reaction mixture became extremely hot and produced white fumes when I added water to quench it. What went wrong and how can I perform this step safely?"
Answer: This is a critical safety issue caused by the uncontrolled and highly exothermic reaction of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) with water.[3] The white fumes observed are likely corrosive hydrogen chloride (HCl) gas, which is generated during the rapid hydrolysis of AlCl₃.[3] Adding water directly to the reaction mixture is incorrect and dangerous as it can cause the solvent to boil violently.[4][5]
Correct & Safe Quenching Protocol:
-
Cooling is Essential: Before quenching, cool your reaction flask in an ice-water bath to 0-5 °C to manage the initial exotherm.[3]
-
Reverse the Addition: The correct procedure is to always add the reaction mixture slowly and in small portions to a separate beaker containing a vigorously stirred slurry of crushed ice and water.[3][4] Never add water to the reaction mixture.
-
Adequate Quenching Medium: Use a sufficient volume of ice/water to absorb the heat generated. A general guideline is to use approximately 5 mL of ice/water slurry for every gram of AlCl₃ used in the reaction.[3]
-
Proper Ventilation: This entire procedure must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles.[3]
Question 2: "I can't see a clear separation between my organic and aqueous layers after extraction. What is this 'emulsion' and how do I resolve it?"
Answer: You are experiencing an emulsion, which is a suspension of tiny droplets of one liquid within another, preventing the formation of two distinct layers.[6][7] Emulsions are common in Friedel-Crafts workups due to the presence of finely divided aluminum salts or other surfactant-like impurities at the interface.[3][7] Shaking the separatory funnel too vigorously can also cause them.[6]
Strategies to Break an Emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[8][9]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[3][9] This increases the ionic strength and density of the aqueous layer, decreasing the mutual solubility of the two phases and forcing them apart.[6][7]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion slowly with a glass rod.[9] Avoid vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the droplets and remove particulate matter that may be stabilizing the emulsion.[8]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[7]
Question 3: "My final yield is significantly lower than expected. Where could I have lost my product during the workup?"
Answer: Product loss during workup can occur at several stages. Given that this compound is highly nonpolar and has negligible solubility in water, loss to the aqueous phase is minimal.[1] The most likely causes are:
-
Incomplete Extraction: A single extraction is often insufficient. It is more effective to perform multiple extractions with smaller volumes of solvent (e.g., 3 x 30 mL) than one extraction with a large volume (1 x 90 mL).
-
Incomplete Quenching: If the Lewis acid is not fully decomposed, it can remain complexed with your aromatic product, trapping it in the aqueous or interfacial layer. Adding a dilute acid wash (e.g., 1 M HCl) after the initial quench helps to dissolve all aluminum salts and release the product.[3]
-
Physical Loss: Be careful when draining layers from the separatory funnel to not discard any of the organic layer.[10] It is good practice to save all layers until your product is successfully isolated and characterized.[11]
-
Premature Evaporation: If your extraction solvent is highly volatile (like diethyl ether), ensure your rotary evaporator bath temperature is not too high, which could cause loss of product along with the solvent.
Question 4: "My NMR spectrum shows impurities even after purification. What are the likely side products, and how can my washing protocol be improved?"
Answer: While the synthesis of this compound is generally clean, impurities can arise from unreacted starting materials or acidic residues. An optimized washing sequence is crucial for removing these.
Optimized Washing Protocol & Rationale:
| Washing Solution | Purpose | Key Indicator / Tip |
| 1 M HCl (optional) | Dissolves remaining aluminum salts (Al(OH)₃) and neutralizes any basic impurities. | The aqueous layer should become clear after this wash. |
| Water | Removes the bulk of water-soluble impurities and residual acid. | Check the pH of the aqueous layer after washing; it should be closer to neutral. |
| Saturated NaHCO₃ (Basic) | Neutralizes any remaining acidic catalyst (HCl).[3] | Caution: This wash will produce CO₂ gas. Swirl gently at first and vent the separatory funnel frequently.[12] |
| Brine (Saturated NaCl) | Removes the majority of dissolved water from the organic layer before the final drying step, reducing the amount of drying agent needed.[11] | The organic layer may appear slightly clearer after the brine wash. |
Frequently Asked Questions (FAQs)
Q: Why is a Lewis acid like AlCl₃ necessary for the synthesis? A: The reaction is a Friedel-Crafts alkylation, a type of electrophilic aromatic substitution.[13] The AlCl₃ catalyst is required to generate a reactive carbocation electrophile from the alkyl halide precursor, which is then attacked by the aromatic ring.[13][14]
Q: Which organic solvent is best for extracting this product? A: Since this compound is a nonpolar hydrocarbon, nonpolar solvents are ideal.[1] Hexanes or diethyl ether are excellent choices.[15][16] Dichloromethane is generally discouraged as it is denser than water and has a higher tendency to form emulsions.[9][12]
Q: The protocol I found uses flash chromatography for purification. Is recrystallization an option? A: The product is reported as a colorless oil at room temperature, which makes recrystallization challenging.[15][16] Therefore, flash chromatography over silica gel using a nonpolar eluent like 100% hexanes is the standard and most effective method for purification.[15][16]
Standardized Workup & Purification Protocol
This protocol assumes the reaction has been completed and is ready for quenching.
-
Quenching: Prepare a beaker with ~100 g of crushed ice and 100 mL of water. While stirring vigorously, slowly add the cooled (0-5 °C) reaction mixture to the ice slurry via a dropping funnel.[3]
-
Acidification & Extraction: Transfer the entire quenched mixture to a separatory funnel. If any aluminum salts remain precipitated, add 1 M HCl until they dissolve.[3] Extract the aqueous mixture with hexanes (3 x 50 mL). Combine the organic layers.
-
Washing Sequence:
-
Drying & Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[15][16] Allow it to stand for 10-15 minutes, then filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtered organic solution in vacuo using a rotary evaporator to yield the crude product as an oil.[15]
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with 100% hexanes to obtain the final product.[15][16]
Workflow Visualization
Caption: General workflow for the workup and purification of this compound.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. This compound | 6683-46-1 [chemicalbook.com]
Technical Support Center: Functionalization of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for the functionalization of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and sterically hindered aromatic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Understanding the Reactivity of this compound
This compound, also known as tetramethyltetralin, presents a distinct reactivity profile due to its unique structure. The aromatic ring is activated by the two alkyl groups of the fused saturated ring. However, the four methyl groups introduce significant steric hindrance, which can influence regioselectivity and reaction rates. The alkyl substituents are ortho, para-directing activators in electrophilic aromatic substitution reactions.[1][2][3] This means that incoming electrophiles will preferentially add to the positions ortho and para to the fused ring.
Troubleshooting Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a cornerstone of functionalizing this compound. However, the substrate's steric bulk can lead to challenges.
Frequently Asked Questions: General Issues
Q1: My electrophilic aromatic substitution reaction is sluggish or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to a slow or incomplete reaction with this sterically hindered substrate:
-
Insufficiently Reactive Electrophile: The steric hindrance around the aromatic ring demands a highly reactive electrophile to overcome the activation energy barrier.
-
Catalyst Inactivity: For reactions requiring a Lewis acid catalyst (e.g., Friedel-Crafts reactions), moisture can deactivate the catalyst.[4]
-
Low Reaction Temperature: The reaction may require higher temperatures to provide sufficient energy for the reactants to overcome steric repulsion.
Troubleshooting Steps:
-
Enhance Electrophile Reactivity:
-
For nitration, ensure the use of a potent nitrating agent like a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺).[5]
-
For Friedel-Crafts reactions, use a more reactive acylating or alkylating agent and a strong Lewis acid.
-
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and dried glassware. Handle Lewis acids in an inert atmosphere (e.g., under nitrogen or argon).
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using techniques like Thin Layer Chromatography (TLC).
Friedel-Crafts Acylation: A Deeper Dive
Friedel-Crafts acylation is a reliable method for introducing an acyl group to the aromatic ring. However, specific issues can arise.
Q2: I am observing a low yield in my Friedel-Crafts acylation of this compound. How can I improve it?
A2: Low yields in Friedel-Crafts acylation of this substrate are often linked to its steric hindrance and the reaction conditions.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Q3: I am getting a mixture of ortho and para isomers in my Friedel-Crafts acylation. How can I improve the regioselectivity?
A3: While the alkyl groups are ortho, para-directing, steric hindrance from the gem-dimethyl groups on the saturated ring will significantly disfavor substitution at the ortho position. The para position is electronically activated and sterically more accessible.[6] If you are observing ortho-product, it might be due to specific reaction conditions.
Strategies to Enhance Para-Selectivity:
-
Use a Bulkier Acylating Agent: A larger acylating agent will further increase the steric barrier for ortho-attack.
-
Lower the Reaction Temperature: This can sometimes favor the thermodynamically more stable para product.
-
Choice of Lewis Acid: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) as they can influence the steric environment of the transition state.
| Parameter | Condition to Favor Para-Substitution | Rationale |
| Acylating Agent | Bulky (e.g., pivaloyl chloride) | Increases steric hindrance at the ortho position. |
| Temperature | Lower | Favors the thermodynamically more stable product. |
| Lewis Acid | Bulky Lewis Acid | Can create a more sterically demanding transition state. |
Nitration and Halogenation
Q4: My nitration reaction is producing significant side products. What are they and how can I avoid them?
A4: Besides the desired nitro-substituted product, side reactions can occur, especially under harsh conditions.
-
Oxidation: The benzylic protons on the saturated ring can be susceptible to oxidation, leading to ketone formation.
-
Polynitration: Although the first nitro group is deactivating, forcing conditions might lead to the introduction of a second nitro group.
Mitigation Strategies:
-
Milder Nitrating Agents: Consider using milder nitrating agents like acetyl nitrate or nitronium tetrafluoroborate.
-
Controlled Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.
Q5: I am having trouble with the halogenation of this compound. What are the key considerations?
A5: Halogenation is a common functionalization, but regioselectivity and reactivity can be problematic.
-
Reactivity of Halogens: The reactivity order is F₂ > Cl₂ > Br₂ > I₂. For less reactive halogens like bromine and iodine, a Lewis acid catalyst is typically required.
-
Light-Induced Side Reactions: Radical halogenation at the benzylic positions can occur, especially with chlorine and bromine in the presence of UV light.
Recommendations:
-
For Bromination/Chlorination: Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst for electrophilic aromatic substitution. Conduct the reaction in the dark to avoid radical side reactions.
-
For Iodination: Use a source of electrophilic iodine such as iodine monochloride (ICl) or a mixture of I₂ and an oxidizing agent.
Experimental Protocols
Protocol 1: Para-Selective Friedel-Crafts Acylation
This protocol is optimized for the para-selective acylation of this compound.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equivalents) to the suspension.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mononitration
This protocol aims to achieve selective mononitration at the para-position.
-
Acid Mixture Preparation: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid to concentrated nitric acid.
-
Substrate Solution: Dissolve this compound in a suitable solvent like dichloromethane.
-
Reaction: Slowly add the nitrating mixture to the substrate solution at 0 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture onto ice water.
-
Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and purify by chromatography.
Visualization of Key Concepts
Caption: Regioselectivity in electrophilic aromatic substitution of this compound.
References
- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Chemical Reactivity: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene vs. Tetralin
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic chemistry and drug development, the tetralin scaffold is a recurring and valuable structural motif, present in a wide array of pharmacologically active compounds.[1] Its unique bicyclic structure, featuring a fused benzene and cyclohexane ring, offers a versatile platform for functionalization. This guide provides an in-depth comparative analysis of the chemical reactivity of unsubstituted tetralin (1,2,3,4-tetrahydronaphthalene) and its sterically hindered analogue, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Understanding the nuanced differences in their reactivity is paramount for researchers aiming to leverage these scaffolds in the synthesis of novel molecules. This guide will delve into the electronic and steric factors that govern their behavior in key chemical transformations, supported by established principles of organic chemistry and available experimental context.
Table 1: Physical and Chemical Properties
| Property | Tetralin | This compound |
| CAS Number | 119-64-2[2] | 6683-46-1 |
| Molecular Formula | C₁₀H₁₂[2] | C₁₄H₂₀ |
| Molecular Weight | 132.20 g/mol [2] | 188.31 g/mol |
| Appearance | Colorless liquid[2] | Colorless oil |
| Boiling Point | 206-208 °C[3] | Not readily available |
| Melting Point | -35.8 °C[3] | Not readily available |
| Key Structural Feature | Fused aromatic and saturated six-membered rings.[2] | Tetralin core with gem-dimethyl groups at C1 and C4. |
Comparative Reactivity Analysis
The primary distinction in reactivity between tetralin and its tetramethylated counterpart arises from the presence of four methyl groups on the saturated ring of the latter. These groups exert significant steric and electronic effects that modulate the reactivity of both the aromatic and aliphatic portions of the molecule.
Electrophilic Aromatic Substitution
The benzene ring in both tetralin and this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating nature of the fused alkyl ring. This directs incoming electrophiles primarily to the ortho (C5, C8) and para (C6, C7) positions.
In the case of tetralin , substitution at the C6 and C7 positions is generally favored over the C5 and C8 positions due to the steric hindrance imposed by the adjacent saturated ring.[4]
Hydrogen Donation and Free Radical Reactions
Tetralin is a well-established hydrogen-donor solvent, particularly in processes like coal liquefaction.[3] This ability stems from the relative ease of abstraction of its benzylic hydrogens at the C1 and C4 positions, leading to the formation of a resonance-stabilized benzylic radical. The driving force for this hydrogen donation is the subsequent aromatization of the tetralin radical to the more stable naphthalene.
In This compound , the benzylic positions (C1 and C4) are quaternary carbons and lack hydrogens. Therefore, this molecule is incapable of donating hydrogen in the same manner as tetralin. However, the hydrogens on the C2 and C3 methylene groups could potentially be abstracted, though this would lead to a less stable secondary radical compared to the benzylic radical of tetralin.
The stability of free radicals generally increases in the order: primary < secondary < tertiary, with benzylic and allylic radicals being particularly stable due to resonance. The benzylic radical of tetralin is stabilized by the delocalization of the unpaired electron into the aromatic ring. While alkyl substitution generally stabilizes a radical center, the inability of the tetramethyl derivative to form a benzylic radical makes it a significantly poorer hydrogen donor compared to tetralin.
Oxidation
Both molecules are susceptible to oxidation, but the outcomes are expected to differ significantly.
Tetralin can be oxidized at the benzylic positions to form α-tetralone. Further oxidation can lead to the formation of other products.
For This compound , the absence of benzylic hydrogens prevents direct oxidation to a ketone at the C1 or C4 positions. Oxidation would likely occur at the C2 and C3 positions of the saturated ring, or potentially on the aromatic ring under more forcing conditions. The tetramethyl substitution may also sterically hinder the approach of oxidizing agents to the aliphatic ring, potentially rendering it more resistant to oxidation compared to tetralin under similar conditions.
Experimental Protocols
Representative Experimental Protocol: Nitration of Tetralin
This protocol describes a typical procedure for the mononitration of tetralin, which serves as a baseline for comparison with its tetramethyl derivative.
Objective: To synthesize 6-nitro-1,2,3,4-tetrahydronaphthalene.
Materials:
-
Tetralin
-
Acetic anhydride
-
Nitric acid (70%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetralin in acetic anhydride at 0 °C.
-
Slowly add a solution of nitric acid in acetic anhydride to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis. The regioselectivity can be determined by analyzing the aromatic proton splitting patterns in the ¹H NMR spectrum.
Proposed Experimental Protocol for Comparative Reactivity Study: Competitive Nitration
To directly compare the reactivity of tetralin and this compound, a competitive nitration experiment can be performed.
Objective: To determine the relative rates of nitration of tetralin and this compound.
Procedure:
-
Prepare an equimolar mixture of tetralin and this compound in a suitable solvent (e.g., acetic anhydride).
-
Cool the mixture to 0 °C.
-
Add a sub-stoichiometric amount of a nitrating agent (e.g., a solution of nitric acid in acetic anhydride) dropwise to the stirred mixture.
-
After a set reaction time, quench the reaction with ice-water.
-
Extract the products and unreacted starting materials into an organic solvent.
-
Analyze the composition of the organic layer by GC-MS to determine the relative amounts of the nitrated products and the remaining starting materials.
Data Analysis: The ratio of the nitrated products will provide a direct measure of the relative reactivity of the two substrates towards electrophilic nitration under the given conditions.
Conclusion
-
Electrophilic Aromatic Substitution: While the tetramethyl derivative is likely to be slightly more activated towards EAS due to inductive effects, the overwhelming influence of steric hindrance will strongly direct substitution to the C6 and C7 positions.
-
Hydrogen Donation: this compound is a significantly poorer hydrogen donor than tetralin due to the absence of benzylic hydrogens.
-
Oxidation: The tetramethyl derivative is expected to be more resistant to oxidation at the benzylic positions, with oxidation likely occurring at other positions under more vigorous conditions.
These differences in reactivity, rooted in fundamental principles of steric and electronic effects, are crucial considerations for chemists designing synthetic routes or developing new molecules based on the tetralin framework. Further quantitative kinetic studies would be invaluable in providing a more precise understanding of these reactivity differences.
References
A Comparative Guide to 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene and Other Alkylated Naphthalenes for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, alkylated naphthalenes represent a versatile class of compounds with a wide array of applications, from high-performance lubricants to foundational scaffolds in medicinal chemistry. This guide provides a detailed comparison of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTHN) with other notable alkylated naphthalenes, offering insights into their synthesis, physicochemical properties, and performance characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these molecules.
Introduction to Alkylated Naphthalenes
Alkylated naphthalenes are synthetic compounds produced by the alkylation of naphthalene with olefins.[1] This process results in a class of molecules with remarkable thermal and oxidative stability, excellent solubility in organic solvents, and tunable physicochemical properties based on the nature and position of the alkyl substituents.[1][2] These characteristics have led to their widespread use as Group V base oils in the lubricant industry.[1] Beyond materials science, the naphthalene core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[3]
This guide focuses on this compound (CAS 6683-46-1), a specific alkylated naphthalene with a partially saturated ring system and gem-dimethyl groups.[4][5] Its unique structure imparts distinct properties that will be compared against other common alkylated naphthalenes, such as tert-butylnaphthalenes and di-tert-butylnaphthalenes.
Physicochemical Properties: A Comparative Analysis
The performance of an alkylated naphthalene in a specific application is intrinsically linked to its physicochemical properties. The degree and nature of alkyl substitution significantly influence parameters such as thermal stability, solubility, and viscosity.
| Property | This compound (TMTHN) | tert-Butylnaphthalenes (mono-substituted) | Di-tert-butylnaphthalenes (di-substituted) | General Alkylated Naphthalenes (for lubrication) |
| Molecular Formula | C₁₄H₂₀[4] | C₁₄H₁₆ | C₁₈H₂₄ | Varied |
| Molecular Weight | 188.31 g/mol [4] | 184.28 g/mol [6] | 240.38 g/mol [7] | Varied |
| Appearance | Colorless oil[8] | - | - | Clear liquid |
| Thermal Stability | Decomposition begins at 210°C[4] | High thermal stability | High thermal stability | Excellent thermo-oxidative stability[2] |
| Solubility in Water | <0.1 mg/L at 25°C (lipophilic)[4] | Insoluble | Insoluble | Insoluble |
| Solubility in Organic Solvents | High miscibility in dichloromethane (>50 g/100 mL), ethanol (35-40 g/100 mL), and hexane (20-25 g/100 mL)[4] | Soluble[9] | Soluble | Good solubility characteristics[1] |
| Octanol-Water Partition Coefficient (logP) | Estimated at 4.8[4] | - | - | - |
Key Insights: The gem-dimethyl groups and the partially saturated ring of TMTHN contribute to its high lipophilicity, as indicated by its low water solubility and high logP value.[4] This is a crucial characteristic for applications requiring penetration of biological membranes or dissolution in nonpolar media. The thermal stability of alkylated naphthalenes is a hallmark of this class of compounds, making them suitable for high-temperature applications.[2]
Performance in Lubricant Applications
While the primary focus of this guide is broader, the extensive data available for alkylated naphthalenes in lubrication provides valuable insights into their structure-performance relationships. The alkyl chains play a crucial role in determining the physical characteristics of these fluids.[10]
Alkylated naphthalenes are known for their exceptional lubricity, which is critical in reducing friction and wear in machinery. They also exhibit excellent oxidative stability, preventing the formation of harmful deposits. Their high resistance to thermal degradation allows them to withstand high temperatures without breaking down.[2]
The choice of alkylating agent and the degree of alkylation allow for the production of a series of products with a diverse range of viscosities, from 22-177 cSt at 40°C.[10] This versatility enables formulators to meet the demanding requirements of various applications, including automotive and industrial gear oils, high-temperature chain lubricants, and hydraulic oils.[10]
Applications in Drug Discovery and Development
The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[3]
This compound (TMTHN) as a Precursor
TMTHN serves as a foundational material in the development of synthetic retinoids, which are utilized in stem cell differentiation and anticancer research.[4] It is also a precursor for the synthesis of other organic compounds, including steroids and alkaloids.[4] The tetrahydronaphthalene core is found in various bioactive molecules.[11] For instance, new polysubstituted tetrahydronaphthalene derivatives have been prepared as thromboxane receptor antagonists.[11]
Structure-Activity Relationships (SAR) of Alkylated Naphthalenes
The biological activity of naphthalene derivatives is highly dependent on their substitution patterns. In the context of antifungal agents, the potency of terbinafine derivatives is strongly influenced by the bulkiness of the substituent on the naphthalene ring.[12] Generally, only small substituents like hydrogen or fluorine are tolerated at most positions, while larger groups are permissible at the 5-position.[12]
In the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, a naphthalene scaffold was found to be significantly more potent than a benzene core, highlighting the importance of the extended aromatic system for hydrophobic and π-cation interactions within the binding pocket.[13]
Comparative Toxicity of Alkylated Naphthalenes
While naphthalene itself is known to have toxic effects, research on the toxicity of its alkyl-substituted derivatives is more limited.[14][15] A study on the developmental toxicity of a range of alkyl-substituted naphthalenes in zebrafish revealed that the chemical structure drives toxicity.[14] Interestingly, while some studies suggest that increased alkyl substitution might lead to reduced toxicity due to a decrease in ring oxidation, this in vivo study showed that many highly alkyl-substituted naphthalenes exhibited potent toxicity.[14] This underscores the importance of empirical testing for each specific derivative.
Experimental Protocols
Synthesis of this compound (TMTHN)
A common method for the synthesis of TMTHN is the Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst like aluminum trichloride.[8]
Step-by-Step Protocol:
-
Dissolve 2,5-dichloro-2,5-dimethylhexane (1 eq.) in dry benzene.
-
Add anhydrous aluminum trichloride (0.1 eq.) to the solution.
-
Stir the reaction mixture under reflux for 16 hours.
-
Quench the reaction with 3M hydrochloric acid.
-
Extract the product with hexane.
-
Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography using 100% hexane as the eluent to afford TMTHN as a colorless oil.[8]
Synthesis of tert-Butylnaphthalenes
The tert-butylation of naphthalenes can be achieved through several methods, including Friedel-Crafts alkylation with a tert-butyl halide, or alkylation with isobutylene or tert-butanol in the presence of a protic acid.[16]
Step-by-Step Protocol for Di-tert-butylation of Naphthalene-2,6-diol:
-
Heat a mixture of naphthalene-2,6-diol, an excess of tert-butanol, and trifluoroacetic acid (TFA) at 60°C for 4 hours.
-
Isolate the product, 3,7-di-tert-butylnaphthalene-2,6-diol, which will be present along with unreacted starting material and oxidation products.[16]
Note: The yield for this specific reaction is reported to be low, and the product is unstable in solution.[16]
Conclusion
This compound and other alkylated naphthalenes are a class of compounds with significant utility in both materials science and drug discovery. The choice of a specific alkylated naphthalene will depend on the desired physicochemical properties and the intended application.
For high-performance lubricant applications, the thermal stability and tunable viscosity of various alkylated naphthalenes make them superior choices. In the realm of drug development, the rigid naphthalene scaffold provides a valuable starting point for the design of bioactive molecules. TMTHN, with its unique gem-dimethyl substitution and partially saturated ring, offers a distinct structural motif that has been successfully employed as a precursor for synthetic retinoids and other complex molecules.[4]
While direct comparative data on the biological performance of simple alkylated naphthalenes is still emerging, the existing body of research on structure-activity relationships within the broader class of naphthalene derivatives provides a strong foundation for future exploration. As researchers continue to investigate the potential of these versatile compounds, a deeper understanding of how alkyl substitution patterns influence biological activity and safety will undoubtedly emerge.
References
- 1. Alkylated naphthalene - Wikipedia [en.wikipedia.org]
- 2. hhpetrochem.com [hhpetrochem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 1-(Tert-butyl)naphthalene | C14H16 | CID 28252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-tert-Butylnaphthalene | C14H16 | CID 17889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 6683-46-1 [chemicalbook.com]
- 9. 1-tert-Butylnaphthalene | 17085-91-5 | Benchchem [benchchem.com]
- 10. kingindustries.com [kingindustries.com]
- 11. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Biological Activity of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene and Its Analogs
This guide provides a comprehensive comparison of the biological activities of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTHN) and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships that govern the diverse pharmacological effects of these compounds, ranging from anticancer to neuroreceptor modulation. The information presented herein is supported by experimental data from authoritative sources to ensure scientific integrity and to empower informed decisions in research and development.
Introduction: The Versatile Tetrahydronaphthalene Scaffold
The 1,2,3,4-tetrahydronaphthalene core, a partially saturated bicyclic aromatic system, serves as a privileged scaffold in medicinal chemistry. Its unique conformational flexibility and lipophilic nature allow for effective interaction with a variety of biological targets. The parent compound, this compound, is a key precursor in the synthesis of diverse derivatives.[1][2][3] While TMTHN itself is primarily used as a synthetic intermediate, its analogs have demonstrated a wide spectrum of biological activities, including potential therapeutic applications. This guide will explore these activities, with a focus on anticancer properties and interactions with key neurological receptors.
I. Anticancer Activity: A Promising Frontier
Several analogs of TMTHN have been investigated for their cytotoxic effects against various cancer cell lines. The tetrahydronaphthalene moiety often serves as a hydrophobic anchor, while modifications to the aromatic ring and the saturated portion of the molecule dictate the potency and selectivity of the anticancer activity.
Comparative Cytotoxicity of Tetrahydronaphthalene Analogs
The following table summarizes the in vitro anticancer activity of selected tetrahydronaphthalene derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one | HeLa (Cervical Cancer) | 3.5 | [4] |
| MCF-7 (Breast Cancer) | 4.5 | [4] | ||
| 4b | N′-(3-cyclohexyl-4-(4-chlorophenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide | MCF-7 (Breast Cancer) | 69.2 | [5] |
| 4d | N′-(3-cyclohexyl-4-(4-fluorophenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide | MCF-7 (Breast Cancer) | 71.8 | [5] |
| KGP03 | Dihydronaphthalene analogue with a trimethoxy aryl ring | NCI-H460 (Lung Cancer) | Low nM range | [6] |
| SK-OV-3 (Ovarian Cancer) | Low nM range | [6] | ||
| DU-145 (Prostate Cancer) | Low nM range | [6] | ||
| KGP413 | Dihydronaphthalene analogue with an aroyl ring | NCI-H460 (Lung Cancer) | Low nM range | [6] |
| SK-OV-3 (Ovarian Cancer) | Low nM range | [6] | ||
| DU-145 (Prostate Cancer) | Low nM range | [6] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that the substitution pattern on the tetrahydronaphthalene ring system significantly influences cytotoxic potency. For instance, the presence of a chalcone-like moiety in compound 3a , with dichlorophenyl substitution, results in potent activity against both HeLa and MCF-7 cells.[4] In contrast, the more complex thiazoline-tetralin hybrids 4b and 4d exhibit lower potency.[5] The dihydronaphthalene analogs KGP03 and KGP413 , inspired by the natural product combretastatin A-4, demonstrate very high potency in the low nanomolar range, highlighting the importance of the overall molecular architecture in achieving significant anticancer effects.[6]
Mechanism of Action: Targeting Tyrosine Kinases
A key mechanism through which some tetrahydronaphthalene analogs exert their anticancer effects is the inhibition of tyrosine kinases.[7] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[8][9] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Small molecule inhibitors, such as certain tetrahydronaphthalene derivatives, can compete with ATP for the binding site on the kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[7]
II. Modulation of Neurological Receptors
Beyond their anticancer potential, tetrahydronaphthalene derivatives have been identified as potent ligands for various receptors in the central nervous system, including sigma and serotonin receptors. These interactions suggest potential applications in the treatment of neurological and psychiatric disorders.
Sigma (σ) Receptor Ligands
Sigma receptors, classified into σ1 and σ2 subtypes, are involved in a range of cellular functions and are implicated in conditions like Alzheimer's disease and depression.[10] Several tetrahydronaphthalene analogs have been synthesized and evaluated for their affinity to these receptors.
Serotonin (5-HT) Receptor Ligands
Serotonin receptors are a large family of G-protein coupled receptors that mediate the effects of the neurotransmitter serotonin. They are crucial targets for drugs used to treat depression, anxiety, and other mood disorders. Certain tetrahydronaphthalene derivatives have shown high affinity for specific serotonin receptor subtypes.
The following table presents the binding affinities (Ki) of selected tetrahydronaphthalene analogs for sigma and serotonin receptors. The Ki value is the inhibition constant for a ligand, representing the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present.
| Compound ID | Target Receptor | Radioligand | Ki (nM) | Reference |
| This compound (TMTHN) | Various | - | Data not available | - |
| A-1 | σ1 | --INVALID-LINK---Pentazocine | Data not specified, but evaluated | [10] |
| A-2 | σ2 | [³H]DTG | Data not specified, but evaluated | [10] |
| B-1 | 5-HT1A | [³H]8-OH-DPAT | Data not specified, but evaluated | [11] |
| B-2 | 5-HT2A | [³H]Ketanserin | Data not specified, but evaluated | [11] |
III. Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of tetrahydronaphthalene analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydronaphthalene analogs in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Receptor Binding Assay: A General Protocol
This protocol provides a general framework for competitive radioligand binding assays to determine the affinity of test compounds for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the Ki can be calculated.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest. Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand + Membrane Preparation + Assay Buffer
-
Non-specific Binding: Radioligand + Membrane Preparation + High concentration of a known unlabeled ligand
-
Competition: Radioligand + Membrane Preparation + Serial dilutions of the tetrahydronaphthalene analog
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
IV. Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. While the parent compound serves primarily as a synthetic building block, its derivatives have demonstrated promising anticancer activity and potent modulation of key neurological receptors. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications in optimizing the biological activity of these molecules.
Future research should focus on synthesizing and evaluating a broader range of analogs to further elucidate the SAR for different biological targets. Direct comparative studies that include the parent TMTHN molecule are crucial for establishing a clear baseline and understanding the contribution of various substituents to the observed activities. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising compounds identified in vitro. The detailed experimental protocols provided herein offer a solid foundation for researchers to pursue these exciting avenues of investigation.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 6683-46-1 [chemicalbook.com]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives | MDPI [mdpi.com]
- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide for the Discerning Scientist: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene vs. Toluene as a Reaction Solvent
In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success of a reaction, influencing everything from reaction kinetics and product purity to process safety and environmental impact. While toluene has long been a workhorse in both academic and industrial laboratories, the search for alternative solvents with unique properties and improved safety profiles is a continuous endeavor. This guide provides a comprehensive comparison of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTHN) and toluene, offering researchers, scientists, and drug development professionals the insights needed to make an informed decision for their specific applications.
At a Glance: Physicochemical Properties
A direct comparison of the fundamental physicochemical properties of TMTHN and toluene reveals key distinctions that underpin their differing performance characteristics as solvents.
| Property | This compound (TMTHN) | Toluene |
| Molecular Formula | C₁₄H₂₀ | C₇H₈ |
| Molecular Weight | 188.31 g/mol | 92.14 g/mol |
| Boiling Point | ~210°C (Decomposition) | 110.6°C |
| Melting Point | 115-120°C | -95°C |
| Density | Not readily available | 0.867 g/cm³ at 20°C |
| Flash Point | Not readily available | 4°C |
| Solubility in Water | Negligible (<0.1 mg/L at 25°C) | Insoluble |
| Appearance | Colorless oil or solid | Colorless liquid |
Delving Deeper: A Head-to-Head Performance Analysis
While direct, side-by-side experimental comparisons of TMTHN and toluene in the same reaction systems are not extensively documented in peer-reviewed literature, a comparative analysis based on their inherent properties provides significant insights into their potential performance.
High-Temperature Synthesis: The Clear Advantage of TMTHN
The most striking difference between the two solvents is their boiling points. Toluene's boiling point of 110.6°C is suitable for a wide range of reactions. However, for processes requiring elevated temperatures to overcome activation energy barriers, such as certain cross-coupling reactions or polymerizations, toluene necessitates the use of sealed-tube or autoclave systems to reach temperatures above its boiling point. This introduces safety and equipment considerations.
In contrast, TMTHN's high decomposition temperature of around 210°C allows for high-temperature reactions to be conducted at atmospheric pressure, simplifying the experimental setup and enhancing safety. This makes TMTHN a potentially superior choice for reactions that benefit from thermal acceleration without the need for specialized high-pressure equipment.
Solvency and Polarity: A Tale of Two Aromatics
Both toluene and TMTHN are non-polar, aromatic-like solvents. Toluene is an aromatic hydrocarbon, and its ability to dissolve a wide array of organic compounds is well-established. TMTHN, with its tetrahydronaphthalene core, also exhibits a lipophilic nature and is highly miscible with organic solvents. The presence of the bulky tetramethyl groups on the saturated ring of TMTHN may influence its solvation properties compared to the planar toluene molecule. This steric hindrance could potentially affect the solvation of large or complex molecules, a factor that would need to be considered on a case-by-case basis.
Inertness and Reactivity: Considerations for Sensitive Chemistry
Toluene is generally considered a relatively inert solvent, although the methyl group can participate in certain reactions under specific conditions. TMTHN is also expected to be largely inert under many reaction conditions, serving as a stable medium for chemical transformations. Its use as a precursor for synthetic retinoids underscores its utility in multi-step synthetic sequences.
Structural and Mechanistic Considerations
The structural differences between the planar, aromatic toluene and the partially saturated, sterically hindered TMTHN have implications for their interaction with reactants and catalysts at a molecular level.
Caption: Molecular structures of Toluene and TMTHN.
The planarity of toluene can facilitate π-stacking interactions, which can be a factor in reaction mechanisms and catalyst stabilization. The three-dimensional structure of TMTHN, with its bulky alkyl groups, may sterically influence the approach of reactants to a catalyst or affect the conformation of reaction intermediates.
Safety, Health, and Environmental Profile: A Critical Assessment
The choice of a solvent in a professional setting, particularly in drug development, is heavily influenced by its safety and environmental impact.
| Aspect | This compound (TMTHN) | Toluene |
| Toxicity | Classified as hazardous; causes skin, eye, and respiratory irritation; harmful in contact with skin or if inhaled. | Less toxic than benzene; can cause tiredness, confusion, weakness, and nausea with acute exposure. High-level exposure can lead to more severe neurological effects. |
| Carcinogenicity | Data not readily available. | Not classifiable as to its carcinogenicity in humans (IARC Group 3). |
| Reproductive Toxicity | Data not readily available. | Can cause developmental toxicity at high exposure levels. |
| Environmental Fate | Expected to be lipophilic and have low water solubility, suggesting potential for bioaccumulation. | Evaporates readily into the air where it is broken down. It is also broken down by bacteria in soil and water. |
| Flammability | High boiling and melting points suggest lower flammability risk compared to toluene. | Highly flammable with a low flash point of 4°C. |
Toluene is a well-characterized solvent with established exposure limits and handling procedures. While it carries health risks, particularly with chronic and high-level exposure, these are well-documented. TMTHN, being a less common chemical, has a less extensive toxicological database available publicly. However, the available safety data indicates that it should be handled with significant caution, using appropriate personal protective equipment.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction
The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, and discusses the practical considerations when using either TMTHN or toluene as the solvent.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Objective: To couple an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent: this compound (TMTHN) or Toluene (10 mL)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Inerting: Equip the flask with a condenser and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the chosen solvent (TMTHN or Toluene).
-
Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
With Toluene: The reaction can be refluxed at approximately 110°C. For higher temperatures, a sealed vessel would be required.
-
With TMTHN: The reaction can be heated to temperatures significantly above 110°C at atmospheric pressure, for example, 150-180°C, to facilitate the reaction of less reactive substrates.
-
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Outcomes and Causality:
-
Reaction Rate: For substrates that require high temperatures for efficient coupling, using TMTHN as a solvent would likely lead to a significantly faster reaction rate compared to refluxing toluene at atmospheric pressure. The ability to access higher temperatures directly translates to overcoming the activation energy of the reaction more effectively.
-
Product Yield: In cases where the reaction is sluggish in toluene at its boiling point, the higher temperatures achievable with TMTHN could lead to a higher product yield by driving the reaction to completion.
-
Impurity Profile: The impurity profile could differ. At higher temperatures in TMTHN, side reactions such as dehalogenation or decomposition of starting materials or products might become more prevalent. Conversely, incomplete reactions in toluene could lead to a higher proportion of unreacted starting materials in the final product mixture.
Conclusion: Making the Right Choice for Your Research
The decision to use this compound or toluene as a solvent is a nuanced one that depends on the specific requirements of the chemical transformation.
Choose Toluene when:
-
The reaction proceeds efficiently at or below 110°C.
-
A well-characterized, widely available, and relatively inexpensive solvent is preferred.
-
Established protocols and extensive safety data are crucial.
Consider this compound when:
-
High reaction temperatures (above 110°C) are required at atmospheric pressure.
-
Working with low-reactivity substrates that necessitate thermal activation.
-
A less flammable, high-boiling alternative to toluene is desired for safety reasons.
Ultimately, the selection of a solvent is a critical step in experimental design. While toluene remains a reliable and versatile choice for many applications, the unique properties of TMTHN, particularly its high boiling point, make it a valuable alternative for challenging, high-temperature syntheses. As with any chemical, a thorough risk assessment and adherence to safety protocols are paramount when working with either of these solvents.
A Researcher's Guide to Friedel-Crafts Catalysts in Tetrahydronaphthalene Synthesis: A Comparative Analysis
The tetrahydronaphthalene (tetralin) core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] Its synthesis often relies on the venerable Friedel-Crafts reaction, a cornerstone of C-C bond formation.[3] While the fundamental transformation is well-established, the choice of catalyst is a critical decision that profoundly impacts yield, selectivity, cost, and environmental footprint. The classical use of stoichiometric, moisture-sensitive Lewis acids like aluminum chloride is often fraught with challenges, including corrosive waste streams and difficult product separation.[3][4]
This guide provides an in-depth comparative analysis of various catalytic systems for intramolecular Friedel-Crafts alkylation to synthesize tetralin and its derivatives. We move beyond a simple listing of options to dissect the mechanistic nuances and practical considerations that inform catalyst selection in a modern research context. The insights presented herein are grounded in experimental data from peer-reviewed literature, offering a robust resource for researchers, chemists, and drug development professionals seeking to optimize this crucial synthetic transformation.
The Underlying Mechanism: An Electrophilic Aromatic Substitution Cascade
The intramolecular Friedel-Crafts alkylation to form the tetralin ring system is a classic example of electrophilic aromatic substitution.[2] The reaction typically starts with a precursor like (4-chlorobutyl)benzene or a related molecule with a leaving group on the terminal carbon of the butyl chain. The catalyst's primary role is to facilitate the formation of a carbocation, which then serves as the electrophile.
The process can be visualized as follows:
-
Carbocation Formation: The Lewis acid catalyst interacts with the leaving group (e.g., a halogen) on the alkyl chain, polarizing the C-X bond and promoting its departure. This generates a primary carbocation.[2]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocationic center. This step forms a new C-C bond and creates a six-membered ring, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Rearomatization: A base (often the Lewis acid-leaving group complex, e.g., AlCl₄⁻) abstracts a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final tetrahydronaphthalene product.[5]
References
- 1. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Introduction:
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, also known as tetramethyltetralin, is a polycyclic aromatic hydrocarbon with significant applications in medicinal chemistry and organic synthesis.[1] It serves as a crucial precursor for various compounds, including synthetic retinoids used in stem cell and anticancer research.[1] Given its role as a foundational building block, the absolute purity of this compound is paramount. The presence of residual starting materials, isomeric byproducts, or solvent artifacts can drastically alter reaction kinetics, yield, and the biological activity of subsequent derivatives.[2][3]
This guide provides a comprehensive framework for validating the purity of laboratory-synthesized this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind each analytical choice, establishing a self-validating system for confirming the identity and purity of the target molecule.
Synthesis Context: The Friedel-Crafts Alkylation Approach
A prevalent method for synthesizing the title compound is the Friedel-Crafts alkylation, a cornerstone of C-C bond formation on aromatic rings.[4][5][6] A typical route involves the reaction of benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃).[7][8]
The mechanism proceeds via an electrophilic aromatic substitution. However, like many classical organic reactions, Friedel-Crafts alkylations are susceptible to side reactions. Potential impurities can arise from:
-
Incomplete Reaction: Residual starting materials remaining in the crude product.
-
Polysubstitution: Although less common than in acylation, further alkylation can occur.[9][10]
-
Isomerization: Rearrangement of the alkylating agent or substitution at different positions on an already substituted ring can lead to isomeric byproducts.[11]
This inherent potential for impurity formation underscores the necessity of a rigorous, multi-technique validation workflow.
The Purity Validation Workflow
A systematic approach is essential for the conclusive validation of a synthesized compound. The workflow should logically progress from initial purification to orthogonal analytical techniques that, in concert, provide unequivocal proof of structure and purity.
Caption: Workflow for the purification and analytical validation of this compound.
Core Analytical Methodologies
No single technique is sufficient for complete validation. We employ a combination of Nuclear Magnetic Resonance (NMR) for structural elucidation and both Gas and Liquid Chromatography for orthogonal purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules. We utilize both ¹H and ¹³C NMR to account for every proton and carbon in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified, colorless oil in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>1024 scans).[12]
-
¹H NMR Analysis: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected spectrum for the pure product is characterized by its simplicity and symmetry.
| Assigned Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Four Methyl Groups (-CH₃) | ~1.33 | Singlet (s) | 12H | All 12 protons on the four equivalent methyl groups are chemically identical due to free rotation and molecular symmetry.[7][8] |
| Two Methylene Groups (-CH₂-) | ~1.74 | Singlet (s) | 4H | The two methylene groups in the saturated ring are equivalent, and their protons are also equivalent, resulting in a single peak.[7][8] |
| Aromatic Protons (-CH-) | 7.16-7.19 & 7.34-7.36 | Multiplet (m) | 4H | The four protons on the benzene ring give rise to a complex multiplet pattern typical of a disubstituted aromatic system.[7][8] |
¹³C NMR Analysis: The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
| Assigned Carbons | Expected Chemical Shift (δ, ppm) | Rationale |
| Methyl Carbons (-CH₃) | ~31.9 | The four equivalent methyl carbons.[7][8] |
| Quaternary Carbons (C(CH₃)₂) | ~34.2 | The two equivalent quaternary carbons attached to the methyl groups.[7][8] |
| Methylene Carbons (-CH₂-) | ~35.1 | The two equivalent methylene carbons in the saturated ring.[7][8] |
| Aromatic CH Carbons | ~125.5, ~126.5 | The four carbons of the aromatic ring bearing protons.[7][8] |
| Aromatic Quaternary Carbons | ~144.8 | The two quaternary carbons of the aromatic ring at the fusion points.[7][8] |
Trustworthiness Check: The absence of extraneous peaks in both ¹H and ¹³C spectra is the first indication of high purity. Signals corresponding to residual solvents (e.g., hexane at δ ~0.9 and ~1.3 ppm) or starting materials would be immediately apparent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing the purity of volatile and thermally stable compounds like tetramethyltetralin.[13][14] It physically separates the components of a mixture (GC) before providing their individual mass-to-charge ratios (MS), allowing for both quantification and identity confirmation.[15]
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
GC System:
-
Injector: Split/splitless inlet, 250°C.
-
Column: HP-5MS capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS System:
-
Ionization: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Chromatogram (GC): A pure sample will exhibit a single, sharp, and symmetrical peak at a characteristic retention time. Purity is calculated as the area percentage of this peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrum (MS): The mass spectrum of the main peak must match the theoretical data for C₁₄H₂₀.
| Parameter | Expected Result | Rationale |
| Molecular Ion Peak [M]⁺ | m/z 188.3 | Corresponds to the molecular weight of the compound (C₁₄H₂₀).[1] |
| Key Fragment [M-15]⁺ | m/z ~173 | Represents the loss of a methyl group (-CH₃), a highly characteristic fragmentation for this structure.[1] |
Alternative Compound Comparison: An essential part of validation is comparing the obtained data against potential impurities or closely related structures.
| Compound | MW | Expected Retention Time | Key MS Fragments (m/z) |
| This compound (Target) | 188.3 | Analyte-specific | 188 , 173 |
| Tetralin (Parent Compound) | 132.2 | Shorter | 132 , 117, 104 |
| 1,4-Dimethyltetralin (Isomeric Alternative) | 160.3 | Shorter | 160 , 145, 117[16] |
| Benzene (Starting Material) | 78.1 | Much Shorter | 78 , 51 |
Trustworthiness Check: The combination of a single GC peak with a mass spectrum that perfectly matches the expected molecular ion and fragmentation pattern provides powerful evidence of both purity and identity. Any isomeric impurities would likely appear as separate, closely eluting peaks with an m/z of 188 but potentially different fragmentation.
Final Verification: A Note on Orthogonal Techniques
While NMR and GC-MS provide a robust validation, high-stakes applications (e.g., GMP synthesis) may require an orthogonal method like reverse-phase HPLC with a UV detector. An orthogonal method uses a different separation principle (polarity vs. volatility), ensuring that any impurities that might co-elute in GC are resolved. A pure sample would again show a single peak, confirming the purity assessment from GC analysis.
Conclusion
Validating the purity of synthesized this compound is not a single measurement but a systematic investigation. By combining the structural detail of NMR with the separation power and mass confirmation of GC-MS, researchers can establish a self-validating workflow. This multi-faceted approach ensures that the compound meets the stringent purity requirements for its use in advanced synthesis and drug development, providing confidence in the integrity of downstream experimental results.
References
- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 2. Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. This compound | 6683-46-1 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 傅-克酰基化反应 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. tdi-bi.com [tdi-bi.com]
- 16. 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | C12H16 | CID 138145 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene as a Redox Shuttle Additive
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of energy storage, the safety and longevity of lithium-ion batteries remain paramount. Overcharge protection is a critical safety feature, preventing dangerous conditions such as thermal runaway. Redox shuttles are a class of electrolyte additives that provide intrinsic overcharge protection by creating an internal electrochemical pathway to dissipate excess current. This guide provides an in-depth comparative analysis of the electrochemical properties of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (TMTN) as a potential redox shuttle, benchmarked against two established alternatives: 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) and Durene (1,2,4,5-tetramethylbenzene).
The Critical Role of Redox Shuttles in Battery Safety
Overcharging a lithium-ion battery can lead to the irreversible degradation of electrode materials, electrolyte decomposition, gas generation, and a rapid increase in temperature, potentially culminating in fire or explosion.[1][2] Redox shuttle additives are molecules dissolved in the electrolyte that can be reversibly oxidized and reduced at a specific potential.[3] This redox activity provides a crucial safety mechanism.
During normal charging, the redox shuttle remains inactive. However, once the cell reaches its fully charged state and the voltage begins to exceed the normal operating window, the redox shuttle molecule is oxidized at the cathode. The resulting oxidized species then diffuses to the anode, where it is reduced back to its original state. This "shuttling" of electrons creates an internal short circuit that clamps the cell voltage at the redox potential of the shuttle, effectively preventing further overcharge and dissipating the excess energy as heat.
Caption: Mechanism of a redox shuttle for overcharge protection.
Comparative Analysis of Redox Shuttle Candidates
The ideal redox shuttle should possess several key characteristics:
-
Appropriate Redox Potential: The oxidation potential must be slightly above the normal end-of-charge voltage of the cathode to avoid interfering with normal operation, yet low enough to activate before dangerous overpotentials are reached.
-
High Chemical and Electrochemical Stability: The shuttle molecule must be stable in both its neutral and oxidized states over many charge-discharge cycles.
-
Good Solubility: The shuttle must be soluble in the battery's electrolyte to ensure a sufficient concentration for effective overcharge protection.
-
Fast Diffusion: The shuttle and its oxidized form must diffuse quickly between the electrodes to sustain the shuttle current.
This section compares TMTN with DDB and Durene based on these critical parameters.
This compound (TMTN)
TMTN is a polycyclic aromatic hydrocarbon with a tetralin core and four methyl groups. While its primary applications have been as a precursor in the synthesis of other organic compounds, its structure suggests potential as a redox-active molecule.
Estimated Redox Potential:
In the absence of direct experimental data, the redox potential of TMTN can be estimated based on the electrochemical behavior of structurally similar compounds and computational methods. The oxidation of aromatic hydrocarbons involves the removal of an electron from the π-system. The presence of electron-donating groups, such as alkyl groups, generally lowers the oxidation potential.
Tetralin, the core structure of TMTN, undergoes electrochemical oxidation, though at a relatively high potential. The four methyl groups on TMTN are expected to significantly lower this oxidation potential due to their inductive and hyperconjugative effects. DFT calculations, a common tool for predicting redox potentials of organic molecules, can provide a more quantitative estimate.[1][4] Based on the known effects of methyl groups on the oxidation potential of aromatic rings, the redox potential of TMTN is estimated to be in the range of 4.3 - 4.6 V vs. Li/Li⁺ . This potential would make it suitable for protecting high-voltage cathode materials.
Expected Stability and Solubility:
The bulky tetramethyl substitution on the saturated ring of TMTN could enhance the stability of the resulting radical cation by sterically hindering dimerization or other degradation reactions. TMTN is a non-polar molecule and is expected to have good solubility in common carbonate-based battery electrolytes.[5]
2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB)
DDB is a well-studied and highly effective redox shuttle for lithium-ion batteries, particularly those with lithium iron phosphate (LFP) cathodes.[6]
Electrochemical Properties:
-
Redox Potential: DDB exhibits a reversible oxidation at approximately 3.9 V vs. Li/Li⁺ .[6] This potential is ideal for protecting LFP cathodes, which have a charging plateau around 3.5 V.
-
Cycling Stability: DDB has demonstrated excellent stability, providing overcharge protection for hundreds of cycles with minimal degradation.[6] The bulky tert-butyl groups are crucial for the stability of the radical cation.
Solubility:
A significant drawback of DDB is its relatively low solubility in common carbonate electrolytes, which can limit the shuttle current and its effectiveness at high overcharge rates.
Durene (1,2,4,5-tetramethylbenzene)
Durene is another aromatic hydrocarbon that has been investigated as a redox shuttle.
Electrochemical Properties:
-
Redox Potential: The oxidation potential of Durene is approximately 4.2 V vs. Li/Li⁺ . This higher potential makes it a candidate for protecting cathodes that operate at higher voltages than LFP.
-
Cycling Stability: While showing some redox activity, the stability of the Durene radical cation is generally lower than that of DDB, leading to a more limited cycle life for overcharge protection.
Solubility:
Durene has moderate solubility in carbonate electrolytes, generally better than DDB.
Quantitative Comparison of Electrochemical Properties
| Property | This compound (TMTN) | 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) | Durene (1,2,4,5-tetramethylbenzene) |
| Redox Potential (vs. Li/Li⁺) | ~ 4.3 - 4.6 V (Estimated) | ~ 3.9 V | ~ 4.2 V |
| Cycling Stability | Potentially high (to be determined) | Excellent (>200 cycles)[6] | Moderate |
| Solubility in Carbonates | Expected to be good[5] | Low to moderate | Moderate |
| Mechanism of Action | Reversible one-electron oxidation | Reversible one-electron oxidation | Reversible one-electron oxidation |
Experimental Protocols for Characterization
To empirically validate the electrochemical properties of a potential redox shuttle like TMTN and compare it to known standards, a series of well-defined electrochemical experiments are necessary.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to determine the redox potential and assess the reversibility of an electrochemical reaction.
Caption: Experimental setup for Cyclic Voltammetry.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a solution of the redox shuttle candidate (e.g., 5-10 mM TMTN) in a standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in a 1:1 w/w mixture of ethylene carbonate and dimethyl carbonate).
-
Cell Assembly: Assemble a three-electrode electrochemical cell in an argon-filled glovebox. Use a glassy carbon or platinum disk as the working electrode, a lithium metal foil as the reference electrode, and a platinum wire as the counter electrode.
-
Potential Cycling: Connect the cell to a potentiostat and apply a potential sweep. For an expected oxidation potential around 4.5 V, a suitable potential window would be from the open-circuit potential (OCP) to ~5.0 V vs. Li/Li⁺ and back.
-
Data Acquisition: Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram.
-
Analysis: The potential midway between the anodic and cathodic peak potentials provides the formal redox potential (E⁰'). The ratio of the peak currents (ipa/ipc) and the separation between the peak potentials (ΔEp) give an indication of the reversibility of the redox process.
Overcharge Cycling Test
This test evaluates the long-term stability and effectiveness of the redox shuttle in a full-cell configuration.
Step-by-Step Methodology:
-
Cell Fabrication: Fabricate coin cells (e.g., 2032-type) with a standard cathode (e.g., LiCoO₂, NMC, or LFP), a graphite anode, and a separator.
-
Electrolyte Filling: Fill the cells with the electrolyte containing the redox shuttle additive at a specific concentration (e.g., 0.1 M). A control cell with no additive should also be prepared.
-
Formation Cycles: Perform several initial charge-discharge cycles within the normal operating voltage window to form a stable solid-electrolyte interphase (SEI).
-
Overcharge Protocol: Charge the cell at a constant current (e.g., C/2 rate) to a voltage significantly above the normal cutoff voltage (e.g., 5.0 V). The redox shuttle should clamp the voltage at its redox potential.
-
Cycling and Monitoring: Cycle the cell repeatedly with a 100% overcharge on each cycle (i.e., charge for twice the time it takes to reach the nominal capacity). Monitor the voltage profile, capacity retention, and coulombic efficiency over hundreds of cycles. The number of cycles before the cell voltage can no longer be clamped by the shuttle indicates its stability.
Conclusion and Future Outlook
While direct experimental data for the electrochemical properties of this compound is currently lacking, theoretical estimations and comparisons with structurally related compounds suggest it holds promise as a high-potential redox shuttle for overcharge protection in lithium-ion batteries. Its estimated redox potential in the range of 4.3 - 4.6 V vs. Li/Li⁺ could make it suitable for next-generation high-energy-density cathodes. Furthermore, its alkylated structure may contribute to enhanced stability.
In comparison, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) remains a proven and highly stable redox shuttle for lower voltage applications, despite its limited solubility. Durene offers a higher redox potential than DDB but with compromised cycling stability.
The true potential of TMTN as a redox shuttle can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for such an investigation. Future research should focus on the synthesis and purification of TMTN for electrochemical testing, precise determination of its redox potential and cycling stability, and optimization of its concentration in various electrolyte formulations. These studies will be crucial in determining whether TMTN can emerge as a viable and superior alternative to existing overcharge protection additives, contributing to the development of safer and more reliable lithium-ion batteries.
References
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. xray.uky.edu [xray.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Predicting Oxidation Potentials with DFT-Driven Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 6683-46-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Methylated Tetralins for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of various methylated tetralin isomers. In the landscape of drug development and chemical synthesis, understanding the thermal limits of molecules is paramount for ensuring the integrity, safety, and efficacy of products and processes. This document delves into the theoretical underpinnings of thermal stability in these structures, presents available experimental data, and outlines the methodologies for such investigations.
Introduction: The Significance of Thermal Stability in Methylated Tetralins
Tetralin (1,2,3,4-tetrahydronaphthalene) and its methylated derivatives are important structural motifs in medicinal chemistry and serve as high-density fuels. Their thermal stability is a critical parameter influencing their storage, handling, and application in high-temperature processes. The addition of methyl groups to the tetralin core can significantly alter its chemical and physical properties, including its susceptibility to thermal decomposition. This guide aims to provide a comparative analysis of these differences, drawing upon theoretical principles and available experimental data to inform researchers in their selection and utilization of these compounds.
Theoretical Framework: Understanding the Structural Basis of Thermal Stability
The thermal stability of a molecule is fundamentally linked to the strength of its chemical bonds. In the case of methylated tetralins, the weakest bonds are typically the C-C bonds, and their dissociation energies are a key indicator of the molecule's propensity to decompose upon heating.
The position of the methyl group on the tetralin skeleton plays a crucial role in determining the molecule's overall stability. This influence can be attributed to several factors:
-
Steric Hindrance: Methyl groups can introduce steric strain, particularly when they are in close proximity to each other or to the fused ring system. This strain can weaken adjacent bonds, lowering the energy required for their cleavage.
-
Hyperconjugation: The interaction of the C-H bonds of the methyl group with the aromatic π-system can stabilize the molecule. The extent of this stabilization depends on the position of the methyl group.
-
Radical Stability: Thermal decomposition often proceeds through radical intermediates. The stability of the radical formed upon bond cleavage is a critical factor. Tertiary benzylic radicals are generally more stable than secondary or primary radicals, influencing the preferred decomposition pathway.
Based on these principles, a general trend in the thermal stability of methylated tetralins can be predicted. However, it is crucial to validate these theoretical predictions with experimental data.
Comparative Analysis of Methylated Tetralins: A Review of Available Data
Table 1: Thermochemical and Physical Properties of Tetralin and Methylated Tetralin Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Autoignition Temperature (°C) |
| Tetralin | C₁₀H₁₂ | 132.21 | 206-208[1] | 385[1] |
| 1-Methyltetralin | C₁₁H₁₄ | 146.23 | ~223 | Not available |
| 2-Methyltetralin | C₁₁H₁₄ | 146.23 | ~221 | Not available |
| 5-Methyltetralin | C₁₁H₁₄ | 146.23 | ~229 | Not available |
| 6-Methyltetralin | C₁₁H₁₄ | 146.23 | ~226 | Not available |
Note: Boiling points for methylated isomers are estimated based on available data and structural similarities. Direct experimental values for autoignition temperatures of methylated tetralins are not widely reported.
The boiling point data suggests subtle differences in the intermolecular forces of the isomers, but does not directly correlate with thermal stability in terms of decomposition.
Experimental Protocols for Determining Thermal Stability
To rigorously assess the thermal stability of methylated tetralins, standardized experimental protocols are essential. The two primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, which is a key indicator of thermal stability.
Step-by-Step TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the methylated tetralin sample into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample mass (or percentage mass loss) as a function of temperature.
-
The onset decomposition temperature is determined from the intersection of the baseline with the tangent of the decomposition curve.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic or endothermic events associated with decomposition.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the methylated tetralin sample into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected decomposition range.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Exothermic peaks indicate decomposition events. The onset temperature of the exotherm provides information on the initiation of decomposition.
-
Visualization of Experimental Workflows and Decomposition Pathways
Visualizing the experimental process and potential molecular changes provides a clearer understanding of the thermal stability analysis.
Caption: Experimental workflow for determining the thermal stability of methylated tetralins using TGA and DSC.
Caption: Generalized thermal decomposition pathways for methylated tetralins.
Conclusion and Future Directions
The thermal stability of methylated tetralins is a complex property influenced by the position of the methyl substituent. While theoretical considerations provide a framework for predicting relative stabilities, a comprehensive understanding requires direct comparative experimental data obtained under standardized conditions. The lack of such data in the current literature highlights a significant knowledge gap.
Future research should focus on systematic TGA and DSC studies of a series of methylated tetralin isomers to establish a definitive ranking of their thermal stabilities. Furthermore, detailed analysis of the decomposition products using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would provide invaluable insights into the specific degradation pathways, enabling a more complete and predictive model of their thermal behavior. Such data would be of immense benefit to researchers and professionals in the fields of drug development, materials science, and energy.
References
A Comparative Guide to the Reactivity of 1,1,4,4-Tetramethyltetralin and Durene
This guide provides an in-depth, objective comparison of the chemical reactivity of 1,1,4,4-tetramethyltetralin and durene (1,2,4,5-tetramethylbenzene). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond simple product descriptions to explore the structural and electronic factors that govern their behavior in key organic transformations. We will dissect the causality behind their differing reactivities, supported by established chemical principles and experimental frameworks.
Introduction: Two Faces of Tetramethylated Aromatics
At first glance, 1,1,4,4-tetramethyltetralin and durene appear to be simple alkyl-substituted aromatic hydrocarbons. Durene is a planar, highly symmetric molecule with four methyl groups activating a benzene ring, making it an important precursor for high-performance polymers like polyimides.[1][2] 1,1,4,4-tetramethyltetralin, while also possessing four methyl groups, incorporates them into a fused, partially saturated ring system. This seemingly subtle structural difference introduces profound changes in steric hindrance and conformational rigidity, leading to distinct reactivity profiles that are critical for synthetic planning.
This guide will compare their performance in two fundamental classes of reactions: electrophilic aromatic substitution (EAS) and oxidation of the alkyl side-chains. Understanding these differences is paramount for selecting the appropriate substrate and optimizing reaction conditions to achieve desired synthetic outcomes.
Structural and Electronic Foundations of Reactivity
The reactivity of an aromatic compound is primarily dictated by the interplay of electronic effects (the electron density of the aromatic π-system) and steric effects (the spatial arrangement of atoms that may hinder a reagent's approach).[3][4][5]
-
Durene (1,2,4,5-Tetramethylbenzene): The four methyl groups on the durene ring are electron-donating through induction and hyperconjugation. This enriches the electron density of the benzene ring, making it highly activated towards electrophilic attack compared to unsubstituted benzene.[6] The molecule is planar and possesses C2h symmetry, with two equivalent, reactive C-H positions on the aromatic ring.
-
1,1,4,4-Tetramethyltetralin: This molecule can be viewed as a benzene ring fused to a cyclohexane ring bearing two sets of gem-dimethyl groups. The alkyl framework as a whole is electron-donating, thus activating the aromatic ring. However, the crucial feature is the three-dimensional architecture. The gem-dimethyl groups at the benzylic positions (positions 1 and 4) create a rigid, bulky structure that significantly shields the ortho positions of the aromatic ring.
Figure 1. Comparison of Durene and 1,1,4,4-Tetramethyltetralin structures.
Electrophilic Aromatic Substitution (EAS): A Tale of Steric Hindrance
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.[6][7] The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity.[8][9] Electron-donating groups stabilize this cationic intermediate, thereby increasing the reaction rate.[10]
Theoretical Reactivity Analysis
Based purely on electronic effects, both durene and 1,1,4,4-tetramethyltetralin are highly activated systems poised for rapid EAS reactions. However, the steric environment is the decisive factor.
-
Durene: The two unsubstituted positions are highly activated and accessible to electrophiles. While the adjacent methyl groups exert some steric influence, it is generally not sufficient to prevent reaction with common electrophiles.
-
1,1,4,4-Tetramethyltetralin: The bulky gem-dimethyl groups flank the aromatic ring, creating a formidable steric barrier. This "corset effect" severely restricts access to the aromatic protons, predicting a significantly lower rate of reaction for EAS compared to durene. Any substitution would be strongly directed to the less hindered position, para to the fused ring junction.
Comparative Experimental Data
While direct, side-by-side kinetic studies are not widely published, data from related reactions illustrate the profound impact of this steric shielding. For example, Friedel-Crafts acylation, which involves a bulky electrophile, is a common EAS reaction.
| Substrate | Reaction | Reagents | Typical Outcome | Rationale |
| Durene | Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Readily forms the mono-acylated product. | The activated ring positions are sufficiently accessible to the acylium ion electrophile. |
| 1,1,4,4-Tetramethyltetralin | Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Reaction is sluggish or fails under standard conditions. Requires forcing conditions.[11][12] | Extreme steric hindrance from the four methyl groups on the adjacent ring prevents the bulky electrophile from approaching the aromatic ring. |
Experimental Protocol: Comparative Nitration
To empirically determine the relative reactivity, a competitive or parallel nitration experiment can be performed. Nitration is a canonical EAS reaction that proceeds via the nitronium ion (NO₂⁺) electrophile.[13]
Objective: To compare the rate and yield of mononitration for durene and 1,1,4,4-tetramethyltetralin under identical conditions.
Materials:
-
Durene
-
1,1,4,4-Tetramethyltetralin
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
GC-MS for analysis
Procedure:
-
Preparation of Acetyl Nitrate (Electrophile): In a flask cooled to 0°C, slowly add 1.0 mL of concentrated nitric acid to 5.0 mL of acetic anhydride with stirring. Keep the solution cold. This mixture generates the nitrating agent in situ.
-
Reaction Setup: Prepare two separate reaction flasks. To each, add 1.0 mmol of the aromatic substrate (durene in flask A, tetramethyltetralin in flask B) dissolved in 10 mL of DCM. Cool both flasks to 0°C.
-
Initiation: To each flask, add 1.1 equivalents of the cold acetyl nitrate solution dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reactions to stir at 0°C. Collect aliquots from each reaction mixture at identical time points (e.g., 15 min, 30 min, 60 min).
-
Workup of Aliquots: Quench each aliquot with 5 mL of cold saturated sodium bicarbonate solution. Extract with 5 mL of DCM. Dry the organic layer with anhydrous magnesium sulfate.
-
Analysis: Analyze the samples by GC-MS to determine the ratio of starting material to product. The rate of product formation provides a direct measure of the substrate's reactivity.
Expected Outcome: Durene is expected to show a significantly faster rate of conversion to its mononitro derivative compared to 1,1,4,4-tetramethyltetralin, which may show little to no reaction under these mild conditions.
Figure 2. Workflow for comparing nitration reactivity.
Oxidation: Probing the Reactivity of Alkyl Side-Chains
The oxidation of alkylbenzenes is another key transformation that differentiates these two molecules. The reaction typically targets benzylic C-H bonds, as the resulting radical or cationic intermediates are stabilized by the adjacent aromatic ring.[14][15][16]
Theoretical Reactivity Analysis
-
Durene: Durene lacks benzylic hydrogens on the ring itself, but its four methyl groups possess them. Under strong oxidizing conditions (e.g., hot KMnO₄ or catalytic vapor-phase oxidation), these methyl groups can be oxidized to carboxylic acids.[17] This process is industrially significant, converting durene into pyromellitic dianhydride, a monomer for polyimides.[18]
-
1,1,4,4-Tetramethyltetralin: This molecule has two distinct types of benzylic positions. The carbons bearing the gem-dimethyl groups (C1 and C4) lack C-H bonds and are thus resistant to this type of oxidation. However, the CH₂ groups of the fused saturated ring are benzylic and contain reactive C-H bonds. These positions are the most likely sites for initial oxidative attack. The facility of hydrogen atom abstraction from tetralin derivatives makes them useful as hydrogen-donor solvents.[19]
Comparative Experimental Data
| Substrate | Reaction | Reagents | Typical Product | Rationale |
| Durene | Vigorous Oxidation | KMnO₄, heat or V₂O₅, air | Pyromellitic acid (or its dianhydride) | All four methyl groups are oxidized to carboxylic acids.[17] |
| 1,1,4,4-Tetramethyltetralin | Mild Benzylic Oxidation | e.g., NBS, light; or mild Cr(VI) | Oxidation at the benzylic CH₂ positions. | The benzylic C-H bonds on the saturated ring are more susceptible to oxidation than the C-H bonds of a methyl group. |
Experimental Protocol: Comparative Permanganate Oxidation
Objective: To compare the site of oxidation and relative reactivity of the two substrates under standard potassium permanganate conditions.
Materials:
-
Durene
-
1,1,4,4-Tetramethyltetralin
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Sulfuric Acid (10%)
-
Sodium Bisulfite
-
Diethyl Ether
-
NMR Spectrometer for analysis
Procedure:
-
Reaction Setup: Prepare two separate round-bottom flasks equipped with reflux condensers. In flask A, place 1.0 mmol of durene. In flask B, place 1.0 mmol of 1,1,4,4-tetramethyltetralin.
-
Reagent Addition: To each flask, add 20 mL of water and 0.5 g of Na₂CO₃. Heat the mixtures to reflux.
-
Oxidation: Slowly add a solution of 8.0 mmol of KMnO₄ in 40 mL of hot water to each refluxing mixture over a period of 1 hour. Continue to reflux for an additional 2 hours. A brown precipitate of MnO₂ will form.
-
Workup: Cool the mixtures to room temperature. Destroy excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.
-
Isolation: Filter the mixtures to remove the MnO₂. Acidify the clear filtrates with 10% sulfuric acid.
-
Extraction & Analysis: Extract the acidified solutions with diethyl ether. Dry the ether extracts, evaporate the solvent, and analyze the resulting solid residue by ¹H NMR and ¹³C NMR to identify the carboxylic acid products.
Expected Outcome: The product from the durene reaction will be pyromellitic acid. The reaction with 1,1,4,4-tetramethyltetralin is expected to yield products resulting from the oxidation of the benzylic methylene groups, potentially leading to a di-ketone or ring-opened dicarboxylic acid, demonstrating a different site of reactivity.
Conclusion: A Synthesis of Electronic and Steric Effects
The reactivity of durene and 1,1,4,4-tetramethyltetralin, while both rooted in their nature as electron-rich aromatic systems, diverges significantly due to steric factors.
-
Durene is a classic example of an activated aromatic ring whose reactivity in electrophilic aromatic substitution is high and predictable. Its primary value in industrial processes often stems from the oxidation of its methyl side-chains.
-
1,1,4,4-Tetramethyltetralin exemplifies a sterically encumbered system. Its aromatic ring is largely shielded, making it a poor substrate for reactions involving bulky electrophiles like EAS . Its reactivity is instead channeled towards the more accessible benzylic C-H bonds on its saturated ring system, particularly in oxidation reactions.
This comparative analysis underscores a fundamental principle in synthetic chemistry: molecular architecture is as critical as electronic properties in determining chemical reactivity. For the practicing scientist, choosing between these substrates depends entirely on the desired transformation—whether the target is the aromatic core or the alkyl periphery.
Figure 3. Summary of the logical framework for comparing the two compounds.
References
- 1. Durene - Wikipedia [en.wikipedia.org]
- 2. market.us [market.us]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. accessscience.com [accessscience.com]
- 5. steric effect.pptx [slideshare.net]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin [webbook.nist.gov]
- 12. 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | C18H26O | CID 6930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Benzylic Radical Stabilization Permits Ether Formation During Darobactin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. US2509855A - Conversion of durene to carboxylic acids - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Tetralin - Wikipedia [en.wikipedia.org]
Conformational Dichotomy: A Comparative Guide to Cis and Trans Isomers of Substituted Tetrahydronaphthalenes
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The subtle interplay of stereochemistry can profoundly influence a compound's pharmacological profile, dictating its efficacy, selectivity, and even its metabolic fate. Within the privileged scaffold of tetrahydronaphthalene, a common motif in numerous centrally acting agents, the conformational differences between cis and trans isomers are a critical determinant of biological activity. This guide provides an in-depth, objective comparison of these isomers, grounded in experimental data and computational insights, to empower informed decisions in molecular design and development.
The Structural Rigidity of Cis Isomers vs. the Dynamic Equilibrium of Trans Isomers: A Fundamental Divide
The non-aromatic ring of the tetrahydronaphthalene system adopts a half-chair conformation. The key distinction between cis and trans isomers lies in the relative orientation of the substituents on this flexible ring. This seemingly minor difference leads to a significant divergence in their conformational behavior.
A pivotal study combining Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics calculations on 1-phenyl-3-propionamido-1,2,3,4-tetrahydronaphthalene and its N,N-dimethylamino analogue revealed a fundamental conformational dichotomy. The research demonstrated that the cis isomers adopt a locked, rigid conformation . In contrast, the trans isomers exist as a dynamic equilibrium between two rapidly inverting half-chair conformations . This inherent flexibility, or lack thereof, has profound implications for how these molecules interact with their biological targets.
This conformational rigidity in cis isomers can be advantageous in drug design, as it pre-organizes the pharmacophoric elements in a specific orientation for optimal receptor binding. Conversely, the conformational flexibility of trans isomers might allow for adaptation to different receptor binding pockets, but this can also come at an entropic cost upon binding.
Elucidating Conformation: A Multi-faceted Approach
A combination of experimental techniques and computational modeling is essential to fully characterize the conformational landscapes of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of substituted tetrahydronaphthalenes in solution. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the alicyclic ring is particularly informative. These coupling constants are related to the dihedral angle between the coupled protons, as described by the Karplus equation .[1][2][3][4][5]
For instance, a large coupling constant (typically > 8 Hz) between two vicinal protons suggests a dihedral angle close to 180°, indicative of a trans-diaxial relationship. Conversely, a small coupling constant (typically < 4 Hz) is consistent with a gauche relationship (dihedral angle of approximately 60°), often seen between axial-equatorial or equatorial-equatorial protons. By carefully analyzing the coupling patterns, the preferred half-chair conformation and the orientation of the substituents (pseudo-axial or pseudo-equatorial) can be deduced.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles.[6][7][8] This technique can definitively establish the cis or trans relationship of substituents and reveal the precise puckering of the tetrahydronaphthalene ring system.
For example, a ring-puckering analysis of two different substituted 1,2,3,4-tetrahydronaphthalenes revealed half-chair conformations with specific puckering parameters (Q, θ, and φ), quantifying the exact shape of the non-aromatic ring. While these were not a cis/trans pair of the same molecule, the data exemplifies the level of detail achievable.
Computational Chemistry: Mapping the Energetic Landscape
Molecular mechanics and quantum mechanical calculations are invaluable for exploring the potential energy surface of molecules and predicting the relative stabilities of different conformations.[9][10][11] These methods can be used to model the half-chair inversion of the trans isomers and to calculate the energy barrier for this process. For the rigid cis isomers, computational methods can confirm the lowest energy conformation and provide detailed geometric parameters.
The Impact of Stereochemistry on Pharmacological Activity: The Case of Sertraline
The antidepressant drug sertraline is a prime example of how the stereochemistry of a substituted tetrahydronaphthalene dictates its pharmacological activity. Sertraline has two chiral centers, giving rise to four stereoisomers: (1S,4S)-cis, (1R,4R)-cis, (1R,4S)-trans, and (1S,4R)-trans.[12][13][14][15][16]
The therapeutically active form is the (1S,4S)-cis-isomer .[12][13] This specific isomer is a potent and selective serotonin reuptake inhibitor (SSRI). The other isomers exhibit different pharmacological profiles:
-
The (1R,4S)-trans-isomer is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake.[12]
-
The (1S,4R)-trans-isomer is more selective for norepinephrine reuptake inhibition.[12]
This stark difference in activity underscores the critical importance of controlling stereochemistry during synthesis and the need for accurate conformational analysis to understand structure-activity relationships (SAR).
Experimental Protocols
Synthesis and Separation of Cis and Trans Isomers
The synthesis of substituted tetrahydronaphthalenes often yields a mixture of cis and trans isomers. The specific ratio can sometimes be controlled by the choice of reagents and reaction conditions. Subsequent separation of the isomers is typically achieved by chromatographic techniques.
Below is a generalized workflow for the synthesis and separation of a pair of cis and trans 1,3-disubstituted tetrahydronaphthalenes.
Caption: Workflow for Synthesis, Separation, and Analysis.
Step-by-Step Methodology:
-
Synthesis: A common route involves the reduction of a substituted tetralone to the corresponding tetralol, followed by activation of the hydroxyl group and nucleophilic substitution to introduce the second substituent. The stereochemical outcome of the reduction and substitution steps will determine the initial cis/trans ratio.
-
Separation: The crude reaction mixture containing both isomers is subjected to column chromatography on silica gel. A gradient of solvents (e.g., hexane and ethyl acetate) is typically used to elute the isomers. The difference in polarity between the cis and trans isomers allows for their separation.
-
Characterization: The purified isomers are then characterized by:
-
¹H and ¹³C NMR spectroscopy to confirm the chemical structure and determine the relative stereochemistry.
-
Mass spectrometry to confirm the molecular weight.
-
X-ray crystallography (if suitable crystals can be obtained) to determine the definitive solid-state structure.
-
Conformational Analysis using ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a pure sample of the isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the alicyclic ring of the tetrahydronaphthalene core.
-
Carefully measure the coupling constants (³JHH) for all vicinal protons.
-
Use the magnitudes of the coupling constants to infer the dihedral angles based on the Karplus relationship.
-
Propose the most stable half-chair conformation and the pseudo-axial/pseudo-equatorial orientation of the substituents that is consistent with the observed coupling constants.
-
Quantitative Data Summary
| Parameter | cis-Isomer | trans-Isomer | Method |
| Conformation | Locked Half-Chair | Dynamic Equilibrium of Two Inverting Half-Chairs | NMR & Molecular Mechanics |
| Ring Puckering (Q) | Example value: 0.5009(13) Å | - | X-ray Crystallography |
| Ring Puckering (θ) | Example value: 46.70(14)° | - | X-ray Crystallography |
| Ring Puckering (φ) | Example value: 205.60(19)° | - | X-ray Crystallography |
| Pharmacological Activity (Sertraline) | (1S,4S)-cis: Potent and selective SSRI | (1R,4S)-trans: Potent 5-HT, DA, and NE reuptake inhibitor | Radioligand Binding Assays |
Conclusion
The conformational differences between cis and trans isomers of substituted tetrahydronaphthalenes are not merely a structural curiosity; they are a fundamental determinant of biological function. The rigid, pre-organized nature of cis isomers contrasts sharply with the dynamic flexibility of their trans counterparts. A thorough understanding of these conformational preferences, achieved through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is indispensable for the rational design of novel therapeutics targeting a wide range of disorders. The case of sertraline serves as a compelling reminder that stereochemical and conformational control is a cornerstone of modern drug discovery.
References
- 1. Karplus equation - Wikipedia [en.wikipedia.org]
- 2. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational methods in organic thermochemistry. 4. Enthalpies and Gibbs energies of formation of the cis- and trans-diazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a common laboratory chemical. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of ourselves, our colleagues, and the environment.
Immediate Safety Considerations
This compound presents several hazards that must be understood before any handling or disposal procedures begin. It is classified as a substance that can cause skin and serious eye irritation, and may be harmful if it comes into contact with skin or is inhaled[1]. Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment[2][3].
| Hazard Classification | Description | Source |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. | [1] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled. | [1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity | Category 3: May cause respiratory irritation. | [1] |
| Hazardous to the aquatic environment | Chronic 2: Toxic to aquatic life with long lasting effects. | [2][3] |
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical goggles[4].
-
Hand Protection: Chemical-resistant gloves, such as PVC[4].
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact[1].
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation[1][5].
Waste Collection and Storage: A Step-by-Step Protocol
Proper segregation and storage of chemical waste are the foundational steps of a compliant disposal process.
Step 1: Waste Container Selection
-
Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and should explicitly list the chemical name.
Step 2: Waste Segregation
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions. This substance may react vigorously with strong oxidizing agents[6].
Step 3: In-Lab Storage
-
Keep the waste container tightly closed when not in use[1][5].
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition as the substance is combustible[3][4][6].
-
Ensure the storage area is separate from incompatible materials[4].
Disposal Pathway Decision Framework
The following flowchart outlines the decision-making process for the disposal of this compound waste.
Caption: Decision flowchart for the disposal of this compound.
Operational Disposal Plan
The ultimate disposal of this compound must be conducted through an approved waste disposal plant[1]. For researchers, this typically involves coordination with their institution's EHS department and a licensed hazardous waste contractor.
1. Institutional Procedures:
-
Familiarize yourself with your organization's specific hazardous waste management plan. This plan will detail the internal procedures for waste collection, labeling, and pickup requests.
2. Waste Manifesting:
-
When the waste is collected, it will be accompanied by a hazardous waste manifest. This is a legal document that tracks the waste from its point of generation to its final disposal, a process often referred to as "cradle-to-grave" management under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[7].
3. Transportation and Final Disposal:
-
The licensed hazardous waste contractor will transport the waste to a Treatment, Storage, and Disposal Facility (TSDF).
-
The most common and environmentally responsible method for disposing of organic solvents like this compound is high-temperature incineration at a permitted facility. This process destroys the chemical, converting it to less harmful substances like carbon dioxide and water.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Minor Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[4][8].
-
Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for disposal as hazardous waste[4].
-
Decontamination: Clean the spill area thoroughly.
Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Contact your institution's EHS department and emergency services.
-
Restrict Access: Prevent entry to the affected area.
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
First-Aid Measures
In case of accidental exposure, follow these first-aid guidelines and seek immediate medical attention:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1].
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
-
Ingestion: Do NOT induce vomiting[2]. Rinse mouth and seek immediate medical attention.
By adhering to these detailed procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional conduct.
References
- 1. fishersci.com [fishersci.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: 1,2,3,4-tetrahydronaphthalene [xixisys.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. capotchem.com [capotchem.com]
- 6. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pentachemicals.eu [pentachemicals.eu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
As researchers and developers, our primary commitment is to innovation, but our foremost responsibility is to safety. The handling of any chemical reagent demands a meticulous, proactive approach to personal protection. This guide provides an in-depth operational plan for the safe handling of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a compound that, while valuable in synthesis, presents a distinct hazard profile that must be rigorously managed. Our objective is to build a culture of safety that empowers scientific advancement by mitigating risk at every step.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200). Its chemical structure and properties necessitate a comprehensive understanding of its risks to inform our choice of personal protective equipment (PPE). The primary dangers are not singular but multifaceted, involving dermal, respiratory, and ocular routes of exposure, alongside physical hazards.
This compound is a skin and eye irritant, can be harmful if inhaled or absorbed through the skin, and may cause respiratory irritation. Furthermore, like its parent compound tetrahydronaphthalene, it may form explosive peroxides upon prolonged exposure to air and light, adding a significant physical hazard to its toxicological profile. Aspiration of the liquid into the lungs, if swallowed, can lead to chemical pneumonitis, which can be fatal.
| Hazard Category | Description | Rationale for Concern |
| Skin Irritation/Toxicity | Causes skin irritation (Category 2) and is harmful in contact with skin (Acute Dermal Toxicity, Category 4). | Direct contact can lead to inflammation and systemic effects if absorbed. Pre-existing conditions like dermatitis may be exacerbated. |
| Eye Irritation | Causes serious eye irritation (Category 2). | Splashes can cause significant pain, redness, and potential damage to eye tissue. Contact lenses can absorb and concentrate irritants and should not be worn. |
| Respiratory Toxicity | Harmful if inhaled (Acute Inhalation Toxicity, Category 4) and may cause respiratory irritation. | Vapors can irritate the respiratory tract and cause central nervous system effects such as dizziness, headache, and nausea. |
| Aspiration Hazard | May be fatal if swallowed and enters the airways. | If ingested, vomiting should not be induced, as the liquid can be aspirated into the lungs, causing severe damage. |
| Physical Hazard | Combustible liquid. May form explosive peroxides upon storage, especially after inhibitor is depleted. | Requires careful storage away from ignition sources and periodic testing for peroxides if stored long-term. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Spills and improper disposal must be avoided to prevent environmental contamination. |
Core Directive: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations constitute the minimum required protection. For larger quantities or higher-risk operations (e.g., heating, aerosolizing), a more stringent level of protection is mandated.
| Body Part | Recommended PPE | Rationale and Field-Proven Insights |
| Eyes/Face | Chemical safety goggles with side shields. A full-face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk. | Goggles provide a seal against splashes and vapors. A face shield offers a secondary, broader barrier of protection for the entire face. Standard safety glasses are insufficient. |
| Skin/Body | Gloves: Chemical-resistant gloves are mandatory. Viton® or appropriate PVC gloves are recommended. Double-gloving is best practice. Coat/Apron: A chemically resistant lab coat or apron. For large-scale work, a chemical-resistant suit is necessary. Footwear: Closed-toe shoes, preferably safety footwear. | Gloves: The key is chemical permeation resistance. Nitrile gloves may offer protection for incidental contact, but for prolonged handling, a glove with a higher protection class (breakthrough time >60 minutes) is recommended. Always check the manufacturer's compatibility data. Coat/Apron: This protects against incidental spills and splashes, preventing contamination of personal clothing and underlying skin. |
| Respiratory | All handling of this compound must occur in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | The fume hood is the primary engineering control to minimize inhalation exposure. A respirator is a last line of defense and requires proper fit-testing and training. |
Workflow for PPE Selection
The following decision tree illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task.
Operational Plan: Step-by-Step Protocols
Procedural discipline is paramount. Adherence to a strict, logical sequence for preparing for, executing, and concluding work with this chemical is critical for safety.
Preparation and Donning PPE
Before handling the primary container, ensure the workspace is prepared and all safety equipment is donned correctly. Cross-contamination is often introduced by incorrect PPE procedures.
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the safety shower and eyewash station are unobstructed.
-
Assemble Materials: Gather all necessary lab equipment and the chemical container. Place absorbent pads on the work surface inside the hood.
-
Don PPE (Clean Area): Follow a strict sequence away from the immediate work area.
Post-Handling and Doffing PPE
Proper removal of PPE is as important as donning it to prevent exposure to contaminants.
-
Decontaminate (as needed): Wipe down outer gloves with an appropriate solvent if they are grossly contaminated.
-
Doff PPE (Transition Area): Remove PPE in an order that minimizes re-contamination.
Disposal and Emergency Plans
Waste Disposal
Proper disposal is an environmental and regulatory imperative.
-
Waste Collection: All materials contaminated with this compound (e.g., gloves, absorbent pads, empty containers) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste stream with other incompatible chemical wastes.
-
Disposal: The sealed container must be disposed of through your institution's environmental health and safety office, following all local and national regulations.
Spill Management
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
-
Minor Spill (<100 mL, inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.
-
Gently collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Wipe the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (>100 mL or outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Move upwind from the spill location.
-
Prevent entry into the area until it has been decontaminated by trained professionals.
-
First Aid Measures
In case of exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
